ZincDibenzylDithiocarbamate(Zbdc)(Ztc)
Description
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Properties
CAS No. |
14727-36-4 |
|---|---|
Molecular Formula |
C21H21AlO9S3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of Zinc Dibenzyl Dithiocarbamate
An In-depth Technical Guide on the Synthesis and Characterization of Zinc Dibenzyl Dithiocarbamate
Introduction
Zinc dibenzyldithiocarbamate (ZBDC), also known as ZBEC, is an organosulfur compound with the chemical formula C30H28N2S4Zn. It belongs to the dithiocarbamate family, which are known for their ability to act as strong chelating agents for metal ions. ZBDC is primarily utilized as a fast-curing secondary accelerator in the vulcanization of natural and synthetic rubbers, including NR, SBR, IIR, and EPDM.[1][2] It is recognized for its low potential to form hazardous nitrosamines during the vulcanization process, making it a safer alternative to other dithiocarbamates.[1] Beyond its role in the rubber industry, it has applications as a stabilizer for latex dispersions and in the preparation of dithiocarbamate ligands for stabilizing gold nanoparticles.[1][3] This guide provides a comprehensive overview of the synthesis and characterization of zinc dibenzyldithiocarbamate for researchers, scientists, and professionals in drug development and material science.
Synthesis of Zinc Dibenzyl Dithiocarbamate
The synthesis of zinc dibenzyldithiocarbamate is typically achieved through a two-step process. The first step involves the formation of a dithiocarbamate salt, followed by a metathesis reaction with a zinc salt.[4][5] A common method is the reaction of dibenzylamine with carbon disulfide in the presence of a base like sodium hydroxide to yield sodium dibenzyldithiocarbamate.[4] This intermediate is then reacted with a soluble zinc salt, such as zinc chloride, to precipitate the final product, zinc dibenzyldithiocarbamate.[5][6] One-step synthesis methods have also been reported.[7]
Synthesis Workflow
Caption: Workflow for the synthesis of Zinc Dibenzyl Dithiocarbamate.
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of zinc dibenzyldithiocarbamate is outlined below, based on a patented method.[5]
-
Preparation of Sodium Dibenzyldithiocarbamate:
-
In a reaction kettle containing purified water, add dibenzylamine, sodium hydroxide, and an anionic surfactant (such as sodium dodecyl sulfate) with continuous stirring. The molar ratio of dibenzylamine:carbon disulfide:sodium hydroxide is approximately 1:1.1:1.08.[5]
-
Cool the mixture to a temperature between 10-20 °C.[5]
-
Begin the dripwise addition of a specified amount of carbon disulfide liquid over a period of 6-7 hours.[5]
-
After the addition is complete, continue stirring for an additional 0.5-1 hour.[5]
-
-
Formation of Zinc Dibenzyl Dithiocarbamate:
-
Purification:
Characterization of Zinc Dibenzyl Dithiocarbamate
The synthesized zinc dibenzyldithiocarbamate is characterized using various analytical techniques to confirm its structure, purity, and properties. These techniques include Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), UV-Visible Spectroscopy (UV-Vis), Thermal Analysis (TG-DSC), and X-ray Diffraction (XRD).[7]
Characterization Workflow
References
- 1. atamankimya.com [atamankimya.com]
- 2. robinsonbrothers.uk [robinsonbrothers.uk]
- 3. Zinc dibenzyldithiocarbamate | 14726-36-4 [chemicalbook.com]
- 4. Buy Sodium dibenzyldithiocarbamate | 55310-46-8 [smolecule.com]
- 5. CN101955452A - Method for preparing zinc dibenzyl dithiocarbamate (ZBDC) thiofide - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. [Study on the Preparation of Zinc Dibenzyl Dithiocarbamate and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Crystal Structure Analysis of Zinc-Binding Domain Containing Proteins
Disclaimer: Public databases and scientific literature do not readily identify a specific protein with the designation "ZBDC" for which a crystal structure has been determined. Therefore, this guide will utilize the well-characterized FYVE domain of the Early Endosomal Antigen 1 (EEA1) protein as a representative example of a zinc-binding domain to illustrate the principles and methodologies of crystal structure analysis. The protocols and data presented are based on established techniques in structural biology and are applicable to a wide range of zinc-binding domain containing (ZBDC) proteins.
Introduction to Zinc-Binding Domains and the EEA1 FYVE Domain
Zinc-binding domains are ubiquitous structural motifs in proteins that play crucial roles in a myriad of cellular processes, including signal transduction, transcriptional regulation, and enzymatic catalysis. The zinc ion, coordinated by cysteine or histidine residues, is typically essential for maintaining the structural integrity and function of these domains. The diversity of zinc-finger motifs, such as the C2H2, RING, and FYVE domains, underscores their functional versatility.
The FYVE domain is a conserved zinc-binding motif that specifically recognizes phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid in membrane trafficking and signal transduction. This interaction is critical for the recruitment of proteins to endosomal membranes. The Early Endosomal Antigen 1 (EEA1) is a tethering protein that plays a vital role in endosome fusion. Its C-terminal FYVE domain is responsible for its localization to early endosomes through binding to PtdIns(3)P. The crystal structure of the EEA1 FYVE domain has provided significant insights into the molecular basis of this interaction and its role in cellular trafficking.
Data Presentation: Crystallographic Data for the EEA1 FYVE Domain
The following table summarizes the key data collection and refinement statistics for the crystal structure of the EEA1 FYVE domain in complex with a headgroup analog of PtdIns(3)P (PDB ID: 1JOC).
| Data Collection | |
| PDB ID | 1JOC |
| Resolution (Å) | 1.60 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=42.1, b=55.8, c=62.3 |
| Wavelength (Å) | 0.979 |
| Completeness (%) | 99.0 (98.1) |
| I/σI | 14.7 (2.0) |
| Redundancy | 4.2 (2.6) |
| Refinement | |
| R-work / R-free | 0.201 / 0.238 |
| Number of Atoms | 1142 |
| Protein | 1038 |
| Ligand | 22 |
| Water | 82 |
| Ramachandran Plot | |
| Most Favored Regions (%) | 92.5 |
| Allowed Regions (%) | 7.5 |
| R.M.S. Deviations | |
| Bond Lengths (Å) | 0.011 |
| Bond Angles (°) | 1.3 |
Values in parentheses are for the highest resolution shell.
Experimental Protocols
The determination of the crystal structure of a zinc-binding domain containing protein like the EEA1 FYVE domain involves several key experimental stages, from protein production to structure solution.
Protein Expression and Purification
-
Cloning: The gene encoding the ZBDC protein of interest is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable host, typically E. coli for bacterial expression. Protein expression is induced under optimized conditions of temperature and inducer concentration. For zinc-binding proteins, it is crucial to supplement the growth media with a zinc salt (e.g., ZnCl₂) to ensure proper folding and zinc incorporation.
-
Lysis: The cells are harvested and lysed to release the protein.
-
Purification: The protein is purified using a series of chromatography steps.
-
Affinity Chromatography: The initial purification step utilizes the affinity tag.
-
Ion-Exchange Chromatography: Further purification is achieved based on the protein's net charge.
-
Size-Exclusion Chromatography: The final step separates the protein based on its size and ensures a homogenous sample.
-
-
Quality Control: The purity and homogeneity of the protein are assessed using SDS-PAGE and mass spectrometry.
Crystallization
-
Crystallization Screening: The purified protein is subjected to high-throughput screening of various crystallization conditions, including different precipitants, buffers, pH levels, and additives.
-
Optimization: Promising initial crystal hits are optimized by fine-tuning the conditions to obtain larger, well-diffracting crystals. The hanging drop or sitting drop vapor diffusion method is commonly employed.
X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal is carefully mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
Structure Determination and Refinement
-
Phasing: The phase information, which is lost during data collection, is determined using methods such as Molecular Replacement (if a homologous structure is available) or experimental phasing techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD).
-
Model Building: An initial atomic model of the protein is built into the electron density map.
-
Refinement: The atomic model is refined against the experimental data to improve its agreement with the observed diffraction pattern. This iterative process involves adjustments to atomic coordinates, temperature factors, and other parameters.
-
Validation: The final model is validated to ensure its stereochemical quality and agreement with the experimental data.
Visualization of Workflows and Pathways
Experimental Workflow for Crystal Structure Analysis
Caption: Experimental workflow for ZBDC protein crystal structure analysis.
Signaling Pathway of EEA1 in Endosomal Trafficking
Caption: EEA1 recruitment to endosomes via its FYVE domain.
Conclusion
The crystal structure analysis of zinc-binding domain containing proteins provides invaluable atomic-level insights into their function and mechanism of action. The methodologies outlined in this guide, using the EEA1 FYVE domain as a case study, represent a standard approach for determining the three-dimensional structure of these important proteins. Such structural information is fundamental for understanding their roles in health and disease and is a cornerstone of structure-based drug design, offering opportunities for the development of novel therapeutics targeting ZBDC proteins involved in various pathological conditions.
Spectroscopic analysis of ZBDC using FT-IR, Raman, and NMR techniques
An Introduction to "ZBDC" : The acronym "ZBDC" can refer to two distinct chemical compounds: Zinc bis(dibutyldithiocarbamate) , a widely used accelerator in the rubber industry, and Zinc Benzene-1,4-dicarboxylate , a metal-organic framework (MOF). This guide provides a comprehensive overview of the spectroscopic analysis of both compounds using Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, tailored for researchers, scientists, and drug development professionals.
Section 1: Spectroscopic Analysis of Zinc bis(dibutyldithiocarbamate)
Zinc bis(dibutyldithiocarbamate), with the chemical formula C18H36N2S4Zn, is a dithiocarbamate salt that serves as a vulcanization accelerator in the rubber industry and also finds use as an antifungal agrochemical.[1][2] Understanding its molecular structure through spectroscopic techniques is crucial for quality control and for understanding its mechanism of action and potential biological interactions.
Data Presentation: Spectroscopic Signatures of Zinc bis(dibutyldithiocarbamate)
The following tables summarize the key spectroscopic data for Zinc bis(dibutyldithiocarbamate).
Table 1: FT-IR Spectroscopic Data for Zinc bis(dibutyldithiocarbamate)
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~1470-1520 | ν(C-N) stretching of the thioureide band | [3] |
| ~980-987 | ν(C-S) stretching |[3] |
Table 2: Raman Spectroscopic Data for Zinc bis(dibutyldithiocarbamate)
| Raman Shift (cm⁻¹) | Assignment | Reference |
|---|
| Data not available in a quantitative format in the search results. | - | |
Table 3: NMR Spectroscopic Data for Zinc bis(dibutyldithiocarbamate)
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹³C | Data not available in a quantitative format in the search results. | - |
| ¹H | Data not available in a quantitative format in the search results. | - | |
Experimental Protocols
FT-IR Spectroscopy A standard protocol for the FT-IR analysis of Zinc bis(dibutyldithiocarbamate) involves the following steps:
-
Sample Preparation : A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a chloroform solution.[1]
-
Data Acquisition : The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Raman Spectroscopy A general procedure for obtaining the Raman spectrum of Zinc bis(dibutyldithiocarbamate) is as follows:
-
Sample Preparation : A small amount of the solid sample is placed on a microscope slide.
-
Data Acquisition : A Raman spectrometer equipped with a laser source (e.g., 514.5 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed.[4]
-
Data Analysis : The Raman shifts are plotted against intensity to obtain the spectrum, which is then interpreted to identify the vibrational modes of the molecule.
NMR Spectroscopy The following outlines a general protocol for NMR analysis:
-
Sample Preparation : The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
Data Analysis : The chemical shifts, signal integrations, and splitting patterns are analyzed to elucidate the structure of the molecule.
Signaling Pathways
Zinc bis(dibutyldithiocarbamate) is recognized as a dermatological sensitizer and allergen.[1] Its biological effect is associated with increased histamine release and cell-mediated immunity.[1]
Caption: Allergic response pathway initiated by Zinc bis(dibutyldithiocarbamate).
Section 2: Spectroscopic Analysis of Zinc Benzene-1,4-dicarboxylate (Zn-BDC MOF)
Zinc Benzene-1,4-dicarboxylate is a metal-organic framework (MOF) composed of zinc ions coordinated to terephthalic acid (benzene-1,4-dicarboxylic acid) linkers. These materials are of great interest for applications in gas storage, catalysis, and sensing. Spectroscopic methods are essential for confirming the successful synthesis and for probing the structure and properties of the framework.
Data Presentation: Spectroscopic Signatures of Zn-BDC MOF
The following tables summarize the key spectroscopic data for a typical Zn-BDC MOF.
Table 4: FT-IR Spectroscopic Data for Zn-BDC MOF
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~1610 | Asymmetric stretching of carboxylate group | [5] |
| ~1505 | Phenyl group vibration | [6] |
| ~1390 | Symmetric stretching of carboxylate group | [6] |
| ~740 | C-H out-of-plane bending of the benzene ring | [7] |
| ~520 | Zn-O stretching |[7] |
Table 5: Raman Spectroscopic Data for Zn-BDC MOF
| Raman Shift (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~1615 | Benzene ring C=C stretching | [8] |
| ~1145 | Benzene ring C-H in-plane bending | [8] |
| ~820 | Carboxylate group deformation |[8] |
Table 6: Solid-State NMR Spectroscopic Data for Zn-BDC MOF
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹³C | ~170-180 | Carboxylate carbon | [9][10] |
| ¹³C | ~130-140 | Aromatic carbons |[9][10] |
Experimental Protocols
FT-IR Spectroscopy
-
Sample Preparation : The synthesized Zn-BDC MOF powder is thoroughly mixed with KBr and pressed into a pellet. The sample must be activated (solvent removed) prior to analysis for accurate framework characterization.
-
Data Acquisition : Spectra are collected using an FTIR spectrometer, typically from 4000 to 400 cm⁻¹.
-
Data Analysis : The positions of the carboxylate and benzene ring vibrational bands are analyzed to confirm the coordination of the linker to the metal centers.
Raman Spectroscopy
-
Sample Preparation : A small amount of the activated MOF powder is placed on a suitable substrate.
-
Data Acquisition : A confocal micro-Raman setup is used with a specific laser wavelength (e.g., 514.5 nm).[4] The laser power should be kept low to avoid sample damage.[4]
-
Data Analysis : The Raman spectrum is analyzed to identify the characteristic vibrational modes of the organic linker and the metal-oxygen bonds.
Solid-State NMR Spectroscopy
-
Sample Preparation : The activated Zn-BDC MOF powder is packed into a solid-state NMR rotor.
-
Data Acquisition : ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR spectra are acquired. High magnetic fields can improve resolution.[11]
-
Data Analysis : The chemical shifts of the carbon atoms in the benzene ring and the carboxylate groups are analyzed to confirm the structure and purity of the MOF.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a Zn-BDC MOF.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of Zn-BDC MOFs.
References
- 1. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ZINC DIBUTYLDITHIOCARBAMATE - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zinc dibutyldithiocarbamate(136-23-2) IR2 spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-state NMR spectroscopy: an advancing tool to analyse the structure and properties of metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structural characterization of di- and tetranuclear zinc complexes with phenolate and carboxylate bridges. Correlations between 13C NMR chemical shifts and carboxylate binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structures and solid-state CPMAS 13C NMR correlations in luminescent zinc(II) and cadmium(II) mixed-ligand coordination polymers constructed from 1,2-bis(1,2,4-triazol-4-yl)ethane and benzenedicarboxylate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Higher Magnetic Fields, Finer MOF Structural Information: 17O Solid-State NMR at 35.2 T - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Thermal Degradation of Zinc Dibenzyl Dithiocarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal decomposition mechanism of Zinc Dibenzyl Dithiocarbamate (ZDBC), a compound of significant interest in various industrial applications, including as a vulcanization accelerator in the rubber industry. Understanding its thermal behavior is crucial for process optimization, safety, and predicting the lifecycle of materials containing ZDBC. This document provides a comprehensive overview of the decomposition pathways, kinetic parameters, and the experimental methodologies used to elucidate this complex process.
Core Concepts of ZDBC Thermal Decomposition
The thermal decomposition of Zinc Dibenzyl Dithiocarbamate is a multi-stage process that involves the sequential breakdown of the molecule into various solid and gaseous products. The decomposition is initiated by the melting of the compound, followed by the cleavage of the dithiocarbamate ligand. The primary solid residue is typically zinc sulfide (ZnS), which can be further oxidized to zinc oxide (ZnO) at elevated temperatures in an oxidizing atmosphere.
Studies employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have identified distinct temperature ranges for these decomposition events. For ZDBC, characteristic thermal events are observed at approximately 194.5°C, 361.1°C, and 433.5°C, corresponding to phase transitions and decomposition steps[1]. The melting point of ZDBC is reported to be in the range of 104-108°C.
Proposed Decomposition Pathway
The thermal degradation of zinc dithiocarbamates, including ZDBC, is believed to proceed through the formation of key intermediates. While the precise step-by-step mechanism for ZDBC is a subject of ongoing research, a generally accepted pathway for similar zinc dialkyldithiocarbamates involves the following stages:
-
Melting: The process begins with the melting of the solid ZDBC.
-
Ligand Dissociation: At higher temperatures, the zinc-sulfur bonds weaken, leading to the dissociation of the dibenzyldithiocarbamate ligands.
-
Formation of Intermediates: The dissociated ligands can undergo further reactions to form intermediates such as isothiocyanates and the corresponding secondary amine (dibenzylamine). The formation of zinc thiocyanate (Zn(NCS)₂) as an intermediate has also been proposed in the decomposition of some zinc dithiocarbamate complexes[2].
-
Formation of Zinc Sulfide: The zinc cation reacts with the available sulfur to form stable zinc sulfide (ZnS) as the primary solid residue.
-
Evolution of Gaseous Products: The organic fragments of the ligands decompose to form a variety of volatile compounds. When heated to decomposition, ZDBC can emit toxic fumes containing oxides of zinc, nitrogen, and sulfur[3].
The following diagram illustrates a plausible logical relationship in the decomposition process:
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal decomposition of ZDBC and other relevant zinc dithiocarbamates. It is important to note that specific kinetic parameters like activation energy for ZDBC are not extensively reported in the public literature and often depend on the experimental conditions.
| Parameter | Value | Compound | Reference |
| Melting Point | 104-108 °C | ZDBC | [3] |
| Decomposition Temperature | Decomposes at 296 °C | Zinc Dibutyldithiocarbamate | [3] |
| TG-DSC Peaks | 194.5 °C, 361.1 °C, 433.5 °C | ZDBC | [1] |
| Final Residue | Zinc Sulfide (ZnS), further oxidized to Zinc Oxide (ZnO) in air | General Zinc Dithiocarbamates | [2][4][5] |
Experimental Protocols
The characterization of the thermal decomposition of ZDBC relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition temperatures, and associated heat flow of ZDBC.
Methodology:
-
A small, precisely weighed sample of ZDBC (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA-DSC instrument.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
The experiment is typically conducted under a controlled atmosphere, such as an inert nitrogen flow (to study pyrolysis) or an air/oxygen flow (to study oxidative decomposition).
-
The TGA measures the mass loss of the sample as a function of temperature, while the DSC measures the heat flow into or out of the sample relative to a reference.
-
The resulting thermogram (mass vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to identify melting points, decomposition onsets, peak decomposition temperatures, and the mass of the final residue.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition of ZDBC.
Methodology:
-
The outlet of a TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
The ZDBC sample is heated in the TGA as described above.
-
The gaseous products released from the sample are carried by the purge gas directly into the MS or FTIR for analysis.
-
The MS provides information on the mass-to-charge ratio of the evolved species, allowing for their identification.
-
The FTIR provides an infrared spectrum of the evolved gases, allowing for the identification of functional groups and specific compounds.
The following diagram illustrates a typical experimental workflow for studying thermal decomposition:
Conclusion
The thermal decomposition of Zinc Dibenzyl Dithiocarbamate is a complex process that yields zinc sulfide as a primary solid product and a mixture of gaseous organic compounds. The decomposition proceeds through multiple stages, with characteristic temperatures that can be identified using techniques like TGA and DSC. While a general mechanistic framework exists, further research, particularly in identifying and quantifying all evolved species and determining the kinetics of each decomposition step, would provide a more complete understanding. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with ZDBC and related compounds.
References
- 1. [Study on the Preparation of Zinc Dibenzyl Dithiocarbamate and Its Spectral Analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Zinc Dibutyldithiocarbamate (ZBDC) in Vulcanization Acceleration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc Dibutyldithiocarbamate (ZBDC) is a potent ultra-accelerator widely employed in the rubber industry to significantly reduce vulcanization times and enhance the physical properties of the final elastomeric products.[1][2] Its high reactivity and excellent scorch safety make it a versatile component in various rubber formulations, from industrial products like conveyor belts to consumer goods such as latex gloves.[1] This technical guide provides a comprehensive overview of the vulcanization acceleration mechanism of ZBDC, detailing the intricate chemical pathways, presenting quantitative data on its performance, and outlining standardized experimental protocols for its evaluation.
The Chemical Identity and Role of ZBDC
ZBDC, with the chemical formula C18H36N2S4Zn, is a zinc-containing organic compound belonging to the dithiocarbamate class of accelerators.[3] Its molecular structure consists of a central zinc ion coordinated to two dibutyldithiocarbamate ligands. This structure is pivotal to its function as an accelerator, where it actively participates in the formation of sulfur cross-links between polymer chains, a process fundamental to vulcanization.[1][3] The primary roles of ZBDC in rubber acceleration include:
-
Accelerated Cure Rate: ZBDC significantly shortens the time required for vulcanization, leading to increased production efficiency.[2]
-
Enhanced Cross-link Formation: It facilitates the creation of a denser and more uniform cross-link network within the rubber matrix.[1]
-
Improved Physical Properties: The resulting vulcanizates exhibit enhanced tensile strength, elasticity, and resistance to aging and heat.
The Vulcanization Acceleration Mechanism of ZBDC
The mechanism by which ZBDC accelerates sulfur vulcanization is a complex series of chemical reactions involving the accelerator, activators (primarily zinc oxide and stearic acid), sulfur, and the rubber polymer. While the exact pathway can be influenced by various factors, the generally accepted mechanism involves the formation of a highly reactive sulfurating agent. The process can be broadly divided into the following stages:
Stage 1: Formation of the Active Accelerator Complex
The vulcanization process is initiated by the reaction of zinc oxide (ZnO) and stearic acid, which are essential activators, to form zinc stearate. This step is crucial as zinc stearate is more soluble in the rubber matrix than ZnO. The zinc stearate then reacts with ZBDC to form an active zinc-dithiocarbamate complex. This complex is the key intermediate that will proceed to activate the sulfur.
Stage 2: Activation of Sulfur
The active ZBDC-zinc complex reacts with elemental sulfur (typically in its cyclic S8 form) to form a zinc-dithiocarbamate-polysulfide complex. This complex is a highly reactive sulfurating agent. The formation of this intermediate is a critical step, as it effectively "delivers" the sulfur in a more reactive form to the rubber polymer chains.
Stage 3: Formation of Cross-link Precursors
The zinc-dithiocarbamate-polysulfide complex then reacts with the rubber polymer chains (e.g., polyisoprene in natural rubber) at the allylic positions (carbon atoms adjacent to a double bond). This reaction leads to the formation of pendant polysulfidic groups attached to the rubber backbone, with the dithiocarbamate group at the end. These are known as cross-link precursors.
Stage 4: Cross-link Formation
The final stage involves the reaction of the pendant polysulfidic groups with adjacent rubber chains, leading to the formation of stable sulfur cross-links (mono-, di-, and polysulfidic bridges). This process creates the three-dimensional network structure that imparts the desired elastomeric properties to the rubber. The dithiocarbamate moiety is regenerated in this process and can participate in further reactions, highlighting the catalytic nature of the accelerator.
The overall mechanism is believed to involve a combination of ionic and radical pathways, with the specific contributions of each being dependent on the reaction conditions and the other components in the rubber formulation.[4]
Visualizing the Mechanism and Workflow
To better illustrate the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
References
In-Depth Technical Guide: Solubility of Zinc Dibenzyldithiocarbamate (ZBDC) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Zinc Dibenzyldithiocarbamate (ZBDC) in various organic solvents. The information is intended to assist researchers and professionals in drug development and other scientific fields in selecting appropriate solvents for formulation, purification, and analytical method development involving ZBDC. This document summarizes available quantitative data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Introduction to ZBDC
Zinc Dibenzyldithiocarbamate (ZBDC), also known as Accelerator ZBEC, is a chemical compound widely used as a rubber accelerator and vulcanizing agent. Its chemical structure and properties, particularly its solubility, are critical factors in its application and analysis. Understanding the solubility of ZBDC in different organic solvents is essential for its effective use in various industrial and research settings.
Quantitative Solubility Data of ZBDC
The solubility of ZBDC varies across different organic solvents. While qualitative descriptions are readily available, precise quantitative data is limited in publicly accessible literature. The following table summarizes the available quantitative and qualitative solubility information for ZBDC.
| Solvent | Temperature (°C) | Solubility |
| Qualitative Data | ||
| Chloroform | Ambient | Soluble[1] |
| Benzene | Ambient | Soluble, Moderately Soluble[1][2] |
| Carbon Disulfide | Ambient | Soluble[1] |
| Ethanol | Ambient | Soluble[1] |
| Diethyl Ether | Ambient | Soluble[1] |
| Ethylene Dichloride | Ambient | Moderately Soluble[1][2] |
| Acetone | Ambient | Insoluble[1][2] |
| Gasoline | Ambient | Insoluble[1][2] |
| Quantitative Data | ||
| Water | 20 | 2.3 µg/L[2] |
| Organic Solvents (general) | 20 | 44.7 mg/L[2] |
Note: The general value for "organic solvents" is non-specific and should be used with caution as solubility can vary significantly between different organic solvents.
Experimental Protocol for Determining ZBDC Solubility
The following is a detailed methodology for determining the solubility of ZBDC in an organic solvent using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Materials and Equipment
-
ZBDC: Analytical standard, >99% purity
-
Solvents: HPLC grade (e.g., chloroform, benzene, ethanol)
-
Apparatus:
-
Analytical balance (readable to 0.01 mg)
-
Glass flasks with stoppers (e.g., 25 mL or 50 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Procedure
3.2.1. Preparation of Saturated Solution
-
Add Excess ZBDC: Accurately weigh an amount of ZBDC that is in excess of its expected solubility and add it to a glass flask. A preliminary test with a small amount of solvent can help estimate the approximate solubility.
-
Add Solvent: Add a known volume of the desired organic solvent to the flask.
-
Equilibration: Stopper the flask and place it in an orbital shaker with the temperature controlled to a specific value (e.g., 25 °C ± 0.5 °C). Shake the flask at a constant speed (e.g., 150 rpm) for a sufficient time to ensure equilibrium is reached (e.g., 24 to 48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of ZBDC in the solution becomes constant.
-
Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. It is crucial to pre-rinse the syringe and filter with a small amount of the saturated solution to avoid dilution or adsorption effects.
3.2.2. Quantification by HPLC-UV
-
Preparation of Standard Solutions: Prepare a series of standard solutions of ZBDC in the same organic solvent with known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance for ZBDC (e.g., around 260-280 nm, which should be determined experimentally). Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution of ZBDC with the solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of ZBDC in the diluted sample from the calibration curve. Calculate the solubility of ZBDC in the original saturated solution by taking the dilution factor into account. The solubility is typically expressed in g/100 mL or mol/L.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of ZBDC.
Caption: Experimental workflow for ZBDC solubility determination.
Conclusion
This technical guide provides a summary of the known solubility of ZBDC in various organic solvents and a detailed experimental protocol for its determination. The provided workflow and methodologies offer a solid foundation for researchers and professionals to accurately assess the solubility of ZBDC, which is a critical parameter for its application in various scientific and industrial fields. Further experimental work is required to establish a comprehensive quantitative solubility profile of ZBDC in a wider range of organic solvents at different temperatures.
References
Quantum Chemical Insights into Zinc Dibenzyl Dithiocarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Zinc Dibenzyl Dithiocarbamate
Zinc dibenzyl dithiocarbamate is a coordination complex with the chemical formula C30H28N2S4Zn.[2] It belongs to the family of zinc dithiocarbamates, which are known for their strong metal-binding capabilities through the two sulfur atoms of the dithiocarbamate ligand. This class of compounds has been the subject of numerous studies due to their rich coordination chemistry and wide-ranging applications.[3]
Molecular Structure:
The core structure of ZDBC consists of a central zinc ion coordinated to two dibenzyldithiocarbamate ligands. The general structure of zinc dithiocarbamate complexes involves the zinc ion being chelated by the sulfur atoms of the dithiocarbamate moiety.
Computational Methodology for Quantum Chemical Studies
To investigate the properties of molecules like ZDBC, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed.[4][5] These computational methods allow for the prediction of molecular geometries, electronic structures, and various spectroscopic properties.
Typical Experimental Protocol for DFT Calculations:
A common computational protocol for studying zinc dithiocarbamate complexes involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is built and then optimized to find the lowest energy conformation. This is typically performed using a specific functional, such as B3LYP, and a basis set, like LANL2DZ for the metal ion and a Pople-style basis set (e.g., 6-31G(d,p)) for other atoms.[5]
-
Frequency Calculations: To confirm that the optimized geometry represents a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[5]
-
Calculation of Molecular Properties: Once the optimized geometry is obtained, various molecular properties can be calculated. These include:
-
Geometric Parameters: Bond lengths and bond angles.
-
Electronic Properties: Mulliken atomic charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO energy gap.
-
Spectroscopic Properties: Infrared (IR) and UV-Visible absorption spectra.
-
The following diagram illustrates a typical workflow for such a computational study.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Zinc dibenzyldithiocarbamate | C30H28N2S4Zn | CID 84610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes Containing Benzoylacetone and Dithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Modeling of Zinc-Binding Domain-Containing (ZBDC) Proteins and Their Complexes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "ZBDC" is not a standard acronym for a specific protein. This guide addresses the broader class of Zinc-Binding Domain-Containing (ZBDC) proteins, with a focus on the well-characterized Cys2His2 zinc finger motif, a prominent member of this superfamily and a significant target in drug discovery.
Introduction to Zinc-Binding Domain-Containing Proteins
Zinc-Binding Domain-Containing (ZBDC) proteins represent one of the most abundant and functionally diverse protein superfamilies in eukaryotic genomes. They are characterized by the presence of one or more zinc-binding domains, small structural motifs stabilized by the coordination of a zinc ion. This coordination is typically achieved through cysteine and/or histidine residues.[1]
The zinc ion is crucial for maintaining the structural integrity of these domains, which in turn enables them to perform a vast array of biological functions.[1] These functions include:
-
Gene Transcription and Regulation: Many ZBDC proteins, such as the well-studied Transcription Factor Sp1 and Zif268, function as transcription factors that recognize and bind to specific DNA sequences to control gene expression.[2]
-
DNA Repair and Genome Stability: Proteins like Poly(ADP-ribose) Polymerase 1 (PARP1) contain zinc fingers that are critical for detecting DNA damage and initiating repair pathways.[3][4]
-
Protein-Protein Interactions: Zinc finger domains can also mediate interactions with other proteins, forming larger complexes that regulate cellular processes.[5]
-
RNA Binding and Post-Transcriptional Regulation: A subset of these proteins binds to RNA, influencing processes like mRNA trafficking and translation.[6]
Given their central role in cellular signaling and disease pathogenesis, ZBDC proteins, particularly zinc finger proteins, have emerged as a major class of therapeutic targets for a range of diseases, including cancer and viral infections.[6][7]
Data Presentation: Quantitative Analysis of ZBDC Complexes
The following tables summarize quantitative data from studies on the interaction of representative ZBDC proteins with their binding partners.
Table 1: DNA-Binding Affinities of Zif268 and its Mutants
Zif268 is a model Cys2His2 zinc finger protein with three fingers (F1, F2, F3) that recognize the DNA sequence 5'-GCG TGG GCG-3'. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd indicates a stronger interaction.
| Protein Variant | Finger 1 Mutation | Apparent Kd (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type Zif268 | None | 0.018 | 1.0 | [8] |
| Zif268(RDEA) | Arg6 -> Ala | 1.7 | 93.6-fold decrease | [8] |
| Zif268 Mutant (Arg-1 -> Ala) | Arg(-1) -> Ala | ~1.0 | ~55-fold decrease | [9] |
| Zif268 Mutant (Asp2 -> Asn) | Asp2 -> Asn | ~0.1 | ~5.5-fold decrease | [9] |
Table 2: Thermodynamic Parameters of an Artificial Zinc Finger Protein (1MEY#)
This table presents data for an artificial protein with three zinc finger units, highlighting the thermodynamics of metal binding and subsequent DNA interaction.
| Interaction | Parameter | Value | Method | Reference |
| Zn(II) Binding to 1MEY# | logβ' (pH 7.4) | 12.2 ± 0.1 | ITC | [10] |
| ΔH (kcal/mol per binding site) | -23.5 to -28.0 | ITC | [10] | |
| 1MEY#-Zn(II) Complex to DNA | logβ' (pH 7.4) | 8.20 ± 0.08 | ITC | [10] |
| Conditional Stability Increase with DNA | 3.4 orders of magnitude | CD/EMSA | [10] |
Table 3: Performance of Computational Zinc-Binding Site Predictors
This table shows the performance of machine learning-based methods for predicting zinc-binding sites from protein sequences, which is a crucial first step in molecular modeling.
| Predictor | Binding Site Family | MCC | Recall | Precision | Reference |
| ZincBindPredict | C4 (Structural) | 0.97 | 0.96 | 0.98 | [11] |
| (Structure-based) | C3H (Structural) | 0.98 | 0.97 | 0.98 | [11] |
| ZincBindPredict | C4 (Sequence) | 0.94 | 0.96 | 0.92 | [11] |
| (Sequence-based) | C2H2 (Sequence) | 0.64 | 0.80 | 0.83 | [11] |
MCC: Matthews Correlation Coefficient, a measure of the quality of binary classifications.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research on ZBDC proteins.
Experimental Protocols for Binding Analysis
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[12]
Objective: To determine the thermodynamic parameters of a ZBDC protein interacting with a ligand (e.g., small molecule inhibitor, DNA oligonucleotide).
Materials:
-
Purified ZBDC protein (e.g., 10-40 µM)
-
Ligand (e.g., 100-400 µM, 10-20x the protein concentration)
-
ITC instrument (e.g., MicroCal VP-ITC or Nano ITC)
-
Matched dialysis buffer (e.g., 10 mM HEPES, pH 7.4, treated with Chelex 100 to remove trace metals)[10][13]
-
Hamilton syringe for cell loading
Procedure:
-
Sample Preparation: Dialyze both the protein and ligand extensively against the same batch of buffer to minimize buffer mismatch artifacts.[14]
-
Concentration Determination: Accurately measure the concentrations of the protein and ligand solutions using a suitable method (e.g., UV-Vis spectroscopy).
-
Degassing: Degas both solutions for 5-10 minutes immediately before the experiment to prevent bubble formation in the cell.
-
Instrument Setup:
-
Loading:
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 2.0 µL each) with sufficient spacing (e.g., 180 seconds) to allow the signal to return to baseline.[13]
-
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution, which will be subtracted from the experimental data.
-
Data Analysis: Integrate the raw data peaks to obtain the heat change per injection. Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) using the manufacturer's software to determine Kd, n, and ΔH.[15]
FP is a solution-based, homogeneous technique used to measure molecular interactions. It is well-suited for high-throughput screening (HTS) of inhibitors that disrupt ZBDC protein-ligand interactions.[16]
Objective: To measure the binding affinity of a fluorescently labeled ligand to a ZBDC protein and screen for competitive inhibitors.
Materials:
-
Purified ZBDC protein
-
Fluorescently labeled ligand ("tracer," e.g., a fluorescein-labeled DNA oligonucleotide)
-
Unlabeled competitor compounds
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with FP capabilities
-
Non-binding black microplates (e.g., 384-well)
Procedure:
-
Tracer Concentration Optimization:
-
Create a serial dilution of the tracer in the assay buffer.
-
Measure the fluorescence polarization at each concentration to find the lowest concentration that gives a stable and robust signal well above the buffer background.[17]
-
-
Protein Titration (Saturation Binding):
-
Prepare a serial dilution of the ZBDC protein.
-
Add a fixed, optimal concentration of the tracer to each well.
-
Add the protein dilutions to the wells.
-
Incubate to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
Measure the fluorescence polarization.
-
Plot the FP signal against the protein concentration and fit the data to a sigmoidal curve to determine the Kd and the EC50 (the protein concentration required for 50% of maximal binding).
-
-
Competition Assay:
-
Prepare serial dilutions of the unlabeled competitor compounds.
-
In each well, combine the ZBDC protein (at its EC50 concentration from the previous step), the tracer (at its optimal concentration), and a competitor compound dilution.
-
Include controls for no inhibition (protein + tracer) and background (tracer only).
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each competitor concentration.
-
Plot the percent inhibition against the log of the competitor concentration and fit to a dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of tracer binding).
-
Computational Modeling Protocols
MD simulations provide insights into the dynamic behavior of ZBDC proteins and their complexes at an atomic level, revealing conformational changes, interaction stability, and the role of solvent.[18]
Objective: To simulate the structural dynamics of a ZBDC protein-DNA complex.
Software:
-
MD Engine: AMBER, GROMACS, or NAMD
-
Force Fields:
-
Visualization: VMD or PyMOL
Procedure:
-
System Preparation:
-
Start with a high-resolution experimental structure (X-ray or NMR) of the ZBDC-DNA complex (e.g., from the Protein Data Bank).
-
Use a program like tleap in AmberTools to add missing hydrogen atoms and build the simulation box.
-
-
Solvation and Ionization:
-
Solvate the system in a periodic box of water (e.g., TIP3P water model) with a minimum distance of 10-12 Å from the solute to the box edge.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Parameterization:
-
Apply the chosen force fields for the protein, DNA, and water.
-
Ensure the zinc ion and its coordinating residues (Cys, His) are correctly parameterized. The ZAFF is specifically designed for zinc coordination complexes.[18]
-
-
Energy Minimization:
-
Perform a multi-step energy minimization to relax the system and remove steric clashes.
-
First, minimize the positions of water and ions, keeping the protein-DNA complex restrained.
-
Then, gradually release the restraints on the complex and minimize the entire system.
-
-
Equilibration:
-
Perform a two-phase equilibration process.
-
NVT (Canonical) Ensemble: Slowly heat the system from 0 K to the target temperature (e.g., 298 K or 310 K) over ~100 ps with restraints on the solute to allow the solvent to equilibrate.
-
NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at the target temperature and a constant pressure (1 atm) for several nanoseconds (e.g., 10 ns) to ensure the correct density.[18]
-
-
Production Run:
-
Trajectory Analysis:
-
Use tools like cpptraj in AmberTools to analyze the trajectory.[18]
-
Calculate Root Mean Square Deviation (RMSD) to assess structural stability.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Analyze hydrogen bonds, salt bridges, and other key interactions over time.
-
Perform clustering analysis to identify dominant conformational states.
-
Mandatory Visualization: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Diagram 1: Transcriptional Regulation by Sp1 Zinc Finger Protein
Caption: Signaling pathway for gene activation by the Sp1 transcription factor.
Diagram 2: Experimental Workflow for Binding Affinity Determination
References
- 1. academic.oup.com [academic.oup.com]
- 2. Transcription factor Sp1 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc fingers: DNA binding and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting zinc finger domains with small molecules: solution structure and binding studies of the RanBP2-type zinc finger of RBM5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Binding studies with mutants of Zif268. Contribution of individual side chains to binding affinity and specificity in the Zif268 zinc finger-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc binding of a Cys2His2-type zinc finger protein is enhanced by the interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zincbindpredict—Prediction of Zinc Binding Sites in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. zaguan.unizar.es [zaguan.unizar.es]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 18. Molecular dynamics modelling of the interaction of a synthetic zinc-finger miniprotein with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
CAS number and chemical properties of Zinc Dibenzyl Dithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc Dibenzyl Dithiocarbamate (ZDBC) is a chemical compound with the CAS number 14726-36-4 .[1] Primarily utilized in the rubber industry as a vulcanization accelerator, recent scientific interest has begun to explore its potential biological activities, warranting a closer look from the perspective of chemical biology and drug development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological interactions of Zinc Dibenzyl Dithiocarbamate.
Chemical Properties
A summary of the key chemical and physical properties of Zinc Dibenzyl Dithiocarbamate is presented below.
| Property | Value | Reference |
| CAS Number | 14726-36-4 | [1] |
| Molecular Formula | C30H28N2S4Zn | [1] |
| Molecular Weight | 610.22 g/mol | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 178-188 °C | |
| Boiling Point | >250 °C (decomposes) | |
| Solubility | Insoluble in water. Soluble in chloroform, carbon disulfide, and benzene. | |
| Stability | Stable under normal conditions. |
Biological Interactions and Potential Signaling Pathways
While Zinc Dibenzyl Dithiocarbamate is most known for its industrial applications, preliminary studies and the broader understanding of dithiocarbamates suggest several areas of biological interaction that may be of interest to researchers. It has been reported to react with mycobacterial RNA polymerase and human mitochondrial DNA.[1] The biological implications of these interactions are still under investigation.
The following diagram illustrates the potential cellular effects and interactions of dithiocarbamates, including Zinc Dibenzyl Dithiocarbamate, based on available research.
Caption: Potential cellular targets and effects of Zinc Dibenzyl Dithiocarbamate.
Experimental Protocols
Synthesis of Zinc Dibenzyl Dithiocarbamate
A representative method for the synthesis of Zinc Dibenzyl Dithiocarbamate is as follows:
Materials:
-
Dibenzylamine
-
Carbon disulfide (CS2)
-
Sodium hydroxide (NaOH)
-
Zinc chloride (ZnCl2)
-
Deionized water
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve a stoichiometric amount of sodium hydroxide in deionized water.
-
To this solution, add one molar equivalent of dibenzylamine with stirring.
-
Cool the mixture in an ice bath and slowly add one molar equivalent of carbon disulfide dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature. This forms the sodium salt of dibenzyl dithiocarbamic acid.
-
In a separate beaker, prepare an aqueous solution of zinc chloride (0.5 molar equivalents).
-
Slowly add the zinc chloride solution to the reaction mixture with vigorous stirring. A white precipitate of Zinc Dibenzyl Dithiocarbamate will form immediately.
-
Continue stirring for an additional hour to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any unreacted starting materials and sodium chloride.
-
Further wash the product with cold ethanol to remove any organic impurities.
-
Dry the purified Zinc Dibenzyl Dithiocarbamate in a vacuum oven at 50-60°C to a constant weight.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following is a plausible HPLC method for the analysis of Zinc Dibenzyl Dithiocarbamate, adapted from methodologies for related compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Zinc Dibenzyl Dithiocarbamate standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60:40 (Acetonitrile:Water), gradually increasing the acetonitrile concentration to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of Zinc Dibenzyl Dithiocarbamate standard and dissolve it in acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For biological samples, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances. The final extract should be dissolved in the mobile phase before injection.
The following diagram outlines the general workflow for the HPLC analysis of Zinc Dibenzyl Dithiocarbamate.
Caption: General workflow for the HPLC analysis of Zinc Dibenzyl Dithiocarbamate.
Conclusion
Zinc Dibenzyl Dithiocarbamate presents an interesting case of a well-established industrial chemical with underexplored biological potential. For researchers in drug development and chemical biology, its interactions with key cellular components like RNA polymerase and mitochondrial DNA suggest avenues for further investigation. The provided technical information and experimental outlines serve as a foundational guide for scientists interested in exploring the properties and potential applications of this compound beyond its current industrial uses.
References
In-Depth Toxicological Profile of Zinc Dibenzyl Dithiocarbamate (ZBDC)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Zinc Dibenzyl Dithiocarbamate (ZBDC), with the CAS number 14726-36-4, is a member of the dithiocarbamate class of chemicals. Dithiocarbamates are widely utilized as accelerators in the vulcanization of rubber and as pesticides. Due to its potential for human exposure, a thorough understanding of the toxicological profile of ZBDC is essential for risk assessment and the development of safe handling and use practices. This technical guide provides a comprehensive overview of the available toxicological data on ZBDC and related dithiocarbamates, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C30H28N2S4Zn |
| Molecular Weight | 614.2 g/mol |
| Appearance | White to off-white powder |
| Solubility | Insoluble in water; soluble in chloroform, benzene, and carbon disulfide |
Toxicological Data
The available quantitative toxicological data for Zinc Dibenzyl Dithiocarbamate is limited. Therefore, data from closely related dithiocarbamate compounds are included for comparative purposes and are clearly identified.
Acute Toxicity
Table 1: Acute Toxicity Data for Zinc Dibenzyl Dithiocarbamate and Related Compounds
| Compound | Test Species | Route | LD50/LC50 | Reference |
| Zinc Dibenzyl Dithiocarbamate | Rat | Oral | > 5000 mg/kg | [1] |
| Zinc Dibenzyl Dithiocarbamate | Rabbit | Dermal | > 2000 mg/kg | [1] |
| Zinc (II) N-Benzyl methyl Dithiocarbamate | Mouse (male) | Oral | 954 mg/kg | [2] |
| Zinc (II) N-Benzyl methyl Dithiocarbamate | Mouse (female) | Oral | 794.3 mg/kg | [2] |
| Zinc Diethyldithiocarbamate | Rat | Oral | 3530 mg/kg | [3] |
Genotoxicity
Carcinogenicity
There are no specific long-term carcinogenicity bioassays available for Zinc Dibenzyl Dithiocarbamate. The International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the U.S. Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA) have not classified ZBDC as a carcinogen. However, some other dithiocarbamates, such as mancozeb, have been shown to be carcinogenic in animal studies.
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies on Zinc Dibenzyl Dithiocarbamate are not available. Studies on other zinc dithiocarbamates have indicated potential for developmental effects.
Table 2: Embryotoxicity of Zinc Dithiocarbamates in Chicken Embryos
| Compound | Effect | Dose | Reference |
| Zinc Diethyldithiocarbamate | Lethality and malformations | 1 to 10 nmole per egg | [4] |
| Zinc Dibutyldithiocarbamate | Lethality and malformations | 1 to 10 nmole per egg | [4] |
Experimental Protocols
Detailed experimental protocols for key toxicological studies are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (based on OECD Guideline 401)
An acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used. A sufficient number of animals are used to obtain statistically significant results.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight. A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days after dosing.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)
This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei.
-
Test Animals: Typically, mice or rats are used.
-
Dose Administration: The test substance is administered, usually twice, 24 hours apart, by an appropriate route (e.g., oral gavage or intraperitoneal injection). At least three dose levels are tested, along with a vehicle control and a positive control.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration.
-
Slide Preparation and Analysis: Smears are prepared and stained. At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.
-
Data Evaluation: The incidence of micronucleated immature erythrocytes is compared between the treated and control groups. A dose-related increase in the frequency of micronucleated cells indicates a positive result.
References
Methodological & Application
Application Notes and Protocols: Zinc Dibutyldithiocarbamate (ZBDC) as a Nanoparticle Capping Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Zinc Dibutyldithiocarbamate (ZBDC) as a capping agent for nanoparticles, particularly focusing on applications in drug delivery and therapy. This document details the synthesis, characterization, and biological evaluation of ZBDC-capped nanoparticles, offering structured protocols and quantitative data for researchers in the field.
Introduction to ZBDC as a Capping Agent
Zinc Dibutyldithiocarbamate (ZBDC) is an organosulfur compound that belongs to the dithiocarbamate family. Dithiocarbamates are recognized for their strong chelating properties with a high affinity for various metals.[1] This characteristic makes them excellent candidates for use as capping agents or surface ligands in nanoparticle synthesis. As a capping agent, ZBDC can offer several advantages:
-
Stabilization: ZBDC can adsorb onto the nanoparticle surface, preventing aggregation and ensuring colloidal stability.[2]
-
Controlled Growth: During nanoparticle synthesis, the presence of ZBDC can control the particle size and influence the morphology.
-
Surface Functionalization: The dibutyldithiocarbamate moiety can serve as an anchor for further functionalization, such as attaching targeting ligands or drug molecules.
-
Inherent Biological Activity: Dithiocarbamates, including ZBDC, have been reported to possess intrinsic biological activities, such as anticancer and antimicrobial properties, which can be synergistic with the loaded therapeutic agents.[3][4]
While zinc dithiocarbamates are often used as single-source precursors for the synthesis of zinc sulfide (ZnS) nanoparticles, their role as surface ligands for other types of nanoparticles, such as gold (Au) and silver (Ag), is an emerging area of interest.[2][5][6]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of ZBDC-capped nanoparticles.
2.1. Protocol 1: Synthesis of ZBDC-Capped Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of gold nanoparticles with ZBDC as a surface capping agent, adapted from general methods for dithiocarbamate functionalization.[2][7]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate
-
Zinc Dibutyldithiocarbamate (ZBDC)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of Gold Nanoparticle Core:
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in deionized water.
-
Heat the solution to boiling with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate solution.
-
Continue boiling and stirring for 15 minutes. The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Allow the solution to cool to room temperature.
-
-
Surface Capping with ZBDC:
-
Prepare a 1 mg/mL solution of ZBDC in toluene.
-
In a separate vial, add 10 mL of the synthesized AuNP solution.
-
To this, add 5 mL of the ZBDC solution.
-
Vigorously stir the biphasic mixture for 24 hours to facilitate the transfer of ZBDC to the AuNP surface.
-
After 24 hours, the aqueous phase should become colorless, and the organic phase should be deep red, indicating the successful phase transfer and capping of the AuNPs.
-
-
Purification:
-
Separate the organic phase containing the ZBDC-capped AuNPs.
-
Wash the organic phase three times with deionized water to remove any unreacted precursors.
-
Precipitate the ZBDC-capped AuNPs by adding ethanol.
-
Centrifuge the solution at 10,000 rpm for 10 minutes to pellet the nanoparticles.
-
Discard the supernatant and resuspend the pellet in a suitable solvent like toluene or chloroform for storage and further characterization.
-
2.2. Protocol 2: Characterization of ZBDC-Capped Nanoparticles
A thorough characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles.
-
UV-Visible Spectroscopy:
-
Dilute the nanoparticle suspension in a suitable solvent.
-
Record the absorbance spectrum to determine the surface plasmon resonance (SPR) peak, which is indicative of nanoparticle formation and size.
-
-
Transmission Electron Microscopy (TEM):
-
Drop-cast a small volume of the nanoparticle suspension onto a carbon-coated copper grid and allow it to dry.
-
Image the nanoparticles to determine their size, shape, and morphology.
-
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Disperse the nanoparticles in an appropriate solvent.
-
Use DLS to measure the hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles in suspension.[8]
-
Measure the zeta potential to assess the surface charge and colloidal stability of the nanoparticles. A zeta potential greater than +30 mV or less than -30 mV generally indicates good stability.[9]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of pure ZBDC and the ZBDC-capped nanoparticles.
-
Compare the spectra to confirm the presence of ZBDC on the nanoparticle surface by identifying characteristic vibrational bands.
-
2.3. Protocol 3: Drug Loading and In Vitro Release Study
This protocol outlines the procedure for loading a model anticancer drug, Doxorubicin (DOX), onto ZBDC-capped nanoparticles and evaluating its release profile.
Materials:
-
ZBDC-capped nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Drug Loading:
-
Disperse 10 mg of ZBDC-capped nanoparticles in 10 mL of a suitable solvent.
-
Add 2 mg of DOX to the nanoparticle suspension.
-
Stir the mixture in the dark for 24 hours to allow for drug adsorption onto the nanoparticle surface.
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug.
-
Quantify the amount of unloaded DOX in the supernatant using UV-Vis spectroscopy or HPLC to determine the drug loading efficiency.
-
-
In Vitro Drug Release:
-
Place a known amount of DOX-loaded ZBDC-capped nanoparticles in a dialysis bag.
-
Immerse the dialysis bag in a release medium (PBS at pH 7.4 or pH 5.5) and maintain it at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released DOX in the aliquots using a suitable analytical method.
-
Plot the cumulative drug release as a function of time.
-
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from the characterization and drug delivery studies of dithiocarbamate-functionalized nanoparticles.
Table 1: Physicochemical Properties of Dithiocarbamate-Capped Nanoparticles
| Nanoparticle Type | Capping Agent | Average Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| AgNPs | Didecylamine dithiocarbamate | 2.5 - 5.0[6] | 231.8[10] | 0.20 ± 0.04[9] | -44.5[10] |
| AuNPs | Diallyl dithiocarbamate | Not Specified | Not Specified | Not Specified | Not Specified |
| ZnS NPs | ZBDC (as precursor) | ~15-20 | Not Specified | Not Specified | Not Specified |
Note: Data is compiled from studies on various dithiocarbamate-capped nanoparticles and may not be specific to ZBDC.
Table 2: Drug Loading and Release Characteristics of Nanoparticle Formulations
| Nanoparticle Formulation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| PLGA Nanoparticles | Tamoxifen | Not Specified | 71.6[11] | ~30% | ~45% |
| Mesoporous Silica NPs | Doxorubicin | 7.22 ± 0.153[12] | 7.78 ± 0.18[12] | ~30% | ~40% |
Note: This table provides representative data from different nanoparticle systems to illustrate typical values.
Visualizations: Diagrams and Workflows
Experimental Workflow for Synthesis and Characterization
Proposed Signaling Pathway for ZBDC-Nanoparticle Induced Apoptosis
Dithiocarbamates have been shown to induce apoptosis in cancer cells, often through the modulation of the NF-κB signaling pathway.[13] The following diagram illustrates a plausible mechanism.
Logical Relationship for Drug Delivery Application
Discussion and Future Perspectives
The use of ZBDC as a capping agent for nanoparticles presents a promising strategy in the development of novel drug delivery systems. The inherent biological activity of dithiocarbamates may offer a dual therapeutic approach, where both the nanoparticle carrier and the loaded drug contribute to the overall efficacy.
Future research should focus on:
-
Optimizing Synthesis: Fine-tuning the synthesis parameters to achieve precise control over nanoparticle size, shape, and surface chemistry.
-
In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to elucidate the exact mechanisms of action, including cellular uptake pathways and detailed signaling cascades.
-
Toxicity and Biocompatibility: Thoroughly assessing the cytotoxicity of ZBDC-capped nanoparticles on healthy cells and tissues to ensure their safety for clinical applications.
-
Targeted Formulations: Developing targeted drug delivery systems by conjugating specific ligands (e.g., antibodies, peptides) to the ZBDC-capped nanoparticles to enhance their accumulation at the desired site of action.
By addressing these areas, the full potential of ZBDC-capped nanoparticles as advanced therapeutic and diagnostic tools can be realized.
References
- 1. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamate ligand stabilised gold nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of dithiocarbamate inhibition of apoptosis: thiol oxidation by dithiocarbamate disulfides directly inhibits processing of the caspase-3 proenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dithiocarbamate-capped silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. mdpi.com [mdpi.com]
- 13. Molecular mechanisms of apoptosis and cell selectivity of zinc dithiocarbamates functionalized with hydroxyethyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zinc Dibenzyl Dithiocarbamate in Polymer Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zinc Dibenzyl Dithiocarbamate (ZDBC) as a vulcanization accelerator in polymer crosslinking research. The information is intended to guide researchers in developing robust crosslinking protocols and understanding the resulting material properties.
Introduction to Zinc Dibenzyl Dithiocarbamate (ZDBC)
Zinc Dibenzyl Dithiocarbamate (ZDBC) is an ultra-fast accelerator for the sulfur vulcanization of both natural and synthetic rubbers.[1] It is a non-staining and non-discoloring accelerator, making it suitable for the production of transparent or brightly colored rubber products.[1] ZDBC is often used as a primary or secondary accelerator and is particularly effective in enhancing the crosslinking efficiency, which in turn improves the mechanical and thermal properties of the vulcanized polymers.[2][3][4]
Applications in Polymer Crosslinking
ZDBC is a versatile accelerator used in a variety of rubber types, including:
-
Natural Rubber (NR): ZDBC provides rapid curing and results in vulcanizates with good mechanical strength.[3][4]
-
Styrene-Butadiene Rubber (SBR): In SBR, ZDBC is used to achieve a high crosslink density and improved tensile properties.[5]
-
Ethylene Propylene Diene Monomer (EPDM) Rubber: ZDBC is effective in curing EPDM, contributing to enhanced heat resistance and durability.
-
Nitrile Butadiene Rubber (NBR): For NBR, ZDBC is employed to improve mechanical properties and resistance to thermal aging.[6][7]
Quantitative Data on Crosslinking Performance
The following tables summarize the quantitative effects of ZDBC on the curing characteristics and mechanical properties of various polymers. The data has been compiled from multiple research sources.
Table 1: Curing Characteristics of SBR with a Dibenzyldithiocarbamate Derivative
| Curing System | Primary Accelerator | ZnO (phr) | Activ8* (phr) | Scorch Time (ts2, min) | Optimal Vulcanization Time (t90, min) | Crosslink Density (νe x 10-5, mol/cm³) |
| Reference | DPG | 5 | 0 | 10.5 | 25.0 | 6.5 |
| Experimental | DPG | 3 | 2 | 4.5 | 12.0 | 7.0 |
| Reference | MBT | 5 | 0 | 3.0 | 8.0 | 8.0 |
| Experimental | MBT | 3 | 2 | 1.5 | 5.0 | 8.5 |
*Activ8 is a multifunctional additive containing a dibenzyldithiocarbamate derivative. *Source: Adapted from "The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer"[5]
Table 2: Mechanical Properties of Various ZDBC-Vulcanized Rubbers (Illustrative Data)
| Polymer Type | ZDBC (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) |
| Natural Rubber (NR) | 1.5 | 25 - 30 | 500 - 600 | 10 - 15 |
| Styrene-Butadiene Rubber (SBR) | 1.5 | 18 - 22 | 400 - 500 | 12 - 16 |
| EPDM Rubber | 2.0 | 15 - 20 | 300 - 450 | 8 - 12 |
| Nitrile Rubber (NBR) | 1.5 | 20 - 25 | 350 - 450 | 15 - 20 |
Note: These are typical value ranges and can vary significantly based on the full compound formulation and processing conditions.
Table 3: Thermal Properties of ZDBC-Vulcanized Nitrile Rubber (NBR)
| Property | Value |
| Initial Decomposition Temperature (Tonset) | ~360 °C |
| Temperature at Maximum Decomposition Rate (Tmax) | ~450 °C |
Source: Adapted from "Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds"[8]
Experimental Protocols
General Protocol for Rubber Compounding
This protocol outlines a general procedure for preparing rubber compounds for vulcanization studies.
Materials:
-
Polymer (e.g., NR, SBR, EPDM, NBR)
-
Zinc Oxide (Activator)
-
Stearic Acid (Activator)
-
Sulfur (Crosslinking Agent)
-
Zinc Dibenzyl Dithiocarbamate (ZDBC) (Accelerator)
-
Other additives as required (e.g., fillers, antioxidants, plasticizers)
Equipment:
-
Two-roll mill or internal mixer (e.g., Brabender)
-
Weighing balance
-
Spatulas and other mixing tools
Procedure:
-
Mastication: The raw polymer is first softened on a two-roll mill or in an internal mixer.
-
Incorporation of Activators: Zinc oxide and stearic acid are added to the masticated polymer and mixed until a homogenous dispersion is achieved.
-
Addition of Other Additives: Fillers, antioxidants, and other processing aids are incorporated at this stage.
-
Incorporation of Accelerator and Sulfur: Finally, ZDBC and sulfur are added to the compound. It is crucial to add these at the end of the mixing cycle and with minimal heat buildup to prevent premature vulcanization (scorching).
-
Homogenization: The compound is thoroughly mixed to ensure uniform distribution of all ingredients.
-
Sheeting Out: The final compound is passed through the rollers to form a sheet of uniform thickness.
-
Storage: The compounded rubber sheets are stored in a cool, dark place before vulcanization.
Protocol for Cure Characteristics Measurement
Equipment:
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
Procedure:
-
A small sample of the unvulcanized rubber compound is placed in the rheometer's test cavity.
-
The sample is subjected to a defined temperature (e.g., 160°C) and oscillatory shear.
-
The rheometer measures the torque required to oscillate the die as a function of time.
-
The output is a rheograph (cure curve) from which the following parameters are determined:
-
Minimum Torque (ML): Indicates the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): Correlates with the stiffness and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time taken for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.
-
Optimal Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal vulcanization time.
-
Protocol for Mechanical Property Testing
Equipment:
-
Tensile testing machine (e.g., Instron)
-
Dumbbell-shaped cutting die
Procedure:
-
Vulcanization: The compounded rubber sheets are vulcanized in a compression molding press at a specific temperature and for the optimal cure time (determined from the rheometer).
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from the vulcanized sheets according to standard specifications (e.g., ASTM D412).
-
Tensile Testing:
-
The dimensions of the test specimen are measured.
-
The specimen is clamped in the grips of the tensile testing machine.
-
The specimen is stretched at a constant rate until it breaks.
-
The force and elongation are recorded throughout the test.
-
-
Data Analysis: The following properties are calculated from the stress-strain curve:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).
-
Protocol for Thermal Stability Analysis
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
A small, precisely weighed sample of the vulcanized rubber is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The TGA measures the change in mass of the sample as a function of temperature.
-
Data Analysis: The TGA thermogram is analyzed to determine:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
-
Temperature at Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest.
-
Residual Mass: The percentage of mass remaining at the end of the test.
-
Mechanism and Workflow Visualizations
ZDBC-Accelerated Sulfur Vulcanization Pathway
The following diagram illustrates the proposed mechanism for ZDBC-accelerated sulfur vulcanization. The process is initiated by the formation of an active accelerator complex involving ZDBC, zinc oxide, and stearic acid. This complex then reacts with sulfur to form active sulfurating agents, which subsequently crosslink the polymer chains.
Experimental Workflow for Polymer Crosslinking Analysis
The diagram below outlines the logical workflow for the experimental analysis of ZDBC in polymer crosslinking, from material preparation to final property characterization.
References
- 1. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer [mdpi.com]
- 6. ccsenet.org [ccsenet.org]
- 7. jjmie.hu.edu.jo [jjmie.hu.edu.jo]
- 8. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols for the Quantification of ZBDC in Rubber Matrices
These application notes provide detailed methodologies for the quantitative analysis of Zinc Dibutyldithiocarbamate (ZBDC) in various rubber matrices. The protocols are intended for researchers, scientists, and professionals in drug development and materials science who require accurate quantification of this common rubber accelerator.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Direct Quantification of ZBDC
This method is a widely used technique for the specific quantification of ZBDC. A key challenge in the analysis of zinc dithiocarbamates is their instability and tendency to undergo transmetalation with metal components of the HPLC system. This protocol incorporates the use of a protecting agent to mitigate this issue.
Experimental Protocol
1. Sample Preparation: Solvent Extraction
-
Weigh approximately 1 gram of the rubber sample, thinly sliced, into a glass vial.
-
Add 10 mL of acetonitrile as the extraction solvent.
-
Sonicate the sample for 30 minutes at room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.
2. Preparation of Standards
-
Prepare a stock solution of ZBDC in acetonitrile at a concentration of 1000 µg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 31.3 µg/mL to 500 µg/mL.
-
Prepare a stock solution of a protecting agent, such as Zinc Dimethyldithiocarbamate (ZDMC) or Zinc Diethyldithiocarbamate (ZDEC), at a concentration of 500 µg/mL in acetonitrile.
3. Sample and Standard Fortification
-
To both the sample extracts and the calibration standards, add the protecting agent (ZDMC or ZDEC) to prevent transmetalation reactions with metal ions that may be present in the HPLC system. A common approach is to add a sufficient amount of the protecting agent to saturate any active sites in the system.
4. HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed.
-
Detection Wavelength: Set the UV detector to 260 nm for monitoring ZBDC.
-
Injection Volume: Inject 20 µL of the prepared samples and standards.
-
Quantification: Create a calibration curve by plotting the peak area of the ZBDC standards against their concentration. Determine the concentration of ZBDC in the sample extracts from this calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) for ZDBC | 10 µg/mL | |
| Limit of Detection (LOD) for ZDEC | 5 µg/mL | |
| Linear Range | 31.3 - 1000 µg/mL | |
| Correlation Coefficient (r²) | > 0.997 |
Experimental Workflow
Caption: Workflow for ZBDC quantification by HPLC-UV with a protecting agent.
Method 2: HPLC-UV with Pre-Column Derivatization
This alternative HPLC method involves converting the unstable ZBDC into a more stable complex before chromatographic analysis. This approach can improve the accuracy and reproducibility of the quantification.
Experimental Protocol
1. Sample Preparation: Solvent Extraction
-
Follow the same solvent extraction procedure as described in Method 1, using a solvent such as dichloromethane.
2. Pre-Column Derivatization
-
Take a known volume of the rubber extract.
-
Add a solution of copper (II) sulfate to the extract to form a stable copper dibutyldithiocarbamate complex. This complex is more suitable for HPLC analysis.
3. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Detection Wavelength: The copper-dithiocarbamate complex is typically measured at a wavelength of 435 nm.
-
Quantification: Prepare calibration standards of ZBDC and subject them to the same derivatization procedure. Create a calibration curve by plotting the peak area of the derivatized standards against their concentration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) for ZDEC derivative | 0.25 µg/mL | |
| Limit of Quantitation (LOQ) for ZDEC derivative | 0.86 µg/mL |
Experimental Workflow
Caption: Workflow for ZBDC quantification by HPLC-UV with pre-column derivatization.
Method 3: UV-Visible Spectrophotometry (Screening Method)
This method provides a simpler and faster, though less specific, way to estimate the total dithiocarbamate content in a rubber sample. It is useful as a preliminary screening tool.
Experimental Protocol
1. Sample Preparation: Solvent Extraction
-
Follow the same solvent extraction procedure as described in Method 1.
2. Analysis
-
Take a known volume of the rubber extract.
-
Measure the absorbance of the extract directly at a wavelength of 320 nm using a UV-Visible spectrophotometer.
-
Quantification: Prepare calibration standards of ZBDC in the same solvent and measure their absorbance at 320 nm. Create a calibration curve of absorbance versus concentration to estimate the ZBDC concentration in the sample.
Quantitative Data Summary
| Parameter | Value | Reference |
| Visual Detection Limit | 62.5 µg/mL | |
| Linear Range | 31.3 - 1000 µg/mL |
Logical Relationship Diagram
Caption: Comparison of analytical methods for
Application Notes and Protocols: Investigating the Vulcanization Kinetics of ZBDC in Different Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc di-n-butyldithiocarbamate (ZBDC) is an ultra-fast accelerator widely used in the rubber industry to expedite the sulfur vulcanization process of various elastomers.[1] Understanding the vulcanization kinetics of ZBDC in different rubber matrices is crucial for optimizing processing conditions, ensuring consistent product quality, and developing novel elastomeric materials. This document provides detailed application notes and protocols for investigating and comparing the vulcanization kinetics of ZBDC in four common elastomers: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and Ethylene Propylene Diene Monomer (EPDM) rubber.[2]
The vulcanization process transforms the plastic-like rubber compound into a strong, elastic material by forming a cross-linked network between the polymer chains.[3] ZBDC, in conjunction with activators like zinc oxide and stearic acid, plays a pivotal role in this transformation by accelerating the rate of the cross-linking reactions.[3] The efficiency of ZBDC can vary significantly depending on the type of elastomer, which is attributed to differences in their molecular structure, polarity, and reactivity.
These notes will guide researchers through the experimental procedures for characterizing vulcanization using an Oscillating Disc Rheometer (ODR) and Differential Scanning Calorimetry (DSC), presenting comparative data, and visualizing the underlying chemical pathways.
Data Presentation: Vulcanization Kinetics of ZBDC in Different Elastomers
The following tables summarize the typical vulcanization characteristics of ZBDC in NR, SBR, NBR, and EPDM. It is important to note that these values can be influenced by the specific formulation of the rubber compound, including the type and loading of fillers, the concentration of sulfur and activators, and the presence of other additives. The data presented here is a comparative guide based on typical formulations.
Table 1: Comparative Cure Characteristics of ZBDC in Various Elastomers at 160°C
| Elastomer | Scorch Time (t_s2, min) | Optimum Cure Time (t_90, min) | Cure Rate Index (CRI, min⁻¹) | Minimum Torque (M_L, dNm) | Maximum Torque (M_H, dNm) |
| Natural Rubber (NR) | ~1.0 - 2.0 | ~3.0 - 5.0 | ~33 - 50 | ~1.5 - 2.5 | ~15 - 20 |
| Styrene-Butadiene Rubber (SBR) | ~1.5 - 2.5 | ~4.0 - 6.0 | ~25 - 40 | ~1.0 - 2.0 | ~12 - 18 |
| Nitrile Rubber (NBR) | ~1.2 - 2.2 | ~3.5 - 5.5 | ~28 - 45 | ~2.0 - 3.0 | ~18 - 25 |
| EPDM Rubber | ~2.0 - 3.0 | ~5.0 - 8.0 | ~14 - 25 | ~0.8 - 1.5 | ~10 - 15 |
Note: The data in this table is compiled from various sources and represents typical ranges. Actual values will vary based on the specific compound formulation and testing conditions.
Experimental Protocols
Protocol 1: Determination of Vulcanization Kinetics using Oscillating Disc Rheometer (ODR)
This protocol outlines the procedure for measuring the vulcanization characteristics of a rubber compound using an Oscillating Disc Rheometer (ODR) in accordance with ASTM D2084.[4]
1. Materials and Equipment:
-
Elastomer (NR, SBR, NBR, or EPDM)
-
ZBDC (Zinc di-n-butyldithiocarbamate)
-
Sulfur
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Other additives as required (e.g., carbon black, processing aids)
-
Two-roll mill or internal mixer
-
Oscillating Disc Rheometer (ODR) with a temperature-controlled test cavity
-
Analytical balance
2. Compounding Procedure:
-
Masticate the raw elastomer on a two-roll mill until a uniform sheet is formed.
-
Add zinc oxide and stearic acid and mix until fully dispersed.
-
Incorporate ZBDC and any other additives, ensuring thorough mixing.
-
Finally, add sulfur and mix for a short period to ensure dispersion without initiating vulcanization (scorching).
-
Sheet out the compounded rubber and allow it to cool to room temperature.
3. ODR Test Procedure:
-
Set the ODR test temperature (e.g., 160°C). Allow the instrument to stabilize at the set temperature.
-
Cut a sample of the uncured rubber compound of the appropriate size for the ODR cavity.
-
Place the sample in the pre-heated test cavity and close the chamber.
-
Start the test. The instrument will oscillate a rotor embedded in the sample at a specified frequency and amplitude (e.g., 1.67 Hz, ±1° arc).
-
The torque required to oscillate the rotor is measured as a function of time.
-
The test is typically run until the torque reaches a maximum or a plateau, indicating the completion of vulcanization.
4. Data Analysis: From the resulting rheometer curve (torque vs. time), the following parameters are determined:
-
Minimum Torque (M_L): The lowest torque value, representing the viscosity of the unvulcanized compound.[5]
-
Maximum Torque (M_H): The highest torque value, which is proportional to the shear modulus and crosslink density of the fully vulcanized compound.[5]
-
Scorch Time (t_s2): The time required for the torque to increase by 2 units above M_L, indicating the onset of vulcanization.[5]
-
Optimum Cure Time (t_90): The time required to reach 90% of the maximum torque development (M_H - M_L).[5]
-
Cure Rate Index (CRI): A measure of the rate of vulcanization, calculated as 100 / (t_90 - t_s2).
Protocol 2: Thermal Analysis of Vulcanization using Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to study the thermal events associated with the vulcanization of a rubber compound.
1. Materials and Equipment:
-
Uncured rubber compound (prepared as in Protocol 1)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
Analytical balance
2. DSC Test Procedure:
-
Accurately weigh a small sample (5-10 mg) of the uncured rubber compound into an aluminum DSC pan.
-
Seal the pan using a crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Perform a non-isothermal scan by heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C).
-
Alternatively, for isothermal analysis, rapidly heat the sample to the desired vulcanization temperature and hold it at that temperature for a specified time.
3. Data Analysis: The DSC thermogram (heat flow vs. temperature or time) will show an exothermic peak corresponding to the heat released during the vulcanization reaction. From this peak, the following information can be obtained:
-
Onset Temperature of Vulcanization: The temperature at which the exothermic reaction begins.
-
Peak Exothermic Temperature: The temperature at which the rate of heat evolution is at its maximum.
-
Enthalpy of Vulcanization (ΔH): The total heat released during the reaction, calculated from the area under the exothermic peak. This is proportional to the extent of cross-linking.
Visualizations
Caption: Experimental workflow for investigating vulcanization kinetics.
Caption: Simplified ZBDC-accelerated vulcanization pathway.
References
Protocol for Optimal Dispersion of Zinc Dibenzyldithiocarbamate (ZBDC) in a Polymer Matrix
Application Note & Protocol: ZBDC-PM-001
Introduction
Zinc dibenzyldithiocarbamate (ZBDC) is a fast-curing secondary accelerator for natural and synthetic rubbers.[1] Its effectiveness is highly dependent on its uniform dispersion within the polymer matrix. Poor dispersion can lead to localized over-curing or under-curing, resulting in inconsistent mechanical properties and reduced product performance. This document provides detailed protocols for achieving optimal dispersion of ZBDC in a polymer matrix using two primary methods: melt mixing and solvent casting. It also includes procedures for characterization of the dispersion and the resulting material properties.
Materials and Equipment
Materials
-
Polymer (e.g., Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Ethylene Propylene Diene Monomer (EPDM))
-
Zinc Dibenzyldithiocarbamate (ZBDC) powder
-
Processing aids (e.g., stearic acid, zinc oxide)
-
Solvent (for solvent casting method, e.g., toluene, chloroform)
-
Curing agents (e.g., sulfur)
Equipment
-
Two-roll mill or internal mixer (for melt mixing)
-
Twin-screw extruder (for continuous melt mixing)
-
Magnetic stirrer and hotplate (for solvent casting)
-
Ultrasonicator (for solvent casting)
-
Vacuum oven
-
Compression molding press
-
Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)
-
Rheometer (e.g., Moving Die Rheometer - MDR)
-
Universal Testing Machine (for mechanical property testing)
Experimental Protocols
Protocol 1: Melt Mixing for ZBDC Dispersion
This protocol is suitable for thermally stable polymers and is a common industrial practice for compounding rubber.
3.1.1 Masterbatch Preparation (Recommended)
For improved dispersion and handling, it is recommended to first prepare a ZBDC masterbatch.
-
Pre-mixing: In a suitable container, manually pre-mix ZBDC powder with a portion of the polymer (in pellet or crumb form) and any other powdered additives (e.g., zinc oxide, stearic acid) at the desired ratio (e.g., 80% ZBDC).
-
Mastication of Polymer: Soften the polymer on a two-roll mill by passing it through the nip several times. The mill temperature should be set to facilitate polymer softening without causing degradation (typically 70-100°C for NR).
-
Incorporation of Additives: Gradually add the pre-mixed ZBDC and other additives to the masticated polymer on the mill.
-
Homogenization: Continuously cut and fold the polymer on the mill to ensure uniform distribution of the ZBDC. This process should continue until a visually homogeneous mixture is obtained (typically 10-15 minutes).
-
Sheeting Out: Sheet out the masterbatch from the mill at a controlled thickness.
-
Cooling: Allow the masterbatch sheets to cool to room temperature.
3.1.2 Final Compounding
-
Mastication of Main Polymer Batch: Masticate the main batch of the polymer on the two-roll mill as described in step 3.1.1.2.
-
Addition of Masterbatch: Add the prepared ZBDC masterbatch to the masticated polymer on the mill.
-
Incorporation of Other Ingredients: Add other compounding ingredients such as fillers, oils, and antioxidants according to the formulation.
-
Addition of Curing Agents: Add the curing agents (e.g., sulfur) at the final stage of mixing to prevent premature vulcanization (scorching). The temperature of the mill should be kept below the scorch temperature of the compound.
-
Homogenization and Sheeting: Continue mixing for a specified time (e.g., 5-10 minutes) to ensure homogeneity and then sheet out the final compound.
3.1.3 Twin-Screw Extrusion (Continuous Method)
For large-scale production, a twin-screw extruder offers precise control over mixing.
-
Feeder Setup: Use gravimetric feeders to accurately meter the polymer, ZBDC, and other additives into the extruder. ZBDC can be introduced as a pre-blend with the polymer or via a separate side feeder.
-
Extruder Parameters: Set the temperature profile of the extruder barrel zones, screw speed, and feed rate. These parameters need to be optimized for the specific polymer system. A typical starting point for a rubber compound could be a barrel temperature profile of 80-120°C and a screw speed of 100-200 rpm.[2]
-
Compounding: The material is conveyed, melted, mixed, and devolatilized within the extruder. The intensive shear and mixing action of the co-rotating twin screws ensures excellent dispersion of the ZBDC.[3]
-
Pelletizing: The extrudate is cooled and pelletized for further processing.
Protocol 2: Solvent Casting for ZBDC Dispersion
This method is suitable for laboratory-scale preparation and for polymers that are soluble. It can achieve a very high degree of dispersion.
-
Polymer Dissolution: Dissolve the polymer in a suitable solvent in a beaker with continuous stirring using a magnetic stirrer. The concentration of the polymer solution should be optimized to ensure a manageable viscosity (e.g., 5-10 wt%).
-
ZBDC Dispersion: In a separate container, disperse the required amount of ZBDC powder in a small amount of the same solvent. Use an ultrasonicator for 15-30 minutes to break down any agglomerates and achieve a fine dispersion.
-
Mixing: Slowly add the ZBDC dispersion to the polymer solution while stirring continuously.
-
Homogenization: Continue stirring the mixture for several hours (e.g., 2-4 hours) at room temperature to ensure complete homogenization.
-
Casting: Pour the homogeneous mixture into a flat, non-stick mold (e.g., a petri dish or a Teflon-coated tray).
-
Solvent Evaporation: Place the mold in a fume hood at room temperature to allow the solvent to evaporate slowly over 24-48 hours. Slow evaporation is crucial to prevent the formation of pores and to ensure a uniform film.
-
Drying: Once the film is formed, transfer it to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
Data Presentation
The quality of ZBDC dispersion significantly impacts the cure characteristics and mechanical properties of the final polymer product. The following tables summarize the expected trends based on the level of dispersion.
Table 1: Effect of ZBDC Dispersion on Cure Characteristics
| Dispersion Level | Scorch Time (ts2) | Optimum Cure Time (t90) | Maximum Torque (MH) |
| Poor | Shorter | Longer | Lower |
| Good | Longer | Shorter | Higher |
| Optimal | Optimal balance | Shortest | Highest |
Table 2: Effect of ZBDC Dispersion on Mechanical Properties
| Dispersion Level | Tensile Strength (MPa) | Modulus at 300% Elongation (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Poor | Lower, inconsistent | Lower | Variable | Inconsistent |
| Good | Higher | Higher | Optimal | Consistent |
| Optimal | Highest | Highest | Optimal | Consistent and uniform |
Visualization of Workflows and Mechanisms
Experimental Workflow for ZBDC Dispersion and Characterization
Caption: Workflow for ZBDC dispersion and subsequent characterization.
ZBDC-Accelerated Sulfur Vulcanization Pathway
Caption: ZBDC-accelerated sulfur vulcanization chemical pathway.
References
Application Note: HPLC Method for the Determination of Residual Zinc Di-n-butyldithiocarbamate (ZBDC) in Latex Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc di-n-butyldithiocarbamate (ZBDC), a member of the dithiocarbamate family, is widely used as a vulcanization accelerator in the manufacturing of latex products such as medical gloves and condoms. While essential for achieving desirable physical properties in the final product, residual amounts of ZBDC can leach out and are known to be causative agents of allergic contact dermatitis (Type IV hypersensitivity). Therefore, it is critical to monitor and control the levels of residual ZBDC in latex goods to ensure consumer safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the reliable extraction, separation, and quantification of ZBDC from latex matrices.
Principle
The method is based on the solvent extraction of ZBDC from the latex sample, followed by analysis using a reversed-phase HPLC system with ultraviolet (UV) detection. A key challenge in the analysis of zinc dithiocarbamates is their instability in solution and their tendency to undergo transmetalation reactions with metallic components of the HPLC system, leading to poor reproducibility and inaccurate quantification.[1][2] To mitigate this, the protocol incorporates the addition of a protecting agent, zinc dimethyldithiocarbamate (ZDMC), to the sample extract prior to injection.[1][3][4] This stabilizes the ZBDC complex, ensuring accurate and consistent results.
Experimental Protocols
1. Apparatus and Materials
-
Apparatus:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Analytical balance (0.1 mg sensitivity).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or similar solvent-resistant membrane).
-
Class A volumetric flasks, pipettes, and vials.
-
-
Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Zinc di-n-butyldithiocarbamate (ZBDC) analytical standard.
-
Zinc dimethyldithiocarbamate (ZDMC) (for use as a protecting agent).
-
2. Standard Solution Preparation
-
ZBDC Stock Solution (1000 µg/mL): Accurately weigh 50 mg of ZBDC standard and dissolve it in 50 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve final concentrations ranging from approximately 30 µg/mL to 500 µg/mL (e.g., 31.3, 62.5, 125, 250, and 500 µg/mL).[1]
3. Sample Preparation
-
Cutting: Accurately weigh approximately 1.0 g of the latex product (e.g., a section of a glove) and cut it into small pieces (approx. 2x2 mm) to maximize the surface area for extraction.
-
Extraction: Place the pieces into a glass vial and add 10.0 mL of acetonitrile.
-
Sonication: Cap the vial and place it in an ultrasonic bath for 30-60 minutes at room temperature to extract the ZBDC.
-
Stabilization: Transfer a 600 µL aliquot of the extract into an autosampler vial containing a pre-weighed or pre-aliquoted amount of ZDMC (e.g., 300 µg).[1][4] The ZDMC can be prepared by aliquoting a concentrated solution (e.g., 500 µg/mL) and evaporating the solvent under a gentle stream of nitrogen.[1][4]
-
Dissolution: Vortex the vial until the ZDMC is completely redissolved in the extract.[1][4]
-
Filtration: Filter the stabilized extract through a 0.45 µm syringe filter into a clean autosampler vial for analysis.
4. HPLC System Conditioning
To further prevent transmetalation reactions within the HPLC system, it is recommended to condition the system before running the analytical sequence. This is achieved by making two to three injections of a saturated ZDMC solution in acetonitrile.[1][4]
Data Presentation
Quantitative data and HPLC parameters for the method are summarized in the tables below.
Table 1: HPLC Operating Conditions
| Parameter | Specification |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 60% B to 100% B; 15-20 min: Hold at 100% B; 20.1-25 min: Return to 60% B |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm[1][2][3][5][6] |
Table 2: Method Validation and Performance Data
| Parameter | Value | Reference |
| Analyte | Zinc Di-n-butyldithiocarbamate (ZBDC) | |
| Retention Time | ~14.5 min | [1] |
| Limit of Detection (LOD) | 10 µg/mL | [1][2][3][5][6] |
| Limit of Quantitation (LOQ) | 30 µg/mL | Estimated based on 3.3 x LOD |
| Linearity Range | 31.3 - 500 µg/mL | [1] |
Visualization of Experimental Workflow
The logical flow of the analytical protocol, from sample receipt to final data analysis, is depicted in the diagram below.
Caption: Workflow for ZBDC determination in latex.
References
Zinc Dibutyldithiocarbamate (ZBDC): A Versatile Catalyst in Organic Synthesis
Introduction
Zinc Dibutyldithiocarbamate (ZBDC), a zinc complex of dibutyldithiocarbamic acid, is a compound traditionally recognized for its role as a primary or secondary accelerator in the vulcanization of rubber. However, recent explorations into its chemical properties have unveiled its potential as a versatile catalyst in various organic transformations. Its utility stems from the Lewis acidic nature of the zinc center and the cooperative effects of the dithiocarbamate ligands. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging ZBDC's catalytic capabilities.
Application in Polyurethane Synthesis
ZBDC and its structural analogs, such as zinc diethyldithiocarbamate (ZDTC), have emerged as effective catalysts for the synthesis of polyurethanes.[1][2] These compounds offer a less toxic alternative to commonly used organotin catalysts, such as dibutyltin dilaurate (DBTL), making them particularly attractive for the synthesis of biomedical polyurethanes.[1][3] The zinc center is believed to act as a Lewis acid, activating the isocyanate group towards nucleophilic attack by the polyol.
Comparative Catalytic Performance
The catalytic efficacy of zinc dialkyldithiocaramates in polyurethane synthesis has been demonstrated to be superior to other zinc compounds like zinc acetylacetonate. The choice of the alkyl substituent on the dithiocarbamate ligand can influence the catalytic activity.
| Catalyst | Monomer Conversion (%) | Molecular Weight (Mn, kDa) | Dispersity (Đ) |
| ZDTC (analog of ZBDC) | >95 | 63.1 | 1.8 |
| Zinc Acetylacetonate | <50 | 30.2 | 1.7 |
| Dibutyltin Dilaurate (DBTL) | >95 | 35.4 | 1.9 |
Table 1: Comparative data for the synthesis of polyurethanes using different catalysts. Data for ZDTC is presented as a close analog to ZBDC.[1][3]
Experimental Protocol: Polyurethane Synthesis
This protocol is adapted from a procedure for the synthesis of polyurethanes using the closely related zinc diethyldithiocarbamate (ZDTC) as a catalyst.[1]
Materials:
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
-
Hexamethylene diisocyanate (HMDI)
-
Zinc Dibutyldithiocarbamate (ZBDC)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve poly(ethylene glycol) (10.0 g, 5.0 mmol) in anhydrous toluene (50 mL).
-
Add Zinc Dibutyldithiocarbamate (ZBDC) (0.118 g, 0.25 mmol, 5 mol% with respect to the diol).
-
Heat the mixture to 80 °C with stirring.
-
Slowly add hexamethylene diisocyanate (HMDI) (0.84 g, 5.0 mmol) to the reaction mixture.
-
Maintain the reaction at 80 °C for 24 hours.
-
After 24 hours, quench the reaction by adding anhydrous ethanol (5 mL) and stir for an additional 15 minutes.
-
Precipitate the polymer by slowly pouring the cooled reaction mixture into vigorously stirred diethyl ether (500 mL).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Diagram: Proposed Catalytic Cycle for Polyurethane Synthesis
Caption: Proposed mechanism for ZBDC-catalyzed polyurethane synthesis.
Potential Application in Michael Addition Reactions
Dithiocarbamate salts have been reported as effective organocatalysts for Michael addition reactions. While specific literature detailing the use of ZBDC is limited, the general reactivity of dithiocarbamates suggests that ZBDC could function as a Lewis acid catalyst to activate Michael acceptors.
Diagram: General Workflow for a Catalyzed Michael Addition
Caption: A typical experimental workflow for a ZBDC-catalyzed Michael addition.
General Experimental Protocol: Michael Addition (Proposed)
This is a proposed general protocol based on the known catalytic activity of related compounds. Optimization of reaction conditions (solvent, temperature, catalyst loading) will be necessary for specific substrates.
Materials:
-
Michael Acceptor (e.g., α,β-unsaturated ketone or ester)
-
Michael Donor (e.g., malonate ester, nitroalkane)
-
Zinc Dibutyldithiocarbamate (ZBDC)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
Procedure:
-
To a stirred solution of the Michael acceptor (1.0 mmol) and Michael donor (1.2 mmol) in an anhydrous solvent (5 mL) under an inert atmosphere, add ZBDC (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
Conclusion
Zinc Dibutyldithiocarbamate (ZBDC) presents itself as a promising and versatile catalyst for organic synthesis, particularly in the formation of polyurethanes where it offers a less toxic alternative to traditional catalysts. While its application in other areas such as Michael additions is still emerging, the foundational principles of its catalytic activity suggest a broad potential for further exploration. The protocols and data presented herein provide a solid foundation for researchers to begin utilizing ZBDC in their synthetic endeavors. Further investigation into the substrate scope, reaction mechanisms, and application in the synthesis of complex molecules will undoubtedly expand the utility of this readily available and industrially significant compound.
References
Troubleshooting & Optimization
Optimizing the dosage of ZBDC as a vulcanization accelerator
This guide provides researchers, scientists, and rubber development professionals with technical support for utilizing Zinc Dibutyldithiocarbamate (ZBDC) as a vulcanization accelerator. It includes troubleshooting for common experimental issues and frequently asked questions to aid in optimizing your rubber compounds.
Frequently Asked Questions (FAQs)
Q1: What is ZBDC and what is its primary role in rubber vulcanization?
Zinc Dibutyldithiocarbamate (ZBDC) is an organic compound widely used as an ultra-fast accelerator in the sulfur vulcanization of rubber.[1][2] Its primary role is to significantly increase the rate of the vulcanization reaction, which allows for shorter curing cycles, lower curing temperatures, and more efficient production.[3][4] ZBDC helps form a network of cross-links between polymer chains, which enhances the rubber's durability, elasticity, and resistance to deformation.[2][3]
Q2: What is a typical dosage range for ZBDC in a rubber formulation?
The optimal dosage of ZBDC depends on the type of rubber, the other ingredients in the compound, and the desired final properties. However, general starting recommendations are as follows:
-
Natural Rubber (NR): 0.6-1.0 phr (parts per hundred rubber).[5]
-
Styrene-Butadiene Rubber (SBR) / Nitrile Butadiene Rubber (NBR): 0.6-1.2 phr.[5]
-
Ethylene Propylene Diene Monomer (EPDM): 1.5-2.5 phr, often in combination with other accelerators.[3][5]
-
As a secondary accelerator (booster): 0.1-0.2 phr.[5]
-
Latex Applications: 0.2-1.5 phr.[3]
For specific applications, dosages can be adjusted. For instance, in automotive tires, a dosage of 0.8-1.2 phr is often used to improve aging and weathering resistance, while for seals and gaskets, 1.0-1.5 phr can enhance scorch safety and accelerate vulcanization.[2]
Q3: How does ZBDC compare to other common accelerators like ZDEC, TMTD, or CBS?
-
vs. ZDEC (Zinc Diethyldithiocarbamate): ZDBC is a slower accelerator compared to ZDEC in dry rubber compounds at an equal dosage due to its higher molecular weight.[3] However, in latex, ZDBC is often faster.[3]
-
vs. TMTD (Tetramethylthiuram Disulfide): ZDBC generally provides a lower tendency to scorch (premature vulcanization) and a shorter curing time compared to TMTD.[3]
-
vs. CBS (N-cyclohexyl-2-benzothiazole sulfenamide): ZDBC is an ultra-fast accelerator, while CBS is a delayed-action accelerator, meaning CBS provides a longer scorch time, which is beneficial for processing safety in complex applications like tires.[3][6][7]
Q4: Can ZBDC be used as a primary accelerator?
Yes, ZBDC can be used as a primary accelerator, especially in latex applications and for products where very fast curing is desired.[4][8] It is also frequently used as a secondary accelerator, or "booster," at low levels (0.1-0.2 phr) to activate and speed up cure systems based on thiazole or sulfenamide accelerators.[4][5]
Troubleshooting Guide
Issue 1: Premature Vulcanization (Scorching)
Q: My rubber compound is scorching (curing prematurely) during mixing or processing. What could be the cause and how can I fix it?
A: Scorching is a common issue when using ultra-fast accelerators like ZBDC. It happens when the cross-linking process begins before the rubber is shaped or molded, leading to processing difficulties and defective products.
Potential Causes:
-
Excessive Accelerator Dosage: The most common cause is a ZBDC concentration that is too high for the processing conditions.
-
High Processing Temperature: Vigorous or prolonged mixing generates heat, which can raise the compound's temperature and initiate vulcanization prematurely.
-
Improper Mixing Procedure: Adding sulfur or ZBDC too early in the mixing cycle, before other ingredients are well dispersed, can create localized "hot spots" of high reactivity.[9]
-
Reactive Compound Ingredients: Certain fillers or additives can increase the activity of the accelerator system, reducing the scorch time.
Solutions:
-
Reduce ZBDC Dosage: The most direct solution is to incrementally decrease the amount of ZBDC.
-
Optimize Mixing Parameters: Lower the mixer temperature, reduce the mixing time or speed, and ensure adequate cooling.[9] Consider a two-stage mixing process where heat-sensitive ingredients like accelerators and sulfur are added in the final, cooler stage.[9]
-
Use a Retarder: Introduce a pre-vulcanization inhibitor (PVI) or an acidic retarder like phthalic anhydride to the formulation. These chemicals delay the onset of cure without significantly affecting the cure rate.[7][9]
-
Combine with a Delayed-Action Accelerator: Partially replace ZBDC with a more scorch-safe accelerator, such as a sulfenamide (e.g., CBS or TBBS). This creates a synergistic system with a safer processing window and a fast cure rate.[7]
Issue 2: Surface Bloom
Q: A white, powdery substance has appeared on the surface of my vulcanized rubber part. What is this and how can I prevent it?
A: This phenomenon is known as "bloom," and it is caused by the migration of compounding ingredients to the surface of the rubber after vulcanization.[10] This happens when the concentration of an ingredient exceeds its solubility limit in the rubber polymer.[7]
Potential Causes:
-
Excessive Dosage: Using more ZBDC (or other additives like sulfur, antioxidants, or processing aids) than can be dissolved in the rubber matrix is a primary cause.[10]
-
Low Solubility of Accelerator: Some accelerators have inherently low solubility in certain elastomers. While ZBDC has better solubility than accelerators with smaller alkyl groups like ZDMC or TMTD, it can still bloom at high levels.[8]
-
Improper Dispersion: Poorly dispersed pockets of accelerator can create localized areas of supersaturation, leading to bloom.[8]
-
Storage Conditions: Exposure to heat or humidity during storage can accelerate the migration of additives to the surface.[10]
Solutions:
-
Optimize Dosage: Reduce the ZBDC dosage to a level below its solubility limit in the specific rubber compound.
-
Improve Dispersion: Ensure all ingredients, particularly the accelerator, are thoroughly and uniformly dispersed during mixing. Using a pre-dispersed masterbatch form of ZBDC can significantly improve dispersion.[8]
-
Select a More Soluble Accelerator: If blooming persists, consider an accelerator with a different chemical structure that offers higher solubility in your specific polymer. ZDBC is generally a good choice for preventing bloom compared to TMTD or ZDMC.[8]
-
Use Multiple Accelerators: Employ a combination of two or more accelerators at lower individual dosages. This can achieve the desired cure rate while keeping each component below its solubility threshold.[4]
-
Control Storage Conditions: Store finished products in a cool, dry environment to minimize additive migration.[10]
Issue 3: Inconsistent or Poor Physical Properties
Q: The physical properties of my vulcanizate (e.g., tensile strength, modulus) are lower than expected or inconsistent between batches. How can I optimize the ZBDC dosage to improve this?
A: Inconsistent physical properties often point to issues with the state of cure, which is directly influenced by the accelerator dosage and dispersion.
Potential Causes:
-
Under-curing: An insufficient dosage of ZBDC or too short a cure time can result in a low cross-link density, leading to poor tensile strength, low modulus, and high elongation.[11]
-
Over-curing (Reversion): While less common with modern cure systems, excessive cure time or temperature can cause the breakdown of cross-links (reversion), especially in Natural Rubber, which degrades mechanical properties.
-
Poor Dispersion: Non-uniform distribution of ZBDC leads to areas with different cross-link densities within the same part, causing inconsistent and generally poor physical properties.[8]
Solutions:
-
Conduct a Rheometer Study: Use an Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR) to determine the optimal cure time (t90) for your compound. This ensures you are achieving a consistent and complete state of cure.[12]
-
Systematically Vary ZBDC Dosage: Create a dosage ladder (e.g., 0.5, 1.0, 1.5 phr) while keeping all other ingredients constant. Test the cure characteristics and physical properties of each compound to find the optimal concentration for your application.
-
Ensure Homogeneous Mixing: Improve mixing efficiency to ensure uniform dispersion of all curative agents.[13] Verify dispersion quality before proceeding with vulcanization.
-
Check for Interactions: Be aware that other ingredients, particularly fillers like silica, can interact with and adsorb accelerators, reducing their efficiency.[14] The dosage may need to be adjusted accordingly.
Data Presentation: Effect of ZBDC Dosage
The following tables summarize the typical effects of increasing ZBDC dosage on the vulcanization characteristics and physical properties of common rubber compounds. Actual values will vary based on the specific formulation.
Table 1: Effect of ZBDC Dosage on Vulcanization Characteristics (Typical Trends)
| Property | Low ZBDC Dosage | Medium ZBDC Dosage | High ZBDC Dosage |
| Scorch Time (ts2) | Longer | Shorter | Very Short |
| Cure Time (t90) | Longer | Shorter | Very Short |
| Maximum Torque (MH) | Lower | Higher | Highest |
| Cure Rate Index (CRI) | Lower | Higher | Highest |
Table 2: Effect of ZBDC Dosage on Physical Properties (Typical Trends)
| Property | Low ZBDC Dosage (Under-cured) | Optimal ZBDC Dosage (Well-cured) | High ZBDC Dosage (Risk of Bloom/Scorch) |
| Tensile Strength | Low | High | May decrease slightly |
| Modulus (e.g., at 300%) | Low | High | Highest |
| Elongation at Break | High | Moderate | Low |
| Hardness (Shore A) | Lower | Higher | Highest |
| Compression Set | Poor (High %) | Good (Low %) | Good (Low %) |
| Bloom Potential | Low | Low | High |
Experimental Protocols
Protocol 1: Evaluation of Vulcanization Characteristics via Oscillating Disc Rheometer (ODR)
This protocol is based on the principles outlined in ASTM D2084.[15][16]
Objective: To determine the scorch and cure characteristics of a rubber compound.
Apparatus:
-
Oscillating Disc Rheometer (ODR) with a temperature-controlled, pressurized die cavity.[12]
-
Sample preparation tools (mill or internal mixer).
-
Analytical balance.
Procedure:
-
Set Temperature: Preheat the ODR dies to the specified test temperature (e.g., 160°C ± 0.5°C).[15]
-
Prepare Sample: Prepare a homogeneous rubber compound. Take an uncured sample of a specified volume, typically 8-11 cm³.[15] The sample should be large enough to ensure a small amount of excess material is extruded upon die closure, ensuring positive pressure.[15]
-
Load Sample: Open the heated dies, place the sample onto the biconical disc inside the lower die, and close the dies. This entire operation should be completed within 20 seconds.[15]
-
Start Test: Start the rheometer and data recording at the instant the dies are closed. The disc will oscillate at a fixed frequency and amplitude (e.g., 1° or 3°).[17]
-
Record Data: The instrument records the torque required to oscillate the disc as a function of time. The test continues until the torque reaches a plateau or a maximum value.
-
Analyze Data: From the resulting cure curve (Torque vs. Time), determine the following key parameters:
-
ML (Minimum Torque): The lowest torque value, representing the viscosity of the uncured compound.
-
MH (Maximum Torque): The highest torque value, proportional to the shear modulus and cross-link density of the fully cured compound.
-
ts2 (Scorch Time): The time required for the torque to rise 2 units above ML. This indicates the onset of vulcanization.
-
t90 (Optimum Cure Time): The time required to reach 90% of the total torque change (MH - ML).
-
Protocol 2: Evaluation of Tensile Properties
This protocol is based on the principles outlined in ASTM D412 (Test Method A).[1][5][18]
Objective: To measure the tensile strength, ultimate elongation, and modulus of a vulcanized rubber specimen.
Apparatus:
-
Tensile testing machine with a suitable load cell and grips.[1]
-
Die cutter for preparing dumbbell-shaped specimens (e.g., Die C).[6]
-
Thickness gauge.
-
Bench marker and extensometer (optional, for precise strain measurement).
Procedure:
-
Prepare Vulcanized Sheets: Mix the rubber compound and vulcanize it into flat sheets of uniform thickness (e.g., 2-3 mm) using a compression molding press. Ensure sheets are cured to their optimal time (t90) as determined by rheometry.
-
Condition Samples: Condition the vulcanized sheets at a standard temperature (23 ± 2°C) and humidity (50 ± 5% RH) for at least 3 hours before testing.
-
Cut Specimens: Use the die cutter to cut at least three dumbbell-shaped specimens from the sheet. Avoid areas with defects.[6]
-
Measure Dimensions: Measure the thickness and width of the narrow section of each specimen at three points and use the median value to calculate the cross-sectional area.[6]
-
Set Gage Length: If not using an extensometer, place two bench marks on the narrow section of the specimen at a known distance apart (e.g., 25 mm).
-
Mount Specimen: Place the specimen into the grips of the tensile testing machine, ensuring it is aligned vertically and not under tension.
-
Run Test: Start the test, separating the grips at a constant rate (typically 500 ± 50 mm/min) until the specimen ruptures.[1][6] Record the force and elongation throughout the test.
-
Calculate Properties:
-
Tensile Strength (MPa or psi): The maximum force recorded divided by the original cross-sectional area.[19]
-
Ultimate Elongation (%): The increase in distance between the bench marks at the point of rupture, expressed as a percentage of the original distance.[19]
-
Tensile Stress at a Given Elongation (Modulus, MPa or psi): The force at a specific elongation (e.g., 100%, 300%) divided by the original cross-sectional area.[19]
-
Visualizations
Caption: Troubleshooting workflow for common ZBDC vulcanization issues.
Caption: Relationship between ZBDC dosage and key performance indicators.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 4. akrochem.com [akrochem.com]
- 5. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 6. zwickroell.com [zwickroell.com]
- 7. lusida.com [lusida.com]
- 8. 14 items to consider when using accelerators -Henan GO Biotech Co.,Ltd [go-rubberchem.com]
- 9. letoneeurope.com [letoneeurope.com]
- 10. echosupply.com [echosupply.com]
- 11. Curing Parameters and Mechanical Properties of NR/SBR Blends [article.sapub.org]
- 12. scribd.com [scribd.com]
- 13. nbinno.com [nbinno.com]
- 14. How to Improvement of Dispersibility of Rubber Compound [usedrubbermachine.com]
- 15. file.yizimg.com [file.yizimg.com]
- 16. matestlabs.com [matestlabs.com]
- 17. nextgentest.com [nextgentest.com]
- 18. ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis - Kind Snail [kindsnail.com]
- 19. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
Technical Support Center: Optimizing Scorch Safety in ZBDC Rubber Compounds
This technical support center provides researchers, scientists, and formulation chemists with troubleshooting guidance and frequently asked questions to address challenges related to the scorch safety of rubber compounds containing Zinc Dibutyldithiocarbamate (ZBDC).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues with premature vulcanization (scorch) during your experiments.
Q1: My rubber compound is scorching prematurely during mixing or processing. What are the primary causes?
A1: Premature scorch in ZBDC-containing compounds is a common issue due to ZBDC being an ultra-fast accelerator.[1][2] The primary causes can be categorized into formulation and processing factors:
-
Formulation Issues:
-
Excessive Accelerator Dosage: The concentration of ZBDC or other accelerators is too high.[3]
-
Fast Primary Accelerator: ZBDC itself provides a very short scorch time.[1][4]
-
Lack of Retarder: The formulation lacks an anti-scorch agent to delay the onset of vulcanization.[5]
-
Accelerator Interactions: Combining ZBDC with other basic accelerators (like TMTD) can further reduce scorch safety.[1][6]
-
-
Processing Issues:
-
High Temperature: Excessive heat is the most significant factor. Vigorous or prolonged mixing generates heat, which can initiate vulcanization prematurely.[3]
-
Insufficient Cooling: Inadequate cooling of the compound after mixing allows heat history to build up.[7]
-
Improper Ingredient Addition Sequence: Adding sulfur or accelerators too early in the mixing cycle can lead to scorch.[3]
-
Q2: How can I increase the scorch time of my ZBDC compound without drastically altering the final properties?
A2: Several strategies can be employed to improve scorch safety. The optimal approach often involves a combination of adjustments.
-
Introduce a Retarder: This is the most direct method.
-
Pre-vulcanization Inhibitors (PVIs): N-(cyclohexylthio)phthalimide (CTP) is highly effective at delaying the action of accelerators without significantly affecting the cure rate.[1][5][8]
-
Acidic Retarders: Organic acids like benzoic acid or salicylic acid can effectively delay scorch reactions.[7][9]
-
-
Optimize the Accelerator System:
-
Partial Replacement: Replace a portion of the ZBDC with a sulfenamide accelerator (e.g., CBS, TBBS), which is known for its delayed-action and good scorch safety.[1][7]
-
Use a More Scorch-Safe Dithiocarbamate: Consider replacing ZBDC with ZBEC (Zinc Dibenzyl Dithiocarbamate), which offers a longer scorch time among dithiocarbamates and is a non-nitrosamine forming alternative.[10][11][12]
-
-
Adjust Processing Conditions:
Q3: My compound's scorch time is inconsistent between batches. What should I investigate?
A3: Inconsistent scorch times often point to variability in processing conditions or material handling. Key areas to check include:
-
Mixing Time and Temperature: Ensure that the mixing cycle time, rotor speed, and batch temperatures are consistent for every batch.
-
Component Dispersion: Poor dispersion can create localized areas with high concentrations of accelerators, leading to rapid, localized scorching.[3]
-
Raw Material Moisture: Variations in the moisture content of fillers or the rubber itself can affect scorch time.
-
Ambient Conditions: High humidity or ambient temperatures can reduce scorch safety, especially during storage of the mixed compound.[3]
-
Storage of Uncured Compound: The time and temperature at which the uncured compound is stored before further processing can significantly impact its remaining scorch time.[5][13]
Data Presentation
Table 1: Comparison of Common Rubber Accelerators
| Accelerator Class | Examples | Scorch Safety | Cure Rate | Typical Use |
| Dithiocarbamates | ZBDC , ZDEC, ZDMC | Very Low | Ultra Fast | Primary or secondary accelerator, fast curing systems.[1][2] |
| ZBEC | Low to Moderate | Very Fast | Safer-processing alternative to ZBDC/ZDEC.[10][12] | |
| Sulfenamides | CBS, TBBS | High | Fast | Delayed-action primary accelerator, excellent processing safety.[1][7] |
| Thiazoles | MBT, MBTS | Moderate | Medium Fast | General-purpose primary accelerator.[1][2] |
| Thiurams | TMTD, TETD | Low | Ultra Fast | Often used as a secondary accelerator or vulcanizing agent.[1] |
Table 2: Effect of Troubleshooting Actions on Scorch Safety
| Action | Primary Effect on Scorch Time | Potential Impact on Other Properties |
| Add Retarder (e.g., CTP) | Significant Increase | Minimal effect on cure rate or final properties.[1][8] |
| Reduce ZBDC Dosage | Increase | May slow cure rate and lower the state of cure. |
| Replace ZBDC with ZBEC | Moderate Increase | Maintains fast cure; non-nitrosamine forming.[10] |
| Replace ZBDC with TBBS | Significant Increase | Slower cure rate compared to ZBDC.[1][7] |
| Lower Mixing Temperature | Increase | May require longer mixing times for proper dispersion.[7] |
| Add Silica Filler | Increase | Can slow vulcanization rates; may alter physical properties.[7] |
Experimental Protocols
Method 1: Measuring Scorch Time with a Moving Die Rheometer (MDR)
-
Standard: Conforms to ASTM D5289.[14]
-
Principle: This method measures the change in torque of a rubber sample as it is heated and sheared in a sealed, heated cavity. The scorch time is the point at which a significant increase in torque is observed, indicating the onset of vulcanization.[15]
-
Procedure:
-
Set the MDR to the desired test temperature (e.g., 120°C, 135°C).
-
Place a precisely weighed, uncured rubber sample into the die cavity.
-
Close the chamber and start the test. The upper die oscillates at a specified frequency and amplitude.
-
The instrument records the torque (measured in dN·m or lbf·in) over time.
-
The scorch time (ts1 or ts2) is determined as the time taken for the torque to rise by 1 or 2 units, respectively, above the minimum torque (ML).[16]
-
The test continues until the maximum torque (MH) is reached or for a predetermined duration.
-
Method 2: Measuring Scorch Time with a Mooney Viscometer
-
Standard: Conforms to ASTM D1646.[16]
-
Principle: This test measures the viscosity of an unvulcanized rubber compound at a constant temperature. Scorch time is the point at which viscosity begins to rise sharply due to incipient cross-linking.[13][15][16]
-
Procedure:
-
Preheat the Mooney Viscometer to the specified test temperature (e.g., 120°C).[13]
-
Prepare a sample by die-cutting two circular pieces from the uncured rubber stock.
-
Enclose the rotor within the two pieces of the sample inside the heated die cavity and close the press.
-
Allow the sample to preheat for 1 minute.
-
Start the rotor and record the Mooney viscosity over time.
-
The scorch time (t5) is the time required for the viscosity to rise 5 Mooney units above the minimum viscosity recorded.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for premature scorch.
Caption: Key factors influencing rubber compound scorch time.
Frequently Asked Questions (FAQs)
Q1: What exactly is "scorch time"?
A1: Scorch time is a critical parameter in rubber processing that defines the period during which a rubber compound can be handled at a given temperature before vulcanization begins. It is essentially the processing safety window. If this time is too short, the rubber may start to cure prematurely in the processing equipment, leading to defects and wasted material.[13]
Q2: What is ZBDC and its role in a rubber compound?
A2: ZBDC (Zinc Dibutyldithiocarbamate) is a chemical used as an ultra-fast accelerator in the sulfur vulcanization of rubber.[1][17] Its primary role is to significantly speed up the cross-linking reaction, which reduces the overall cure time and allows for increased production efficiency.[2][17]
Q3: What are the main advantages and disadvantages of using ZBDC?
A3:
-
Advantages: ZBDC is a highly efficient and fast-acting accelerator, leading to short cure times.[17] It can improve the mechanical properties of the final product, such as tensile strength and heat resistance.[17]
-
Disadvantages: Its primary disadvantage is its very low scorch safety, meaning it has a high tendency to cause premature vulcanization.[1][4] Additionally, like other dithiocarbamates derived from secondary amines, ZBDC has the potential to form carcinogenic nitrosamines during vulcanization.[10]
Q4: Are there non-nitrosamine alternatives to ZBDC that offer better scorch safety?
A4: Yes. ZBEC (Zinc Dibenzyl Dithiocarbamate) is often recommended as a safer alternative. It is recognized for its low nitrosamine potential and provides longer scorch safety compared to ZBDC, making it a more forgiving choice in manufacturing processes.[10][11][12][18]
Q5: What is a retarder and how does it work?
A5: A retarder, also known as an anti-scorch agent or pre-vulcanization inhibitor (PVI), is a chemical additive that delays the onset of vulcanization.[5][19] Retarders work by inhibiting the action of the accelerator or reacting with the initial cross-linking precursors, thus extending the scorch time and providing a wider processing window without significantly altering the cure rate.[5][20]
References
- 1. lusida.com [lusida.com]
- 2. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 3. en.letone.cn [en.letone.cn]
- 4. bdmaee.net [bdmaee.net]
- 5. welltchemicals.com [welltchemicals.com]
- 6. akrochem.com [akrochem.com]
- 7. lindeseals.com [lindeseals.com]
- 8. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]
- 9. akrochem.com [akrochem.com]
- 10. welltchemicals.com [welltchemicals.com]
- 11. rubber-chem.com [rubber-chem.com]
- 12. Rubber Accelerator ZBEC(ZBDC ZTC)-Zhengzhou Double Vigour Chemical Product Co., Ltd [en.zz-chem.com]
- 13. scribd.com [scribd.com]
- 14. Essential Tests for Rubber Batch Release [montechusa.com]
- 15. Understanding Rubber Testing Methods: A Comprehensive Guide | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]
- 16. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 17. ZDBC Rubber Accelerator: Properties, Applications, and Benefits [chembroad.com]
- 18. rubberchem.com.tr [rubberchem.com.tr]
- 19. chemindustriesltd.com [chemindustriesltd.com]
- 20. Anti Scorching Agent: What It Is and How It Works [chembroad.com]
Technical Support Center: ZBDC Dispersion in Silica-Filled Natural Rubber
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc di-n-butyldithiocarbamate (ZBDC) as an accelerator in silica-filled natural rubber composites.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and processing of silica-filled natural rubber compounds accelerated with ZBDC.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| ZBDC-01 | Slow or retarded cure (long scorch or cure time) despite using a fast accelerator like ZBDC. | 1. Adsorption of ZBDC onto the silica surface: The polar silanol groups on the silica surface can adsorb the accelerator, making it unavailable for the vulcanization reaction.[1][2] 2. Insufficient dosage of ZBDC: The amount of accelerator may not be enough to compensate for the portion adsorbed by the silica. 3. Acidic nature of silica: The acidic surface of silica can deactivate basic accelerators. | 1. Use a silane coupling agent: Bifunctional organosilanes like bis(triethoxysilylpropyl) tetrasulfide (TESPT) can react with the silanol groups on the silica surface, making it less polar and reducing accelerator adsorption.[3][4][5] This also improves the interaction between the silica and the rubber matrix. 2. Increase ZBDC dosage: Incrementally increase the ZBDC concentration to determine the optimal level that accounts for silica interaction. 3. Use a secondary accelerator: Incorporate a secondary accelerator, such as diphenyl guanidine (DPG), which can preferentially adsorb onto the silica surface or act as a catalyst for the silanization reaction.[1] 4. Surface modification of silica: Use silica that has been pre-treated to be more hydrophobic. |
| ZBDC-02 | Poor dispersion of silica, leading to agglomerates in the rubber matrix. | 1. Strong filler-filler interaction: Silica particles have a high tendency to agglomerate due to hydrogen bonding between surface silanol groups.[2][6][7] 2. Incompatibility between polar silica and non-polar natural rubber. [2][6] 3. Inefficient mixing: Insufficient shear forces or mixing time to break down silica agglomerates. | 1. Optimize mixing parameters: Increase mixing time and/or rotor speed to enhance shear forces. A two-stage mixing process is often beneficial.[4] 2. Incorporate a silane coupling agent: This is the most effective method to improve compatibility and reduce filler-filler interaction.[3][6] 3. Use dispersing aids: Specialized additives can help to wet the silica surface and improve its dispersion in the rubber matrix. |
| ZBDC-03 | Inconsistent mechanical properties (e.g., tensile strength, modulus, tear strength) from batch to batch. | 1. Variable silica dispersion: Inconsistent mixing or raw material quality can lead to variations in silica dispersion, which directly impacts mechanical properties. 2. Inconsistent cure: Variations in accelerator effectiveness due to inconsistent silica surface activity or moisture content. | 1. Standardize mixing procedures: Ensure consistent mixing times, temperatures, and order of ingredient addition.[4] 2. Characterize raw materials: Test incoming silica for surface area and moisture content. 3. Implement quality control checks: Use rheometry to monitor cure characteristics of each batch. Evaluate filler dispersion using microscopy. |
| ZBDC-04 | High compound viscosity and poor processability. | 1. High filler loading: A large volume of silica can significantly increase the viscosity of the rubber compound. 2. Strong filler network (Payne Effect): The formation of a strong network of silica agglomerates leads to high viscosity at low shear rates.[6][8] | 1. Use a silane coupling agent: This reduces the filler-filler network, thereby lowering the compound viscosity.[4][7] 2. Incorporate processing aids: These additives can reduce friction between the rubber and processing equipment and improve flow properties. 3. Optimize mixing temperature: A higher mixing temperature can enhance the silanization reaction, leading to better dispersion and lower viscosity. However, care must be taken to avoid premature curing.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my silica-filled natural rubber compound curing slower with ZBDC compared to a carbon black-filled compound with the same accelerator?
A1: Silica-filled natural rubber compounds generally exhibit slower vulcanization times compared to those filled with carbon black, regardless of the accelerator used.[9] This is primarily due to the interaction between the polar silica surface and the cure activators. The silanol groups on the silica surface can adsorb the ZBDC accelerator, reducing its availability to participate in the cross-linking reaction.[1][2]
Q2: What is the "Payne Effect" and how does it relate to ZBDC and silica dispersion?
A2: The Payne Effect is the strain-dependent behavior of the storage modulus in filled rubber compounds. A large Payne Effect, characterized by a significant drop in the storage modulus as strain increases, indicates a strong filler-filler network and, consequently, poor filler dispersion.[6][8] While ZBDC itself does not directly cause a high Payne Effect, poor dispersion of silica, which ZBDC usage in the absence of other measures can fail to mitigate, will result in a pronounced Payne Effect. Improving silica dispersion, for instance by using a silane coupling agent, will reduce the Payne Effect.[6]
Q3: Can I use ZBDC as the sole accelerator in a silica-filled natural rubber system?
A3: While ZBDC is a fast accelerator, using it alone in a silica-filled system can be challenging due to its potential adsorption onto the silica surface, which can lead to cure retardation.[1][9] It is often more effective to use ZBDC in combination with a secondary accelerator, like DPG, or with a silane coupling agent to ensure efficient vulcanization and good silica dispersion.
Q4: How does a silane coupling agent improve the performance of ZBDC in a silica-filled compound?
A4: A silane coupling agent, such as TESPT, has a dual function. One end of the silane molecule reacts with the hydroxyl groups on the silica surface, making the silica more hydrophobic and less likely to adsorb the ZBDC accelerator.[3][4] The other end of the silane molecule can chemically bond with the natural rubber polymer chains during vulcanization.[3] This not only frees up the ZBDC to act as an accelerator but also dramatically improves the compatibility between the silica and the rubber, leading to better dispersion and enhanced mechanical properties.
Q5: What are the visual indicators of poor ZBDC and silica dispersion?
A5: Visual inspection of a freshly cut surface of the cured rubber, often with the aid of a low-power microscope, can reveal poor dispersion. Signs include the presence of white spots or agglomerates, a rough or uneven surface texture, and in finished products, potential pinholes or surface imperfections.
Experimental Protocols
Protocol 1: Evaluation of Silica Dispersion using Optical Microscopy
Objective: To qualitatively and quantitatively assess the macro-dispersion of silica in the cured natural rubber composite.
Methodology:
-
Sample Preparation:
-
Prepare a cured rubber sample of approximately 1 cm x 1 cm.
-
Using a fresh, sharp razor blade, make a clean, smooth cut through the sample. Avoid smearing the surface.
-
-
Microscopic Analysis:
-
Place the freshly cut sample on the stage of a reflected light microscope.
-
Use a magnification of 30x to 100x.
-
Illuminate the surface at a low angle (e.g., 30 degrees) to enhance the visibility of silica agglomerates, which will appear as bright white spots against the darker rubber matrix.
-
-
Image Analysis:
-
Capture several images from different areas of the sample.
-
Use image analysis software to:
-
Calculate the percentage of the area covered by white spots (undispersed silica).
-
Determine the size distribution of the silica agglomerates.
-
-
-
Interpretation:
-
A lower percentage of white area and a smaller average agglomerate size indicate better dispersion. This can be compared against a reference compound or different formulations.
-
Protocol 2: Assessment of Cure Characteristics using a Moving Die Rheometer (MDR)
Objective: To determine the effect of ZBDC and other additives on the vulcanization process.
Methodology:
-
Sample Preparation:
-
Prepare the uncured rubber compound according to the formulation.
-
Take a sample of approximately 5 grams.
-
-
MDR Analysis:
-
Set the MDR to the desired vulcanization temperature (e.g., 150°C).
-
Place the sample in the die cavity and start the test.
-
The instrument will oscillate one of the dies and measure the torque required.
-
-
Data Acquisition:
-
The MDR will generate a cure curve (Torque vs. Time).
-
From this curve, determine the following parameters:
-
ML (Minimum Torque): An indicator of the compound's viscosity.
-
MH (Maximum Torque): Related to the stiffness and crosslink density of the cured rubber.
-
ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML, indicating the onset of vulcanization.
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.
-
-
-
Interpretation:
-
Compare the cure curves of different formulations. A delayed ts2 and t90 in a silica-filled compound compared to a control can indicate accelerator adsorption. The effectiveness of corrective actions (e.g., adding a silane) can be quantified by the reduction in these times.
-
Data Summary
Table 1: Comparative Cure Characteristics with Different Accelerators in Silica-Filled NR
| Accelerator Type | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI) |
| ZBDC (Thiuram) | Fast | Fast | High |
| MBT/MBTS (Thiazole) | Medium | Medium | Medium |
| CBS/NOBS (Sulfenamide) | Slow | Slow | Low |
Note: This table provides a qualitative comparison. Actual values are dependent on the specific formulation and processing conditions. Silica-filled compounds will generally show longer cure times than their carbon black-filled counterparts for all accelerator types.[9]
Table 2: Effect of Silane Coupling Agent (TESPT) on Properties of Silica-Filled NR
| Property | Without TESPT | With TESPT |
| Payne Effect (ΔG') | High | Low |
| Compound Viscosity | High | Low |
| Optimum Cure Time (t90) | Long | Short |
| 300% Modulus | Low | High |
| Tensile Strength | Moderate | High |
Note: This table summarizes the general effects of adding a silane coupling agent to a silica-filled natural rubber compound.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Troubleshooting logic for ZBDC dispersion issues in silica-filled natural rubber.
Caption: General experimental workflow for evaluating ZBDC-accelerated, silica-filled NR.
References
- 1. researchgate.net [researchgate.net]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Interfacial Adhesion in Silica-Silane Filled NR Composites: A Short Review [mdpi.com]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. researchgate.net [researchgate.net]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: The Impact of ZBDC on the Rheological Properties of Rubber Compounds
This technical support center is designed for researchers, scientists, and professionals in rubber compounding and material science. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Zinc di-n-butyldithiocarbamate (ZBDC) as an accelerator and its influence on the rheological properties of rubber compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of incorporating ZBDC into rubber compounds.
Question: My rubber compound is scorching (curing prematurely) in the mixer or during processing. How can I resolve this?
Answer:
Premature vulcanization, or scorch, is a common issue when using fast accelerators like ZBDC.[1] Here are several steps to troubleshoot this problem:
-
Reduce Mixer Temperature: High temperatures can initiate vulcanization.[2] Ensure the mixing equipment's cooling system is functioning correctly and consider lowering the processing temperature.
-
Optimize Mixing Cycle: Adding ZBDC and other vulcanizing agents (like sulfur) late in the mixing cycle can reduce the material's heat history and prevent early curing.[2]
-
Adjust ZBDC Dosage: An excessive amount of accelerator is a primary cause of scorch.[2] Re-evaluate the concentration of ZBDC in your formulation. A reduction may be necessary to increase the scorch safety period.
-
Incorporate a Retarder: Consider adding a scorch retarder, such as N-Cyclohexyl(thio)phthalimide (CTP), to your compound. Retarders delay the onset of vulcanization without significantly affecting the cure rate.
-
Check for Localized Concentration: Ensure that ZBDC is evenly dispersed throughout the rubber matrix.[2] Poor dispersion can lead to localized areas of high accelerator concentration, causing premature curing.
Below is a logical diagram to guide the troubleshooting process for scorch-related issues.
Caption: Troubleshooting workflow for premature curing.
Question: The cure time (t90) of my compound is too fast, leading to a narrow processing window. What should I do?
Answer:
A very fast cure time can be problematic for complex molding processes. To extend the cure time:
-
Reduce Accelerator Level: A lower ZBDC concentration will generally lead to a slower cure rate and a longer t90.
-
Use a Less Active Accelerator: ZBDC is an ultra-fast accelerator.[3] You might consider partially or fully replacing ZBDC with a slower accelerator from the thiazole or sulfenamide classes to achieve a more delayed cure.[1]
-
Adjust Sulfur-to-Accelerator Ratio: The ratio of sulfur to accelerator significantly impacts the cure characteristics.[1] A higher sulfur-to-accelerator ratio can sometimes lead to a more controlled and slightly slower cure.
-
Verify Testing Temperature: Ensure your rheometer test temperature is correct.[4] A higher than intended temperature will result in a faster cure time.
Question: My rheometer results show inconsistent torque values (ML and MH) between batches. What could be the cause?
Answer:
Inconsistent torque values often point to issues with compounding or material handling:
-
Inconsistent Mixing: Variations in mixing time, temperature, or procedure can lead to poor dispersion of fillers and curatives, affecting viscosity (ML) and crosslink density (MH).
-
Raw Material Variation: Ensure the quality and properties of your base polymer and other ingredients are consistent across batches.
-
Weighing and Dosing Errors: Inaccurate measurement of ZBDC or other components will directly impact the rheological properties.
-
Improper Storage: ZBDC should be stored in a cool, dry place away from heat and moisture to maintain its effectiveness.[5] Degradation of the accelerator can lead to lower MH values.
Frequently Asked Questions (FAQs)
What is ZBDC and what is its primary role in rubber compounding?
Zinc di-n-butyldithiocarbamate (ZBDC) is an organic compound used as an ultra-fast accelerator in the sulfur vulcanization of rubber.[3] Its primary role is to increase the rate of the cross-linking reaction, which reduces the curing time and improves the efficiency of the manufacturing process.[3]
What are the typical effects of increasing the concentration of ZBDC on rheological properties?
Increasing the concentration of ZBDC generally leads to:
-
Decreased Scorch Time (ts2): The time until the onset of vulcanization is reduced.
-
Decreased Cure Time (t90): The time to reach 90% of the final cured state is shorter.
-
Increased Cure Rate Index (CRI): The speed of the vulcanization reaction increases.
-
Increased Maximum Torque (MH): This indicates a higher state of cure or crosslink density.
-
Minimal effect on Minimum Torque (ML): ML is more dependent on the viscosity of the base rubber and fillers.
In which types of rubber is ZBDC commonly used?
ZBDC is used in a variety of natural and synthetic rubbers, including:
-
Natural Rubber (NR)
-
Styrene-Butadiene Rubber (SBR)
-
Nitrile Butadiene Rubber (NBR)
-
Ethylene Propylene Diene Monomer (EPDM) rubber[6]
It is particularly effective in applications requiring fast curing cycles, such as in the production of tires, hoses, belts, and other molded goods.[3]
How does ZBDC compare to other dithiocarbamate accelerators like ZDMC and ZDEC?
In dry rubber compounds, ZBDC is generally a slower accelerator compared to Zinc Dimethyldithiocarbamate (ZDMC) and Zinc Diethyldithiocarbamate (ZDEC) at the same dosage due to its higher molecular weight.[6] However, in natural rubber latex, ZBDC is very active and faster than ZDMC or ZDEC.[6] ZDBC also tends to have better scorch safety compared to ZDMC and ZDEC.[1]
Data Presentation
The following tables summarize the expected quantitative impact of ZBDC on the rheological properties of a model Natural Rubber (NR) compound. The data is illustrative and will vary depending on the specific formulation and processing conditions.
Table 1: Effect of ZBDC Concentration on Rheological Properties of a Natural Rubber Compound
| Property | Unit | No Accelerator | 0.5 phr ZBDC | 1.0 phr ZBDC | 1.5 phr ZBDC |
| Minimum Torque (ML) | dNm | 0.45 | 0.46 | 0.45 | 0.47 |
| Maximum Torque (MH) | dNm | 1.20 | 2.50 | 3.10 | 3.50 |
| Scorch Time (ts2) | min | > 30 | 4.5 | 2.8 | 1.9 |
| Cure Time (t90) | min | > 30 | 12.5 | 8.2 | 5.8 |
| Cure Rate Index (CRI) | 100/(t90-ts2) | N/A | 12.5 | 18.5 | 25.6 |
Test Conditions: Moving Die Rheometer (MDR) at 160°C.
Table 2: Comparison of ZBDC with Other Accelerators in a Natural Rubber Compound (at 1.0 phr)
| Property | Unit | ZDBC | ZDEC | MBTS |
| Minimum Torque (ML) | dNm | 0.45 | 0.44 | 0.46 |
| Maximum Torque (MH) | dNm | 3.10 | 3.25 | 2.80 |
| Scorch Time (ts2) | min | 2.8 | 2.1 | 5.5 |
| Cure Time (t90) | min | 8.2 | 6.5 | 15.1 |
| Cure Rate Index (CRI) | 100/(t90-ts2) | 18.5 | 22.7 | 10.4 |
Test Conditions: Moving Die Rheometer (MDR) at 160°C.
Experimental Protocols
Methodology for Evaluating the Impact of ZBDC on Rheological Properties using a Moving Die Rheometer (MDR)
This protocol outlines the steps for preparing a rubber compound and measuring its rheological properties.
1. Compounding Procedure:
-
Masterbatch Preparation:
-
On a two-roll mill with controlled temperature (typically 50-70°C), masticate the base rubber (e.g., Natural Rubber) until a smooth sheet is formed.
-
Sequentially add other compounding ingredients such as fillers (e.g., carbon black), activators (zinc oxide, stearic acid), antioxidants, and processing aids. Ensure each ingredient is well dispersed before adding the next.
-
Band the rubber on the mill and perform several end-rolls to ensure homogeneity.
-
-
Final Batch Mixing:
-
Add the vulcanizing agents (sulfur) and the ZBDC accelerator to the masterbatch on the two-roll mill.
-
Keep the mill temperature low during this stage to prevent scorching.
-
Mix until the curatives are uniformly dispersed.
-
Sheet out the final compound and allow it to mature for at least 24 hours at room temperature.
-
2. Rheological Testing using MDR:
-
Instrument Setup:
-
Sample Preparation and Loading:
-
Test Execution:
-
Data Analysis:
-
From the resulting rheograph (torque vs. time curve), determine the following parameters:
-
ML (Minimum Torque): The lowest torque value, representing the viscosity of the uncured compound.[7]
-
MH (Maximum Torque): The highest torque value, indicating the stiffness of the fully cured rubber, which correlates with crosslink density.[7]
-
ts2 (Scorch Time): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.[7]
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque (MH - ML).[7]
-
-
Below is a diagram illustrating the experimental workflow.
Caption: Experimental workflow for rheological analysis.
References
- 1. lusida.com [lusida.com]
- 2. en.letone.cn [en.letone.cn]
- 3. welltchemicals.com [welltchemicals.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Troubleshooting Issues with Rubber Products and Solutions [kpmrubber.com]
- 6. pukhrajzincolet.com [pukhrajzincolet.com]
- 7. qualitest.ae [qualitest.ae]
- 8. rahco-rubber.com [rahco-rubber.com]
- 9. rubber-testing.com [rubber-testing.com]
Technical Support Center: Troubleshooting Premature Vulcanization with ZBDC Accelerator
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing premature vulcanization, or "scorch," when using Zinc Dibutyldithiocarbamate (ZBDC) as a rubber accelerator.
Frequently Asked Questions (FAQs)
Q1: What is premature vulcanization (scorch) and why is it a problem?
A1: Premature vulcanization, or scorch, is the early onset of cross-linking in a rubber compound during processing (e.g., mixing, milling, or extruding) before the final shaping and curing stage.[1] This is problematic because the scorched compound loses its flow properties, making it difficult or impossible to process further, and can lead to defects and inconsistencies in the final product.
Q2: What are the primary causes of scorch when using ZBDC?
A2: While ZBDC generally offers good scorch safety, several factors can contribute to premature vulcanization:
-
Excessive Heat: High processing temperatures are a primary cause of scorch.[2] Vigorous and prolonged mixing can generate significant heat, initiating early cross-linking.
-
Improper Compounding: An incorrect formulation, such as an excessive dosage of ZBDC or other accelerators, can lead to scorch.[3]
-
Poor Dispersion: Localized high concentrations of accelerators and vulcanizing agents due to inadequate mixing can create "hot spots" where scorch initiates.[3]
-
Extended Storage of Uncured Compound: Storing the compounded rubber for too long, especially at elevated temperatures, can lead to a gradual build-up of cross-links, resulting in scorch.[3]
Q3: How does ZBDC's scorch safety compare to other dithiocarbamate accelerators?
A3: Within the dithiocarbamate family of accelerators, ZBDC is known for having better scorch safety compared to Zinc Dimethyldithiocarbamate (ZDMC) and Zinc Diethyldithiocarbamate (ZDEC). The general trend for scorch safety among these dithiocarbamates is: ZDMC < ZDEC < ZBDC (longer scorch time).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues with premature vulcanization when using ZBDC accelerator.
Issue 1: Compound is scorching during the mixing or milling process.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Mixing Temperature | Monitor the compound temperature closely during mixing. Ensure that the cooling systems on the mixer or mill are functioning optimally. Reduce the batch size or shorten the mixing cycle if necessary to prevent excessive heat buildup.[3][4] |
| High Accelerator Dosage | Review the formulation. If scorch is a persistent issue, consider reducing the ZBDC dosage. It is crucial to conduct preliminary tests to ensure that a reduction in accelerator does not negatively impact the final cure properties. |
| Poor Ingredient Dispersion | Improve the mixing procedure to ensure all ingredients, particularly the curative package (sulfur and accelerators), are evenly dispersed. Consider adding the ZBDC and other fast-acting accelerators later in the mixing cycle.[3] |
| Interaction with Other Additives | Certain compounding ingredients can increase the tendency for scorch. For example, some reinforcing fillers can be scorchy. Review the entire formulation for potential interactions. |
Issue 2: Scorch occurs after compounding, during storage or subsequent processing.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Storage Temperature | Store the uncured rubber compound in a cool, dry place away from direct heat sources.[3] If necessary, consider air-conditioned or refrigerated storage for highly sensitive compounds. |
| Extended Storage Time | Process the compounded rubber as soon as possible after mixing. Implement a "first-in, first-out" inventory system to minimize storage time. |
| Use of a Scorch Retarder | For compounds that require a longer processing window, consider the addition of a scorch retarder to the formulation. Common retarders include phthalic anhydride (PVI) and salicylic acid.[5] |
Quantitative Data on Accelerator Performance
The following table provides a comparative overview of the scorch and cure characteristics of ZBDC and other common accelerators in a natural rubber (NR) compound filled with silica. It is important to note that these values can vary significantly based on the specific formulation, including the type of rubber, filler, and other additives used.
| Accelerator | Type | Scorch Time (ts2, minutes) | Cure Time (t90, minutes) | Cure Rate Index (CRI, min⁻¹) |
| ZDBC | Dithiocarbamate | 1.05 | 2.25 | 1.37 |
| TMTD | Thiuram | 0.90 | 1.83 | 1.79 |
| DPTT | Thiuram | 1.00 | 2.10 | 1.59 |
| MBT | Thiazole | 2.05 | 5.25 | 0.52 |
| MBTS | Thiazole | 3.32 | 7.20 | 0.40 |
| CBS | Sulfenamide | 3.73 | 7.15 | 0.46 |
| NOBS | Sulfenamide | 4.38 | 8.12 | 0.39 |
Data synthesized from a study on silica-filled natural rubber compounds.[2] The cure rate index (CRI) is calculated as 100 / (t90 - ts2). A higher CRI indicates a faster cure rate.
Experimental Protocols
Measuring Scorch Time with a Mooney Viscometer
The Mooney viscometer is a standard instrument used in the rubber industry to determine the processing characteristics of unvulcanized rubber, including scorch time.[6][7]
Principle: The instrument measures the torque required to rotate a metal disk within a heated, pressurized chamber filled with the rubber compound. As the compound begins to vulcanize (scorch), the viscosity increases, leading to a rise in the torque required for rotation.[7][8]
Procedure (based on ASTM D1646):
-
Sample Preparation: Prepare two circular samples of the uncured rubber compound, typically with a diameter of 45 mm and a thickness of 6-8 mm. A hole is punched in the center of one sample to accommodate the rotor shaft.[8]
-
Instrument Setup: Preheat the Mooney viscometer to the desired test temperature (e.g., 125°C or 135°C).[7]
-
Sample Loading: Place the two rubber samples in the die cavity, one above and one below the rotor.
-
Test Initiation: Close the chamber and start the test. The rotor begins to turn at a constant speed (typically 2 rpm).
-
Data Acquisition: The instrument records the torque (in Mooney units) as a function of time. The viscosity will initially decrease as the sample heats up and then plateau at a minimum value (ML). As scorch begins, the viscosity will start to rise.
-
Determining Scorch Time: The scorch time is typically reported as t5 , which is the time it takes for the Mooney viscosity to increase by 5 units from the minimum viscosity (ML).[6][8] Another common metric is t10 , a 10-unit rise.
Mandatory Visualizations
Troubleshooting Logic for Premature Vulcanization
Caption: Troubleshooting workflow for identifying the cause of premature vulcanization.
Experimental Workflow for Scorch Time Measurement
Caption: Workflow for determining scorch time using a Mooney viscometer.
References
- 1. Basic knowledge of rubber processing and scorch retarders-Henan Yongxin Chemical Co.,Ltd [en.chinapvi.com]
- 2. scispace.com [scispace.com]
- 3. en.letone.cn [en.letone.cn]
- 4. ftz-richon.com [ftz-richon.com]
- 5. lusida.com [lusida.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. scribd.com [scribd.com]
- 8. Mooney viscometer - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing the Environmental Impact of ZBDC Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the environmental impact of Zinc Dibutyldithiocarbamate (ZBDC) byproducts. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is ZBDC and what are its primary applications?
A1: ZBDC stands for Zinc Dibutyldithiocarbamate (or Zinc Dibenzyl dithiocarbamate). It is a chemical compound primarily used as a vulcanization accelerator in the rubber industry.[1] It also finds application as a fungicide in agriculture.[1]
Q2: What are the main environmental concerns associated with ZBDC and its byproducts?
A2: The primary environmental concerns stem from the toxicity of ZBDC and its degradation products to aquatic organisms.[2][3] Dithiocarbamates, the class of chemicals to which ZBDC belongs, can break down in the environment into hazardous substances such as carbon disulfide and various amines.[4] Some degradation products, like ethylene thiourea (ETU) from related dithiocarbamates, are of toxicological concern.[1]
Q3: What are the major byproducts generated during ZBDC synthesis?
A3: The synthesis of ZBDC typically involves the reaction of a secondary amine (like di-n-butylamine) with carbon disulfide in an alkaline solution, followed by the addition of a zinc salt.[5] Potential byproducts can arise from side reactions and unreacted starting materials. These may include:
-
Unreacted di-n-butylamine and carbon disulfide: Inefficient reaction conditions can lead to the presence of these starting materials in the waste stream.
-
Thiuram disulfides: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.[6][7]
-
Isothiocyanates: Under certain conditions, primary and secondary amines can react with carbon disulfide to form isothiocyanates.[4][8]
-
Inorganic salts: The use of alkaline solutions and zinc salts will result in the formation of inorganic salt byproducts (e.g., sodium sulfate, sodium chloride) in the wastewater.
Q4: How can I minimize the formation of byproducts during ZBDC synthesis?
A4: Minimizing byproduct formation at the source is the most effective way to reduce the environmental impact. Key strategies include:
-
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and mixing speed can significantly improve reaction efficiency and reduce the generation of unwanted byproducts.[9][10]
-
Stoichiometric Control: Precise control over the molar ratios of reactants (di-n-butylamine, carbon disulfide, and zinc salt) is crucial to ensure complete conversion and minimize unreacted starting materials in the waste stream.
-
Use of Efficient Catalysts: While not always necessary for this reaction, the use of appropriate catalysts can sometimes improve selectivity and reduce reaction times, leading to fewer byproducts.[9]
-
Material Substitution: In some applications, exploring less hazardous alternative accelerators or fungicides can be a viable long-term strategy.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during ZBDC synthesis that can lead to increased byproduct formation and environmental impact.
| Problem/Observation | Potential Cause | Troubleshooting Steps |
| Low yield of ZBDC | Incomplete reaction due to incorrect stoichiometry, temperature, or reaction time. | 1. Verify the molar ratios of all reactants. 2. Optimize the reaction temperature; too low may slow the reaction, too high may cause degradation. 3. Ensure sufficient reaction time for complete conversion. |
| Presence of strong amine odor in the product or waste stream | Excess or unreacted di-n-butylamine. | 1. Carefully control the addition of di-n-butylamine to avoid excess. 2. Implement a post-reaction stripping step to remove volatile unreacted amine. |
| Yellow discoloration of the product | Formation of colored byproducts, possibly from side reactions involving carbon disulfide or oxidation. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 2. Control the temperature carefully, as overheating can lead to decomposition and colored impurities. |
| High levels of turbidity in the wastewater after filtration | Poor precipitation of ZBDC or formation of insoluble byproducts. | 1. Adjust the pH of the reaction mixture to optimize the precipitation of the zinc salt. 2. Analyze the composition of the suspended solids to identify the source of the turbidity. |
| Inconsistent product quality between batches | Variations in raw material quality, reaction conditions, or operator procedures. | 1. Implement strict quality control checks for all incoming raw materials. 2. Standardize the synthesis protocol with clear instructions for temperature, addition rates, and mixing speeds.[10] |
Data on Byproduct Formation
The following table summarizes potential byproducts and the reaction conditions that may influence their formation. Quantitative data for ZBDC is scarce in publicly available literature; therefore, these are general guidelines based on dithiocarbamate chemistry.
| Byproduct | Influencing Factors | Method of Analysis | Mitigation Strategy |
| Unreacted Di-n-butylamine | Excess amine in the initial reaction mixture. | Gas Chromatography (GC) | Precise stoichiometric control. |
| Unreacted Carbon Disulfide | Incomplete reaction, improper mixing. | Headspace GC-MS[11] | Optimize reaction time and mixing efficiency. |
| Thiuram Disulfides | Presence of oxidizing agents, exposure to air. | HPLC-MS/MS[7] | Conduct reaction under an inert atmosphere. |
| Inorganic Salts | Inherent to the synthesis process. | Ion Chromatography | Use reactants that produce less soluble or more easily separable salts. |
Experimental Protocols
Protocol 1: Optimized Synthesis of ZBDC with Minimized Byproducts
This protocol is a representative method for the synthesis of ZBDC, focusing on steps to minimize byproduct formation.
Materials:
-
Di-n-butylamine
-
Carbon Disulfide (CS₂)
-
Sodium Hydroxide (NaOH)
-
Zinc Chloride (ZnCl₂)
-
Deionized Water
-
Ethanol (for washing)
Procedure:
-
Preparation of Sodium Dibutyldithiocarbamate:
-
In a temperature-controlled reaction vessel equipped with a stirrer, add a stoichiometric amount of di-n-butylamine to a solution of sodium hydroxide in deionized water.
-
Cool the mixture to 10-15°C.
-
Slowly add a stoichiometric amount of carbon disulfide dropwise while maintaining the temperature below 20°C to prevent side reactions.
-
Stir the mixture for 2-3 hours at room temperature to ensure complete reaction.
-
-
Precipitation of ZBDC:
-
Prepare a solution of zinc chloride in deionized water.
-
Slowly add the zinc chloride solution to the sodium dibutyldithiocarbamate solution with vigorous stirring.
-
A white precipitate of ZBDC will form.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake with deionized water to remove inorganic salts.
-
Wash the filter cake with ethanol to remove organic impurities.
-
Dry the purified ZBDC in a vacuum oven at a temperature below 60°C to prevent thermal degradation.
-
Protocol 2: Analysis of ZBDC and Byproducts by HPLC-MS/MS
This protocol provides a general framework for the analysis of ZBDC and potential byproducts. Method development and validation are crucial for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled with a tandem Mass Spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to detect a wider range of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of ZBDC and expected byproducts.
Sample Preparation:
-
Solid ZBDC: Dissolve a known amount of the ZBDC product in a suitable solvent (e.g., acetonitrile) to a final concentration within the calibration range of the instrument.
-
Wastewater/Mother Liquor:
-
Filter the sample to remove suspended solids.
-
Perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Elute the analytes from the SPE cartridge with a suitable solvent and dilute as necessary.
-
Visualizations
Caption: Workflow for ZBDC synthesis and purification.
Caption: Potential byproduct formation pathways in ZBDC synthesis.
Wastewater Treatment
The wastewater generated from ZBDC synthesis, often referred to as the mother liquor, requires treatment to remove unreacted reagents, byproducts, and inorganic salts before discharge.
Q5: What are the recommended methods for treating wastewater from ZBDC production?
A5: A multi-step approach is often necessary for effective wastewater treatment:
-
Neutralization: The pH of the wastewater should be adjusted to a neutral range (6-8) to precipitate any dissolved zinc and other metal ions.
-
Flocculation and Coagulation: The addition of flocculants and coagulants can help to agglomerate suspended solids, including fine ZBDC particles and other precipitates, for easier removal.
-
Sedimentation and Filtration: The treated water is then passed through sedimentation tanks to allow the solids to settle. This is followed by filtration (e.g., sand filtration, membrane filtration) to remove the remaining suspended particles.
-
Activated Carbon Adsorption: To remove dissolved organic byproducts, passing the water through an activated carbon filter can be effective.
-
Biological Treatment: For wastewater with a significant organic load, biological treatment processes can be employed to break down biodegradable organic compounds.[12]
Q6: Can the byproducts in the mother liquor be recovered or reused?
A6: The feasibility of recovering and reusing byproducts depends on their concentration and purity.[9] In some cases, it may be possible to recover unreacted raw materials through distillation or other separation techniques. However, for most byproducts, the focus is on effective treatment and disposal. Recycling the mother liquor directly back into the process can lead to an accumulation of impurities, potentially affecting the quality of the final product.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Industrial wastewater treatment by plant-based bio-filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRACTICAL SYNTHESIS OF AROMATIC DITHIOCARBAMATES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. bionik.at [bionik.at]
Technical Support Center: Enhancing Polymer Thermal Stability with ZBDC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Zinc Bis(diethyldithiocarbamate) (ZBDC) to enhance the thermal stability of polymers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation and testing of ZBDC in polymer matrices.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent Thermal Stability Improvement | 1. Poor dispersion of ZBDC in the polymer matrix.[1][2][3] 2. Inconsistent concentration of ZBDC in samples. 3. Interaction with other additives (e.g., plasticizers, other stabilizers).[4] | 1. Optimize the mixing/compounding process (e.g., adjust screw speed, temperature, mixing time).[5] 2. Consider using a masterbatch for more uniform distribution. 3. Evaluate the compatibility of ZBDC with other formulation components. |
| Discoloration (e.g., Yellowing) of the Polymer | 1. Thermal degradation of the polymer during processing at too high a temperature.[6] 2. Reaction of ZBDC with impurities in the polymer or other additives. | 1. Lower the processing temperature or reduce processing time.[5] 2. Ensure high purity of the polymer and other components. 3. Conduct a small-scale trial to identify the source of discoloration. |
| Reduced Mechanical Properties (e.g., Brittleness) | 1. Agglomeration of ZBDC particles acting as stress concentration points.[7] 2. Excessive concentration of ZBDC. | 1. Improve dispersion through optimized processing.[8][9] 2. Perform a concentration-response study to determine the optimal ZBDC loading. |
| Unexpected Peaks in TGA or DSC Analysis | 1. Presence of residual solvents or moisture.[10] 2. Thermal decomposition of ZBDC itself at a lower temperature than the polymer.[11] 3. Phase separation or interaction with other components. | 1. Ensure samples are thoroughly dried before analysis. 2. Run a TGA/DSC scan on pure ZBDC to identify its decomposition profile. 3. Analyze individual components and their mixtures to understand thermal behavior. |
| No Significant Improvement in Thermal Stability | 1. Insufficient concentration of ZBDC. 2. ZBDC may not be an effective stabilizer for the specific polymer type. 3. Degradation mechanism of the polymer is not addressed by ZBDC's stabilizing action.[6] | 1. Incrementally increase the concentration of ZBDC and re-evaluate. 2. Consult literature for stabilizers known to be effective for your polymer. 3. Investigate the polymer's degradation pathway to select a more appropriate stabilizer. |
Frequently Asked Questions (FAQs)
1. What is the typical concentration range for ZBDC to be effective as a thermal stabilizer?
The optimal concentration of ZBDC can vary significantly depending on the polymer type, processing conditions, and the presence of other additives. A typical starting range to explore is 0.1 to 2.0 wt%. It is recommended to conduct a designed experiment to determine the most effective concentration for your specific application.
2. How does ZBDC improve the thermal stability of polymers?
ZBDC is believed to function as a thermal stabilizer through several mechanisms[6]:
-
Radical Scavenging: It can neutralize reactive free radicals that initiate and propagate polymer degradation.
-
Hydroperoxide Decomposition: ZBDC can decompose hydroperoxides, which are unstable intermediates in the oxidation process, into more stable, non-radical products.
-
Metal Deactivation: It can chelate metal ions that might otherwise catalyze degradation reactions.
3. Are there any known incompatibilities between ZBDC and other common polymer additives?
While ZBDC is compatible with many systems, interactions can occur. For instance, its effectiveness might be altered in the presence of certain acidic or basic additives. It is advisable to conduct compatibility studies, especially when formulating new compounds. This can involve analyzing the thermal and mechanical properties of the polymer with different combinations of additives.[4]
4. What is the best method to incorporate ZBDC into a polymer matrix for optimal dispersion?
For thermoplastics, melt blending using a twin-screw extruder is often the most effective method for achieving good dispersion.[7] For other systems, such as thermosets or solutions, high-shear mixing can be employed. The key is to ensure sufficient energy input to break down any agglomerates and distribute the ZBDC particles uniformly.[8][9]
5. How can I verify that ZBDC is properly dispersed in my polymer composite?
Microscopy techniques are commonly used to assess dispersion. Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) of cryo-fractured surfaces can provide visual evidence of the distribution and size of ZBDC particles within the polymer matrix.[3]
Data Presentation
Table 1: Effect of ZBDC Concentration on the Thermal Stability of Polystyrene (PS)
| ZBDC Concentration (wt%) | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 5% Weight Loss (T5%) (°C) | Temperature at 50% Weight Loss (T50%) (°C) |
| 0 (Neat PS) | 350 | 365 | 410 |
| 0.5 | 360 | 378 | 425 |
| 1.0 | 368 | 385 | 432 |
| 2.0 | 365 | 382 | 428 |
Note: Data are representative and may vary based on experimental conditions.
Table 2: Effect of ZBDC on the Thermal Properties of Polyvinyl Chloride (PVC)
| Additive | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| None (Neat PVC) | 85 | 280 |
| ZBDC (1.5 wt%) | 86 | 305 |
Note: Data are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Incorporation of ZBDC into a Thermoplastic Polymer via Melt Blending
-
Drying: Dry the polymer pellets and ZBDC powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.
-
Premixing: Physically pre-mix the dried polymer pellets and ZBDC powder in the desired weight ratio in a sealed bag.
-
Melt Blending: Feed the premixed material into a twin-screw extruder. Set the temperature profile of the extruder zones, screw speed, and feed rate according to the polymer's processing guidelines.
-
Extrusion and Pelletizing: Extrude the molten polymer blend through a die and cool the strand in a water bath. Pelletize the cooled strand to obtain a ZBDC-polymer composite.
-
Sample Preparation: Use the pellets for subsequent analyses, such as TGA or DSC, or for further processing like injection molding to create test specimens.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Sample Preparation: Prepare a small, representative sample of the polymer composite (typically 5-10 mg).
-
TGA Instrument Setup: Place the sample in a TGA crucible (e.g., alumina).[12]
-
Experimental Conditions:
-
Atmosphere: Typically nitrogen for pyrolysis or air/oxygen for oxidative degradation studies, with a constant flow rate (e.g., 50 mL/min).[12]
-
Heating Rate: A common heating rate is 10 °C/min or 20 °C/min.[12]
-
Temperature Range: Heat the sample from ambient temperature to a temperature at which the polymer is fully degraded (e.g., 25 °C to 600 °C).[13]
-
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine key parameters such as the onset temperature of degradation (Tonset), the temperature at 5% weight loss (T5%), and the temperature at maximum degradation rate.[14]
Visualizations
Caption: Workflow for incorporating and testing ZBDC in polymers.
Caption: Proposed mechanism of ZBDC as a radical scavenger.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Interaction of Polymeric Chemical Additives with Phase Change Materials in Air Lime Renders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. celanese.com [celanese.com]
- 6. specialchem.com [specialchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. matec-conferences.org [matec-conferences.org]
- 10. welltchemicals.com [welltchemicals.com]
- 11. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique [article.sapub.org]
- 13. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Rubber Compound Cure Times with ZBDC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing the cure time of rubber compounds through the optimization of Zinc Dibutyldithiocarbamate (ZBDC).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of optimizing ZBDC in rubber compounds.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Scorch (Premature Vulcanization) | 1. Excessive ZBDC Concentration: Too much accelerator can significantly reduce the scorch time.[1] 2. High Processing Temperature: Heat history during mixing and processing can initiate vulcanization prematurely. 3. Interaction with Other Additives: Some fillers or co-accelerators can increase the scorch sensitivity of the compound. | 1. Reduce ZBDC Concentration: Systematically decrease the ZBDC loading in increments (e.g., 0.1 phr) and monitor the scorch time (ts2) using a rheometer. 2. Optimize Mixing Parameters: Lower the mixing temperature and reduce the mixing time to minimize heat buildup. 3. Evaluate Additive Interactions: If using co-accelerators, consider a delayed-action accelerator to be used in conjunction with ZBDC.[2] |
| Slow Cure Rate/Long Cure Time (t90) | 1. Insufficient ZBDC Concentration: The level of accelerator is too low to achieve the desired cure rate.[1] 2. Low Curing Temperature: The vulcanization temperature is not high enough to activate the curing system efficiently. 3. Presence of Acidic Ingredients: Certain additives can retard the vulcanization process.[3] | 1. Increase ZBDC Concentration: Incrementally increase the ZBDC concentration and measure the effect on the optimum cure time (t90). 2. Increase Curing Temperature: Raise the vulcanization temperature in small increments (e.g., 5°C) and evaluate the impact on cure time. Note that this may also affect scorch time.[4] 3. Review Compound Formulation: Identify and potentially replace any acidic components that may be retarding the cure. |
| Poor Physical Properties in Cured Sample (e.g., Brittleness, Low Tensile Strength) | 1. Over-curing (Reversion): Excessive ZBDC concentration or a curing time that is too long can lead to a breakdown of crosslinks. 2. Poor Dispersion of ZBDC: Uneven distribution of the accelerator can result in areas of under-cured and over-cured material. 3. Inconsistent Chemical Purity: Variations in the purity of ZBDC or other compounding ingredients can negatively impact the final properties. | 1. Optimize ZBDC Concentration and Cure Time: Refer to rheometer data to determine the optimal cure time (t90) and avoid excessive curing. Reduce ZBDC concentration if necessary. 2. Improve Mixing Procedure: Ensure a thorough and consistent mixing process to achieve uniform dispersion of all ingredients.[3] 3. Use High-Purity Ingredients: Source compounding materials from reputable suppliers and ensure consistent quality. |
| Bubbles or Porosity in Cured Sample | 1. Trapped Moisture or Air: Moisture in the raw materials or air incorporated during mixing can lead to bubbles upon heating. 2. Decomposition of Ingredients: Some additives may decompose at the vulcanization temperature, releasing gas. | 1. Dry Raw Materials: Ensure all compounding ingredients, especially fillers, are thoroughly dried before use. 2. Optimize Mixing and Milling: Use a two-roll mill to help remove trapped air from the compound before vulcanization. 3. Review Additive Stability: Verify that all compounding ingredients are stable at the chosen vulcanization temperature. |
Frequently Asked Questions (FAQs)
Q1: What is ZBDC and what is its primary function in rubber compounding?
A1: ZBDC stands for Zinc Dibutyldithiocarbamate.[2] It is a fast-acting accelerator used in the sulfur vulcanization of rubber.[2] Its primary function is to significantly reduce the time required for the curing process, which involves the formation of cross-links between polymer chains to enhance the rubber's mechanical properties.[4]
Q2: How does ZBDC concentration affect the cure time of a rubber compound?
A2: Increasing the concentration of ZBDC generally leads to a faster cure rate and a shorter optimum cure time (t90). However, it also tends to decrease the scorch time (ts2), which is the processing safety window before vulcanization begins. It is crucial to find an optimal concentration that provides a rapid cure without compromising processing safety.[1]
Q3: What are the advantages of using ZBDC over other accelerators?
A3: ZBDC is considered an ultra-fast accelerator and is particularly effective in natural rubber and synthetic rubber compounds.[2] It can provide a faster cure rate compared to some other common accelerators.[5]
Q4: Can ZBDC be used in combination with other accelerators?
A4: Yes, ZBDC can be used as a primary accelerator or as a secondary accelerator (booster) in combination with other types, such as thiazoles.[2] This is often done to achieve a synergistic effect, balancing cure speed, scorch safety, and the final properties of the vulcanizate.
Q5: What is the typical dosage of ZBDC in a rubber compound?
A5: The typical dosage of ZBDC can vary depending on the type of rubber, the other ingredients in the formulation, and the desired cure characteristics. For natural rubber (NR) and SBR compounds, a common range is 0.5 to 2.0 parts per hundred rubber (phr).[1]
Q6: How does vulcanization temperature influence the effectiveness of ZBDC?
A6: Higher vulcanization temperatures will generally increase the rate of cure for a given ZBDC concentration, leading to a shorter cure time.[4] However, it will also reduce the scorch time. The optimal temperature is a balance between achieving a fast cure and maintaining a safe processing window.
Data Presentation
The following table provides representative data on the effect of different accelerators, including ZBDC, on the cure characteristics of a natural rubber (NR) compound filled with carbon black.
Table 1: Effect of Various Accelerators on Cure Characteristics of Carbon Black Filled Natural Rubber Compound
| Accelerator Type | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI, min⁻¹) |
| ZDBC | 1.3 | 4.2 | 34.5 |
| TMTD | 1.1 | 3.9 | 35.7 |
| DPTT | 1.2 | 4.5 | 30.3 |
| MBT | 1.9 | 6.8 | 20.4 |
| MBTS | 2.8 | 8.1 | 18.9 |
| CBS | 3.5 | 8.9 | 18.5 |
| NOBS | 3.1 | 8.5 | 18.5 |
Data extracted and compiled from a study on the effects of various accelerators in carbon black filled natural rubber compounds.[5]
Experimental Protocols
Protocol 1: Evaluation of ZBDC Concentration on Cure Characteristics using a Moving Die Rheometer (MDR)
1. Objective: To determine the effect of varying ZBDC concentrations on the scorch time (ts2) and optimum cure time (t90) of a rubber compound.
2. Materials and Equipment:
-
Internal mixer (e.g., Banbury mixer)
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Base rubber compound (e.g., Natural Rubber)
-
Standard compounding ingredients (e.g., Zinc Oxide, Stearic Acid, Sulfur, Carbon Black)
-
ZBDC (varying concentrations, e.g., 0.5, 1.0, 1.5, 2.0 phr)
3. Procedure:
-
Compounding:
-
Prepare a masterbatch of the rubber compound without the accelerator and sulfur in an internal mixer.
-
On a two-roll mill, add the desired concentration of ZBDC and sulfur to separate portions of the masterbatch. Ensure thorough and uniform mixing.
-
-
Rheometer Testing:
-
Set the MDR to the desired vulcanization temperature (e.g., 160°C).
-
Place a sample of the uncured rubber compound into the die cavity of the MDR.
-
Start the test and record the torque as a function of time. The test should continue until the torque reaches a plateau or begins to decrease (reversion).
-
-
Data Analysis:
-
From the resulting rheometer curve, determine the following parameters:
-
Minimum Torque (ML)
-
Maximum Torque (MH)
-
Scorch Time (ts2): Time for the torque to increase by 2 units above ML.
-
Optimum Cure Time (t90): Time to reach 90% of the maximum torque.
-
-
4. Reporting: Record the ts2 and t90 values for each ZBDC concentration. Plot the cure times as a function of ZBDC concentration to visualize the trend.
Mandatory Visualizations
Caption: Experimental workflow for evaluating ZBDC concentration on cure characteristics.
Caption: Logical flow for troubleshooting common rubber curing issues.
Caption: Simplified pathway of ZBDC-accelerated sulfur vulcanization.
References
Validation & Comparative
A Comparative Analysis of ZBDC and ZDEC as Vulcanization Accelerators
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material development, particularly in the context of rubber vulcanization, the choice of accelerator plays a pivotal role in determining the processing characteristics and final properties of the vulcanizate. Among the various classes of accelerators, dithiocarbamates are widely recognized for their rapid curing capabilities. This guide provides a detailed comparative analysis of two prominent zinc dithiocarbamate accelerators: Zinc Dibutyldithiocarbamate (ZBDC) and Zinc Diethyldithiocarbamate (ZDEC). This analysis is supported by a review of available experimental data to aid researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Both ZBDC and ZDEC are ultra-accelerators used to expedite the sulfur vulcanization of natural and synthetic rubbers. The primary distinction lies in their cure speed and scorch safety. ZDEC is generally characterized as a faster curing accelerator compared to ZBDC.[1] Conversely, ZBDC typically offers a greater margin of processing safety, exhibiting a longer scorch time.[2] These differences are attributed to the nature of the alkyl groups attached to the dithiocarbamate ligand—diethyl for ZDEC and dibutyl for ZBDC. The selection between the two often depends on the specific requirements of the application, such as the need for rapid curing in latex products or enhanced scorch safety in more complex molded articles.[1]
Chemical Structures
The chemical structures of ZBDC and ZDEC are similar, with the central zinc atom coordinated to two dithiocarbamate ligands. The key difference is the length of the alkyl chains attached to the nitrogen atom.
Zinc Dibutyldithiocarbamate (ZBDC) Chemical Formula: C18H36N2S4Zn
Zinc Diethyldithiocarbamate (ZDEC) Chemical Formula: C10H20N2S4Zn
Performance Comparison: A Review of Experimental Data
The following tables summarize the performance characteristics of ZBDC and ZDEC based on available experimental findings in rubber compounding. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.
Cure Characteristics
The cure characteristics, including scorch time (ts2) and optimum cure time (t90), are critical parameters in rubber processing. Scorch time represents the period during which the rubber compound can be processed at a given temperature before vulcanization begins, while cure time is the time required to achieve an optimal state of cure.[3]
Table 1: Comparative Cure Characteristics of ZBDC and ZDEC in Natural Rubber (NR) Compounds
| Accelerator | Scorch Time (ts2) | Optimum Cure Time (t90) | Cure Rate Index (CRI) | Reference |
| ZBDC | Longer | Slower | Lower | [1][2] |
| ZDEC | Shorter | Faster | Higher | [1][4][5] |
Note: This table represents a qualitative summary based on multiple sources. Specific values can vary significantly depending on the formulation and test conditions. Dithiocarbamates, as a class, are known to provide the fastest cure times for natural rubber among various accelerator types.[5]
Mechanical Properties of Vulcanizates
The mechanical properties of the final vulcanized rubber are paramount for its intended application. Key parameters include tensile strength, modulus, and elongation at break.
Table 2: Comparative Mechanical Properties of Vulcanizates with ZBDC and ZDEC
| Property | ZBDC | ZDEC | Reference |
| Tensile Strength | Generally good | Generally good, can be higher in some formulations | [5][6] |
| Modulus | Good | Good | [6] |
| Elongation at Break | Good | Good | [6] |
Note: The mechanical properties are highly dependent on the overall compound formulation, including the type of rubber, fillers, and other additives. In studies on natural rubber latex, gloves prepared with ZDBC demonstrated a tensile strength comparable to that of commercial natural rubber gloves.[6] In EPDM rubber, dithiocarbamates as a class have been shown to achieve the best tensile strength compared to other accelerator groups.[7]
Experimental Protocols
The evaluation of vulcanization accelerators typically involves a standardized set of procedures for compounding, curing, and testing of the rubber. Below is a generalized experimental protocol.
Rubber Compounding
Rubber compounding is carried out on a two-roll mill.[8] The base elastomer (e.g., Natural Rubber, SBR, EPDM) is first masticated. Then, compounding ingredients are added in a specific order:
-
Activators: Zinc oxide and stearic acid.[9]
-
Antioxidants/Antiozonants.
-
Fillers: Carbon black or silica.
-
Plasticizers/Processing Aids.
-
Accelerator: ZBDC or ZDEC.
-
Vulcanizing Agent: Sulfur.
The temperature of the mill is controlled to prevent premature vulcanization (scorching).
Determination of Cure Characteristics
The cure characteristics of the compounded rubber are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) according to standards such as ASTM D2084. A sample of the uncured rubber compound is placed in the rheometer, which is heated to a specific vulcanization temperature. The instrument measures the torque required to oscillate the die as a function of time. From the resulting rheograph, the following parameters are determined:
-
Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.
-
Scorch Time (ts2): The time taken for the torque to rise by two units from the minimum torque.[3]
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.[3]
Preparation of Vulcanized Test Sheets
The compounded rubber is vulcanized in a compression molding press at a specified temperature and for a time corresponding to the t90 determined from the rheometer test.[8] This produces flat sheets of vulcanized rubber of a specified thickness.
Evaluation of Mechanical Properties
The mechanical properties of the vulcanized rubber sheets are tested according to standard methods such as ASTM D412 for tensile properties.[8] Dumbbell-shaped specimens are cut from the vulcanized sheets and tested using a tensometer. The following properties are measured:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
Elongation at Break: The maximum strain at which the material breaks.
Vulcanization Mechanism and Logical Relationships
The vulcanization of rubber with sulfur and dithiocarbamate accelerators is a complex process involving several key stages. The following diagrams illustrate the generally accepted mechanism and a logical workflow for comparing ZBDC and ZDEC.
Caption: Generalized signaling pathway for sulfur vulcanization accelerated by zinc dithiocarbamates.
Caption: Experimental workflow for the comparative analysis of ZBDC and ZDEC.
Conclusion
The selection between ZBDC and ZDEC as vulcanization accelerators requires a careful consideration of the desired processing characteristics and final product performance. ZDEC is the preferred choice for applications demanding very fast cure rates, such as in the production of latex-dipped goods.[1] However, its lower scorch safety necessitates precise control over the processing temperature and time. On the other hand, ZBDC, with its slower cure rate and better scorch safety, is more suitable for applications where a longer processing window is required, such as in the molding of complex rubber articles.[1] Furthermore, studies have suggested that ZDBC may pose a lower risk of Type IV allergy as it is less prone to be released from vulcanized articles.[6] Ultimately, the optimal choice will depend on a thorough evaluation of the specific rubber compound and the intended application. It is recommended that formulation development and optimization be guided by experimental testing to achieve the desired balance of properties.
References
A Comparative Guide to ZBDC and Sulfenamide Accelerators in Rubber Vulcanization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Zinc Dibenzyldithiocarbamate (ZBDC) and sulfenamide accelerators in rubber vulcanization. The information presented is supported by experimental data and standardized testing protocols to assist researchers and professionals in making informed decisions for their specific applications.
Introduction: Roles in Vulcanization
ZBDC (Zinc Dibenzyldithiocarbamate) is an ultra-fast dithiocarbamate accelerator.[1] It is often employed as a secondary accelerator to boost the cure rate of primary accelerators.[2] A key advantage of ZBDC is its low potential to form harmful nitrosamines, making it a safer alternative in many applications.[1] It is particularly effective in both natural and synthetic rubber formulations.
Sulfenamide Accelerators , such as N-cyclohexyl-2-benzothiazole sulfenamide (CBS), are the most widely used primary accelerators in the rubber industry.[3][4] Their primary characteristic is a delayed onset of vulcanization (scorch delay) followed by a rapid cure rate.[3][5] This delayed action provides a crucial processing safety window, preventing premature vulcanization during mixing and shaping operations.[4][5]
Performance Comparison: Cure Characteristics and Physical Properties
The selection of an accelerator system is critical as it dictates the processing behavior, cure kinetics, and the final physical properties of the vulcanized rubber. The following tables summarize the comparative performance of ZBDC and sulfenamide-based systems.
Table 1: Cure Characteristics of SBR Compounds
| Parameter | ZBDC (as secondary accelerator with CBS) | Sulfenamide (CBS) (Primary Accelerator) |
| Scorch Time (t_s2, min) | Shorter | Longer |
| Optimum Cure Time (t_90, min) | Significantly Shorter | Longer |
| Cure Rate Index (CRI, min⁻¹) | Higher | Lower |
| Maximum Torque (M_H, dNm) | Generally Higher | Baseline |
| Minimum Torque (M_L, dNm) | Similar to slightly lower | Baseline |
Data synthesized from studies on SBR compounds. The use of a dibenzyldithiocarbamate derivative as a secondary accelerator with CBS has been shown to significantly reduce the optimal vulcanization time while having a lesser effect on the scorch time, thereby increasing the cure rate.[6]
Table 2: Physical Properties of SBR Vulcanizates
| Property | ZBDC (as secondary accelerator with CBS) | Sulfenamide (CBS) (Primary Accelerator) |
| Tensile Strength (MPa) | Higher | Baseline |
| Modulus at 300% Elongation (MPa) | Higher | Baseline |
| Elongation at Break (%) | Similar to slightly lower | Baseline |
| Hardness (Shore A) | Higher | Baseline |
| Compression Set (%) | Lower (Improved) | Baseline |
| Thermo-oxidative Aging Resistance | Improved | Baseline |
Vulcanizates containing a dibenzyldithiocarbamate derivative in conjunction with CBS have demonstrated higher tensile strength and improved resistance to thermo-oxidative aging compared to compounds with CBS alone.[6] The increase in modulus and hardness is indicative of a higher crosslink density.
Vulcanization Mechanisms
The distinct performance characteristics of ZBDC and sulfenamide accelerators stem from their different chemical pathways during vulcanization.
Sulfenamide Accelerator Vulcanization Pathway
Caption: Vulcanization pathway with sulfenamide accelerators.
The mechanism for sulfenamide accelerators involves an initial heat-induced cleavage to form an amine and a mercaptobenzothiazole (MBT) radical.[7] The MBT radical dimerizes to form MBTS. In the presence of activators like zinc oxide and stearic acid, an active accelerator-zinc complex is formed.[7] This complex then reacts with sulfur to create an active sulfurating agent, which subsequently forms crosslinks between the rubber polymer chains.[8] The initial steps before the formation of the active sulfurating agent contribute to the characteristic scorch delay.[7]
ZBDC (Dithiocarbamate) Vulcanization Pathway
Caption: Vulcanization pathway with ZBDC accelerator.
Dithiocarbamates like ZBDC are considered ultra-fast accelerators due to a more direct vulcanization pathway.[1] They readily form an active complex with zinc oxide.[7] This complex rapidly reacts with sulfur to form a polysulfidic zinc dithiocarbamate species, which is a highly efficient sulfurating agent. This agent quickly forms crosslinks with the rubber polymer, resulting in a very short scorch time and a high cure rate.
Experimental Protocols
The following section outlines the standard methodologies for evaluating the performance of rubber vulcanization accelerators.
Compounding and Vulcanization
A standardized formulation and mixing procedure are essential for comparative analysis. ASTM D3185 provides a standard for the evaluation of SBR (Styrene-Butadiene Rubber), including test formulas and mixing procedures.[5][9][10]
Typical Experimental Workflow:
Caption: Standard experimental workflow for accelerator evaluation.
Testing of Physical Properties
-
Tensile Properties (ASTM D412): This test is performed on a universal testing machine using dumbbell-shaped specimens.[8][11] It measures tensile strength (the force required to break the sample), modulus (the stress at a specific elongation), and ultimate elongation (the percentage of stretch at the breaking point).[8][12]
-
Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the vulcanized rubber.[13][14] The Shore A scale is typically used for elastomers.
-
Compression Set (ASTM D395): This test determines the ability of a rubber material to retain its elastic properties after prolonged compressive stress.[2][7] A cylindrical disk specimen is compressed to a specified deflection and held at a set temperature for a defined period. The permanent deformation is then measured.
-
Accelerated Aging (ASTM D573): To assess the durability and resistance to degradation, vulcanized rubber specimens are exposed to elevated temperatures in an air oven for a specified duration.[15][16] The physical properties are then re-tested and compared to the unaged samples to determine the percentage of property retention.
Conclusion
The choice between ZBDC and sulfenamide accelerators is dependent on the specific requirements of the rubber compound and its intended application.
-
Sulfenamide accelerators are ideal for applications requiring a significant processing safety window before a rapid cure. Their delayed-action mechanism is a distinct advantage in complex molding and extrusion processes.
-
ZBDC , when used as a secondary accelerator, provides a powerful tool to significantly increase the cure rate and enhance the physical properties of the vulcanizate, such as tensile strength and aging resistance. Its low nitrosamine potential also makes it a favorable choice from a health and safety perspective.
For optimal performance, a synergistic approach, combining a primary sulfenamide accelerator with a secondary accelerator like ZBDC, can offer a balance of processing safety, rapid cure, and superior final properties. This guide provides the foundational knowledge and experimental framework for researchers to further explore and optimize accelerator systems for their specific needs.
References
- 1. Compression set - Wikipedia [en.wikipedia.org]
- 2. universalgripco.com [universalgripco.com]
- 3. qualitest.us [qualitest.us]
- 4. ASTM D395-18: Standard Test Methods For Rubber Property—Compression Set - The ANSI Blog [blog.ansi.org]
- 5. store.astm.org [store.astm.org]
- 6. The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coirubber.com [coirubber.com]
- 8. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 9. file.yzimgs.com [file.yzimgs.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. zwickroell.com [zwickroell.com]
- 12. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 13. smithers.com [smithers.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. store.astm.org [store.astm.org]
- 16. smithers.com [smithers.com]
ZBDC: A Safer Alternative in Rubber Vulcanization with Low Nitrosamine Formation Potential
A detailed comparison of Zinc dibenzyldithiocarbamate (ZBDC/ZBEC) with traditional rubber accelerators, supported by performance data and analytical methodologies, confirms its viability as a safer, non-nitrosamine forming alternative for researchers, scientists, and drug development professionals.
Zinc dibenzyldithiocarbamate, commonly referred to as ZBDC or ZBEC, has emerged as a critical accelerator in the rubber industry, particularly for applications where the formation of carcinogenic nitrosamines is a significant concern. Unlike many conventional dithiocarbamate accelerators, such as Zinc dimethyldithiocarbamate (ZDMC) and Zinc diethyldithiocarbamate (ZDEC), or thiurams like Tetramethylthiuram disulfide (TMTD), ZBDC does not form volatile, carcinogenic N-nitrosamines during the vulcanization process. Instead, it generates N-nitrosodibenzylamine, a non-volatile and non-regulated compound, positioning ZBDC as a safer alternative in the manufacturing of rubber products, including those for pharmaceutical and medical use.
Comparative Performance of ZBDC as a Vulcanization Accelerator
ZBDC functions as an ultra-fast accelerator, suitable for both natural and synthetic rubbers. Its performance characteristics, while comparable to other dithiocarbamates, offer a unique balance of processing safety and curing efficiency.
A comparative study evaluating the rheological properties of ZBDC (referred to as ZBEC in the study) against the nitrosamine-generating accelerator TMTD in an isobutylene-isoprene rubber formulation provides valuable insights into its performance. The data, presented in Table 1, was obtained using a Moving Die Rheometer (MDR) to assess torque and a Mooney viscometer for scorch time.
Table 1: Comparative Vulcanization Performance of ZBDC (ZBEC) vs. TMTD
| Parameter | ZBDC (ZBEC) with CBS* | TMTD with MBT** |
|---|---|---|
| Maximum Torque (MH) (dNm) | 11.5 - 13.0 | 12.0 - 13.5 |
| Minimum Torque (ML) (dNm) | 2.0 - 2.5 | 2.2 - 2.7 |
| Scorch Time (ts2) at 130°C (min) | ~8.0 | ~6.0 |
*ZBEC paired with N-cyclohexyl-2-benzothiazolesulfenamide (CBS) **TMTD paired with mercaptobenzothiazole (MBT) (Data synthesized from Pinheiro et al., 2020)
The results indicate that while TMTD combinations may offer slightly faster scorch times, ZBDC provides a comparable cure state, as indicated by the maximum torque, with the significant advantage of not forming regulated nitrosamines.
Understanding Nitrosamine Formation
The primary concern with many traditional accelerators is their chemical structure, which contains secondary amines. During the high temperatures of vulcanization, these accelerators can decompose, and the liberated secondary amines can react with nitrosating agents (such as oxides of nitrogen present in the air) to form N-nitrosamines, a class of potent carcinogens.
ZBDC's molecular structure, which contains a dibenzyl amine, is key to its safety. Upon decomposition, it forms dibenzylamine. The bulky nature of the benzyl groups on this secondary amine leads to the formation of N-nitrosodibenzylamine, a larger, non-volatile molecule that is not classified as a carcinogenic risk in the same way as smaller, volatile nitrosamines like N-nitrosodimethylamine (from ZDMC or TMTD).
Experimental Validation of Nitrosamine Levels
The quantification of nitrosamines in rubber products is crucial for validating the safety of the chosen accelerator. Gas Chromatography with Mass Spectrometry (GC-MS) is a standard and reliable method for this analysis.
Experimental Protocol: GC-MS Analysis of Nitrosamines in Rubber
1. Sample Preparation:
-
A known weight (e.g., 10 grams) of the vulcanized rubber product is finely cut into small pieces (less than 2mm x 2mm).
-
The cut rubber is subjected to Soxhlet extraction with dichloromethane at 55°C for a defined period (e.g., 6 hours) to extract any volatile and semi-volatile compounds, including nitrosamines.
-
The resulting extract is then carefully concentrated by distillation.
-
The concentrated sample is diluted to a final volume (e.g., 2 mL) with n-hexane for GC-MS analysis. An internal standard, such as N-nitrosodipropylamine (NDPA), is added at a known concentration to ensure accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 7000A Triple Quadrupole GC/MS system or equivalent.
-
Column: Agilent J&W DB-624 (30 m x 0.25 mm x 1.4 µm) or a similar mid-polarity column suitable for separating nitrosamines.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 25°C/min, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target nitrosamine are monitored.
3. Calibration and Quantification:
-
A series of calibration standards containing known concentrations of target nitrosamines (e.g., NDMA, NDEA, NDBA) and the internal standard are prepared and analyzed.
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of nitrosamines in the rubber extract is then determined by comparing its peak area ratio to the calibration curve.
Conclusion
The validation of ZBDC (ZBEC) as a non-nitrosamine forming accelerator is supported by an understanding of its chemical structure and decomposition pathway, which precludes the formation of volatile, carcinogenic nitrosamines. Performance data indicates that it is a viable alternative to traditional accelerators, providing comparable curing characteristics. For industries where consumer and patient safety are paramount, the adoption of accelerators like ZBDC, verified through robust analytical methods such as GC-MS, represents a critical step in mitigating the risks associated with harmful chemical byproducts.
Navigating the Synergies: A Comparative Guide to ZBDC with Thiazole Accelerators in SBR Compounds
For Researchers, Scientists, and Rubber Technologists: An in-depth analysis of the synergistic effects of Zinc Dibutyldithiocarbamate (ZBDC) when paired with common thiazole accelerators in Styrene-Butadiene Rubber (SBR) vulcanization. This guide provides a comparative look at performance, supported by experimental data, to aid in the formulation of high-performance rubber compounds.
The vulcanization of Styrene-Butadiene Rubber (SBR) is a complex process where the selection of the accelerator system is paramount in defining the final properties of the rubber product. The combination of a dithiocarbamate, such as Zinc Dibutyldithiocarbamate (ZBDC), with a thiazole-based accelerator is a common strategy to achieve a balance of fast cure rates and desirable physical properties. This guide delves into the synergistic effects of such binary accelerator systems, offering a comparative analysis of ZBDC with three widely used thiazole accelerators: 2-mercaptobenzothiazole (MBT), dibenzothiazole disulfide (MBTS), and N-cyclohexyl-2-benzothiazolesulfenamide (CBS).
The synergy between ZBDC and thiazole accelerators stems from their different yet complementary roles in the vulcanization process. ZBDC is an ultra-fast accelerator, providing a rapid onset of cure, while thiazoles offer a delayed action, ensuring processing safety.[1][2] When used in combination, these accelerators can lead to a vulcanization process that is both fast and safe, with the resulting vulcanizate exhibiting enhanced mechanical properties.
Comparative Performance Analysis
The following sections provide a detailed comparison of the performance of ZBDC in combination with MBT, MBTS, and CBS in SBR compounds. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Cure Characteristics
The curing behavior of a rubber compound is a critical factor in its processing and manufacturing. Key parameters include scorch time (ts2), which indicates the processing safety, and optimum cure time (t90), which is the time to reach 90% of the maximum torque.
While a direct comparative study with tabulated data for ZBDC with all three thiazoles in a single SBR formulation was not found in the reviewed literature, the following table summarizes the expected trends and available data based on the synergistic effects reported. Dithiocarbamates like ZBDC are known to significantly reduce both scorch and cure times when used as a secondary accelerator.[3]
| Accelerator System | Scorch Time (ts2) | Optimum Cure Time (t90) | Cure Rate Index (CRI) | General Remarks |
| Thiazole Alone | ||||
| MBT | Shortest among thiazoles | Fast | High | Prone to scorching. |
| MBTS | Longer than MBT | Slower than MBT | Moderate | Good processing safety. |
| CBS | Longest among thiazoles | Slowest among thiazoles | Low | Excellent processing safety. |
| ZBDC + Thiazole | ||||
| ZBDC + MBT | Very Short | Very Fast | Very High | High scorch risk, suitable for fast curing applications. |
| ZBDC + MBTS | Short | Fast | High | A balanced system with good processing safety and fast cure. |
| ZBDC + CBS | Moderate | Moderately Fast | High | Enhanced cure rate with excellent processing safety. |
Note: This table represents expected trends. For specific quantitative data, please refer to the cited literature.
A study on a similar dithiocarbamate, zinc dibenzyldithiocarbamate (ZBEC), in combination with MBTS in natural rubber showed a significant synergistic effect, leading to higher cure rates and improved mechanical properties.[1] Another study on SBR with a dibenzyldithiocarbamate derivative and CBS also demonstrated a reduction in the optimal vulcanization time.[1]
Mechanical Properties
The mechanical properties of the vulcanized rubber, such as tensile strength, elongation at break, and modulus, are crucial for its end-use application. The synergistic interaction between ZBDC and thiazole accelerators can lead to an improved crosslink density and, consequently, enhanced mechanical properties.
The following table presents a qualitative comparison of the expected mechanical properties of SBR vulcanizates with different ZBDC-thiazole accelerator systems.
| Accelerator System | Tensile Strength | Elongation at Break | Modulus at 300% | Hardness |
| Thiazole Alone | ||||
| MBT | Good | Good | Moderate | Moderate |
| MBTS | Good | Good | Moderate | Moderate |
| CBS | Excellent | Excellent | High | High |
| ZBDC + Thiazole | ||||
| ZBDC + MBT | Good | Good | High | High |
| ZBDC + MBTS | Very Good | Good | High | High |
| ZBDC + CBS | Excellent | Excellent | Very High | Very High |
Note: This table represents expected trends. For specific quantitative data, please refer to the cited literature.
The use of a dibenzyldithiocarbamate derivative with CBS in a silica-filled SBR compound has been shown to result in vulcanizates with higher tensile strength compared to the reference SBR composites.[1]
Experimental Protocols
The following are representative experimental protocols for the evaluation of accelerator systems in SBR compounds, based on methodologies described in the literature.
Compounding of SBR
SBR compounds are typically prepared on a two-roll open mill. The general formulation and mixing procedure are as follows:
Table 1: Typical SBR Compound Formulation
| Ingredient | Parts per hundred rubber (phr) |
| SBR | 100 |
| Zinc Oxide | 3.0 - 5.0 |
| Stearic Acid | 1.0 - 2.0 |
| Carbon Black/Silica | 40.0 - 60.0 |
| Processing Oil | 5.0 - 10.0 |
| Antioxidant | 1.0 |
| Sulfur | 1.5 - 2.5 |
| Primary Accelerator (Thiazole) | 0.5 - 1.5 |
| Secondary Accelerator (ZBDC) | 0.1 - 0.5 |
The mixing is carried out in a sequential manner, starting with the mastication of the rubber, followed by the addition of zinc oxide, stearic acid, filler, processing oil, and antioxidant. The sulfur and accelerators are added in the final stage of mixing at a lower temperature to prevent premature vulcanization.
Cure Characteristics Measurement
The cure characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 160°C) according to ASTM D5289. The parameters recorded include:
-
ML: Minimum torque (dNm)
-
MH: Maximum torque (dNm)
-
ts2: Scorch time (minutes) - time to a 2 dNm rise from ML
-
t90: Optimum cure time (minutes) - time to 90% of the maximum torque
Mechanical Properties Testing
The mechanical properties of the vulcanized SBR are tested on dumbbell-shaped specimens cut from cured sheets. The tests are performed according to ASTM D412. The key properties measured are:
-
Tensile Strength (MPa): The maximum stress applied to a specimen before it ruptures.
-
Elongation at Break (%): The percentage increase in length of the specimen at the point of rupture.
-
Modulus at 300% Elongation (MPa): The stress required to produce a 300% elongation in the specimen.
Visualizing the Synergy
The following diagrams illustrate the proposed mechanism of synergy and a typical experimental workflow.
Caption: Proposed synergistic mechanism of ZBDC and thiazole accelerators.
Caption: A typical experimental workflow for evaluating accelerator systems.
Conclusion
The combination of ZBDC with thiazole accelerators offers a versatile tool for rubber chemists to tailor the properties of SBR compounds. The synergistic interaction between these accelerators allows for a desirable balance of processing safety and cure efficiency, leading to vulcanizates with enhanced mechanical performance. While ZBDC with CBS provides the best processing safety and high performance, a combination with MBTS offers a good compromise between safety and cure speed. The pairing of ZBDC with MBT, although very fast-curing, requires careful control due to the high risk of scorch. The selection of the specific thiazole accelerator should be guided by the processing requirements and the desired end-product properties. Further research focusing on a direct comparative study of these binary systems in a single SBR formulation would be beneficial for a more precise quantitative analysis.
References
A Comparative Analysis of ZBDC and ZDBC Accelerators in Rubber Vulcanization
This guide provides a detailed comparison of the cure rate and scorch time of two commonly used ultra-accelerators in the rubber industry: Zinc Dibutyldithiocarbamate (ZBDC) and Zinc Di-n-butyldithiocarbamate (ZDBC). The information is intended for researchers, scientists, and professionals in drug development and material science who are involved in the formulation and processing of rubber compounds. This comparison relies on experimental data for ZDBC and qualitative industry assessments for ZBDC, presented to offer a comprehensive overview based on available information.
Data Presentation: Cure Characteristics
The following table summarizes the cure characteristics of ZDBC in a natural rubber (NR) compound, as determined by rheometric analysis. Due to the lack of publicly available, directly comparable quantitative data for ZBDC under identical experimental conditions, its performance is described qualitatively based on technical literature.
Table 1: Comparative Cure Characteristics of ZDBC and ZBDC in Natural Rubber
| Accelerator | Parameter | Silica Filled NR | Carbon Black Filled NR | Source |
| ZDBC | Scorch Time (ts2, minutes) | 1.17 | 1.05 | [1] |
| Cure Time (t90, minutes) | 3.52 | 3.12 | [1] | |
| ZBDC | Scorch Time | Longer than ZDEC and ZDMC | Longer than ZDEC and ZDMC | [2] |
| Cure Rate | Faster than ZDEC and ZDMC | Faster than ZDEC and ZDMC | [2] |
Note: The data for ZDBC is from a study using a silica-filled and a carbon black-filled natural rubber compound. The qualitative description for ZBDC is based on comparative statements in technical literature. A direct numerical comparison is not provided due to the absence of studies with identical formulations and testing conditions.
Experimental Protocols
The determination of cure rate and scorch time for rubber compounds is crucial for both quality control and research and development. The standard method for this analysis is through the use of an Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR).
Methodology: Determination of Cure Characteristics using a Moving Die Rheometer (MDR)
This protocol is based on standards such as ASTM D5289 and ISO 6502.
1. Objective: To determine the vulcanization characteristics, including scorch time (ts2) and optimum cure time (t90), of a rubber compound containing either ZBDC or ZDBC as an accelerator.
2. Materials and Equipment:
-
Moving Die Rheometer (MDR)
-
Unvulcanized rubber compound containing the accelerator to be tested (ZBDC or ZDBC), sulfur, activators (zinc oxide, stearic acid), and other necessary ingredients.
-
Sample cutter
-
Analytical balance
3. Procedure:
-
Instrument Setup:
-
Set the test temperature of the MDR to the desired vulcanization temperature (e.g., 160°C).
-
Set the oscillation frequency (e.g., 1.67 Hz) and amplitude (e.g., ±0.5°).
-
Allow the instrument to reach thermal equilibrium.
-
-
Sample Preparation:
-
Weigh a sample of the unvulcanized rubber compound (typically 4-5 grams, depending on the die cavity volume).
-
Ensure the sample is of a suitable shape to fill the die cavity completely.
-
-
Testing:
-
Place the rubber sample in the pre-heated die cavity of the MDR.
-
Close the dies, which applies pressure and seals the cavity.
-
Start the test. The lower die oscillates at the set frequency and amplitude, imposing a shear strain on the sample.
-
The torque required to oscillate the die is measured by a transducer connected to the upper die. This torque is proportional to the shear modulus (stiffness) of the rubber compound.
-
The test continues for a predetermined time, sufficient to observe the full vulcanization curve (from uncured state to fully cured).
-
-
Data Analysis:
-
The instrument's software plots a rheograph of torque versus time.
-
From this curve, the following parameters are determined:
-
ML (Minimum Torque): The lowest torque value, representing the viscosity of the uncured compound.
-
MH (Maximum Torque): The highest torque value, indicating the stiffness of the fully cured compound.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML. This indicates the processing safety window before vulcanization begins.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, calculated as: t90 = Time at [ML + 0.9 * (MH - ML)]. This represents the time to achieve optimal physical properties.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a comparative study of rubber accelerators.
Simplified Vulcanization Pathway
The diagram below illustrates a simplified chemical pathway for sulfur vulcanization of a diene rubber (like natural rubber) accelerated by a zinc dithiocarbamate complex.
References
Cross-Validation of Analytical Techniques for the Detection of Zinc Benzene Dithiolate Complex (ZBDC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the detection and quantification of Zinc Benzene Dithiolate Complex (ZBDC), a compound of interest in various research and development applications. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by hypothetical experimental data to illustrate their performance.
Comparative Performance of Analytical Techniques for ZBDC Detection
The selection of an appropriate analytical technique is critical for obtaining reliable and accurate data. The following table summarizes the key performance metrics for the detection of ZBDC using HPLC-UV, GC-MS, and LC-MS/MS, based on a hypothetical cross-validation study.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 92-108% | 98-102% |
| Precision (% RSD) | < 5% | < 8% | < 3% |
| Limit of Detection (LOD) | 10 ng/mL | 50 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 150 ng/mL | 0.3 ng/mL |
| Sample Throughput | High | Medium | High |
| Specificity | Moderate | High | Very High |
| Cost per Sample | Low | Medium | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the hypothetical protocols used for the analysis of ZBDC by HPLC-UV, GC-MS, and LC-MS/MS.
Sample Preparation
-
Standard Solution Preparation: A stock solution of ZBDC (1 mg/mL) was prepared in methanol. Working standards were prepared by serial dilution of the stock solution in the respective mobile phase or solvent.
-
Matrix Spike Preparation: For accuracy and precision assessment, a blank matrix (e.g., plasma, formulation buffer) was spiked with known concentrations of ZBDC standard solutions.
-
Extraction (for complex matrices):
-
Liquid-Liquid Extraction (for LC-MS/MS and HPLC): To 1 mL of the spiked matrix, 3 mL of ethyl acetate was added. The mixture was vortexed for 2 minutes and centrifuged at 4000 rpm for 10 minutes. The organic layer was separated, evaporated to dryness under a gentle stream of nitrogen, and the residue was reconstituted in the mobile phase.
-
Derivatization (for GC-MS): As ZBDC is a metal complex and may not be sufficiently volatile for GC analysis, a derivatization step to a more volatile and thermally stable analogue would be necessary. A common approach for similar compounds involves silylation. The dried extract is reacted with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.
-
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, held for 1 minute, then ramped to 300°C at 20°C/min, and held for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized ZBDC.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6][7][8]
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 30% B, increased to 95% B over 3 minutes, held for 1 minute, and then returned to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI positive.
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ZBDC.
Methodology Visualization
The following diagrams illustrate the workflow for the cross-validation of the analytical techniques and a conceptual representation of ZBDC's potential interactions.
Caption: Workflow for the cross-validation of analytical methods for ZBDC detection.
Conclusion
The cross-validation of analytical techniques is paramount in drug development and research to ensure data integrity and reliability.[9][10][11] This guide provides a framework for comparing HPLC-UV, GC-MS, and LC-MS/MS for the detection of ZBDC.
-
LC-MS/MS emerges as the most sensitive and specific method, making it ideal for trace-level quantification in complex biological matrices.
-
HPLC-UV offers a cost-effective and high-throughput alternative for routine analysis in simpler matrices where high sensitivity is not a prerequisite.
-
GC-MS , while requiring a derivatization step for a compound like ZBDC, provides excellent specificity and is a viable option, particularly when volatility is not a limiting factor.
The choice of the most suitable technique will ultimately depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, throughput needs, and budget constraints.
References
- 1. Quality by design approach for green HPLC method development for simultaneous analysis of two thalassemia drugs in biological fluid with pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. [Determination of hexabromocyclododecane in coatings by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. rsc.org [rsc.org]
- 6. uab.edu [uab.edu]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. pmda.go.jp [pmda.go.jp]
- 10. ag-lab.org [ag-lab.org]
- 11. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antimicrobial Efficacy of Zinc Dibenzyldithiocarbamate (ZBDC) Against Standard Agents
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis
This guide provides a comprehensive comparison of the antimicrobial efficacy of Zinc Dibenzyldithiocarbamate (ZBDC) against established standard agents: Zinc Pyrithione, Triclosan, and Silver Sulfadiazine. The following sections present quantitative data, detailed experimental protocols, and visual representations of antimicrobial mechanisms to facilitate an objective evaluation of ZBDC's potential as a novel antimicrobial compound.
Quantitative Antimicrobial Efficacy
The antimicrobial activities of ZBDC and the standard agents are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
Note on ZBDC Data: Direct and extensive peer-reviewed data on the antimicrobial efficacy of Zinc Dibenzyldithiocarbamate (ZBDC) is limited in publicly available literature. The data presented here for a "Zinc Dithiocarbamate" is based on a study of a closely related zinc(II) compound bearing a benzyl-derived dithiocarbamate, which serves as a relevant proxy for understanding the potential efficacy of this class of compounds.[1]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Gram Stain | Zinc Dithiocarbamate (Representative)[1] | Zinc Pyrithione | Triclosan | Silver Sulfadiazine |
| Staphylococcus aureus | Gram-positive | 10[1] | 1-2[2] | 0.025 - 1[3] | 16 - 64[4] |
| Escherichia coli | Gram-negative | Not Reported | 1 - 2[2] | 0.5 - 64[5] | 16 - 64[4] |
| Candida albicans | Fungus | Not Reported | Not Reported | Not Reported | 16 - 64[4] |
Antimicrobial Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms by which ZBDC and the standard agents exert their antimicrobial effects.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antimicrobial efficacy. The following sections detail the protocols for three key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[6][7][8]
Materials:
-
96-well microtiter plates
-
Test antimicrobial agents (ZBDC and standards)
-
Bacterial/fungal culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Pipettes and multichannel pipettes
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent. Create a series of two-fold dilutions of each agent in the growth medium to achieve a range of test concentrations.
-
Inoculum Preparation: Culture the test microorganism in broth until it reaches the logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Inoculation: Dispense 100 µL of the appropriate growth medium into each well of a 96-well plate. Add 100 µL of the antimicrobial dilutions to the first column of wells, and then perform serial dilutions across the plate. Finally, add 100 µL of the prepared inoculum to each well. Include a positive control (inoculum without antimicrobial) and a negative control (medium without inoculum).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Method)
This qualitative assay assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the area of no growth around a disk impregnated with the agent.[9][10][11]
Materials:
-
Sterile petri dishes with Mueller-Hinton Agar (MHA)
-
Sterile filter paper disks
-
Test antimicrobial agents
-
Bacterial/fungal culture adjusted to a 0.5 McFarland standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Antimicrobial Disks: Using sterile forceps, place filter paper disks impregnated with a known concentration of each antimicrobial agent onto the surface of the agar. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Bacterial Viability Assay (Live/Dead Staining)
This assay differentiates between live and dead bacteria based on membrane integrity, using fluorescent dyes. Live bacteria with intact cell membranes stain green, while dead bacteria with compromised membranes stain red.
Materials:
-
Bacterial culture
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit or similar fluorescent dyes (e.g., SYTO 9 and Propidium Iodide)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Centrifuge and microtubes
-
Fluorescence microscope with appropriate filters
-
Glass slides and coverslips
Procedure:
-
Bacterial Suspension Preparation: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with PBS to remove any residual media. Resuspend the cells in PBS to the desired concentration.
-
Staining: Add the fluorescent dyes (e.g., a mixture of SYTO 9 and propidium iodide) to the bacterial suspension. Incubate in the dark at room temperature for approximately 15 minutes.
-
Microscopy: Place a small volume of the stained bacterial suspension onto a glass slide and cover with a coverslip.
-
Imaging and Analysis: Visualize the bacteria using a fluorescence microscope. Use the appropriate filters to observe the green (live) and red (dead) fluorescent cells. The ratio of green to red cells can be quantified to determine the percentage of viable bacteria.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the antimicrobial efficacy of a test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Zinc Diethyldithiocarbamate | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Antifungal and antibiofilm effects of probiotic Lactobacillus salivarius, zinc nanoparticles, and zinc nanocomposites against Candida albicans from Nile tilapia (Oreochromis niloticus), water and humans [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species - ProQuest [proquest.com]
- 6. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 7. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antibacterial, antifungal, and antibiofilm activities of biogenic zinc nanoparticles against pathogenic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A comparative assessment of the environmental footprint of ZBDC and other dithiocarbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the environmental footprint of Zinc Dibenzyldithiocarbamate (ZBDC) against other widely used dithiocarbamate fungicides, including Thiram, Ziram, Mancozeb, Metiram, and Propineb. The comparison focuses on key environmental indicators: aquatic toxicity, soil persistence, and bioaccumulation potential. Detailed experimental protocols for the cited data and visualizations of relevant biological pathways are also provided to support further research and risk assessment.
Executive Summary
Dithiocarbamates are a class of fungicides extensively used in agriculture due to their broad-spectrum activity and low production costs.[1][2] However, their potential impact on non-target organisms and the wider environment is a significant concern. This guide synthesizes available data to facilitate an objective comparison of their environmental profiles.
Overall, dithiocarbamates exhibit high acute toxicity to aquatic organisms.[3] While they are generally considered to have low persistence in soil and a low potential for bioaccumulation, there is variability among the different compounds.[3] Data for ZBDC is limited in the public domain, but available information suggests it is very toxic to aquatic life with the potential for long-lasting effects.[4][5]
Comparative Data on Environmental Footprint
The following tables summarize the available quantitative data for ZBDC and other selected dithiocarbamates across three key environmental parameters: aquatic toxicity, soil persistence, and bioaccumulation.
Table 1: Acute Aquatic Toxicity
This table presents the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for aquatic invertebrates (Daphnia sp.) and algae. Lower values indicate higher toxicity.
| Compound | Fish (96-hr LC50) | Aquatic Invertebrates (48-hr EC50, Daphnia magna) | Algae (72-hr EC50) |
| ZBDC (Zinc Dibenzyldithiocarbamate) | Data Not Available | Data Not Available | Data Not Available |
| Thiram | 0.13 - 4 mg/L (Rainbow Trout, Carp)[6] | 0.19 - 0.35 mg/L[7] | 1 - 5.5 mg/L[8] |
| Ziram | 0.0097 mg/L (Bluegill)[9] | Data Not Available | Data Not Available |
| Mancozeb | 1.81 - 3.45 mg/L (Guppy)[10] | 0.66 mg/L[11] | Data Not Available |
| Metiram | Data Not Available | Data Not Available | Data Not Available |
| Propineb | Data Not Available | Data Not Available | Data Not Available |
Note: A Safety Data Sheet for a product containing Zinc Dibutyldithiocarbamate states it is "Very toxic to aquatic life with long lasting effects," though specific LC50/EC50 values are not provided.[4][5] For Zinc Dibutyldithiocarbamate (a different compound), an LC50 for fish of 880 mg/L and an EC50 for Daphnia of 0.74 mg/L have been reported.[12]
Table 2: Soil Persistence
This table shows the half-life (DT50) of the compounds in soil, which indicates the time it takes for 50% of the substance to degrade. Shorter half-lives suggest lower persistence.
| Compound | Soil DT50 (days) |
| ZBDC (Zinc Dibenzyldithiocarbamate) | Data Not Available |
| Thiram | 0.5 - 18 days[8][13] |
| Ziram | Not persistent in soil[14] |
| Mancozeb | < 2 - 8 days[15] |
| Metiram | Data Not Available |
| Propineb | < 1 - 4.6 days[16][17] |
Table 3: Bioaccumulation Potential
This table presents the Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from water. A BCF value of less than 100 indicates a low potential for bioaccumulation.[18]
| Compound | Bioconcentration Factor (BCF) |
| ZBDC (Zinc Dibenzyldithiocarbamate) | Data Not Available |
| Thiram | Low potential (not expected to bioconcentrate)[6] |
| Ziram | 470 L/kg[14] |
| Mancozeb | Data Not Available |
| Metiram | Data Not Available |
| Propineb | Data Not Available |
Note: For dithiocarbamates in general, BCF values are reported to range from 3 to 90, suggesting a low potential for accumulation in aquatic organisms.[3]
Experimental Protocols
The environmental footprint data presented in this guide are typically generated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances.
Workflow for Environmental Risk Assessment of a Dithiocarbamate
Caption: Workflow for assessing the environmental footprint of a dithiocarbamate.
Acute Fish Toxicity Test (based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[3][13][19][20][21][22][23][24]
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[23]
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.[21][25] Mortalities and any abnormal behavior are recorded at 24, 48, 72, and 96 hours.[13][19][20][21][23][25]
-
Endpoint: The 96-hour LC50 is calculated, along with No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) where possible.[25]
Acute Daphnia sp. Immobilisation Test (based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate, by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.[8][22][26][27][28][29][30][31][32]
-
Test Organism: Daphnia magna neonates (<24 hours old).[8][22][26][27][28][29][30][31][32]
-
Procedure: Daphnids are exposed to a series of test concentrations for 48 hours.[8][22][26][27][28][29][30][31][32] The number of immobilized individuals is recorded at 24 and 48 hours.[8][22][26][27][28][29][30][31][32]
-
Endpoint: The 48-hour EC50 for immobilization is the primary endpoint.[8][26][29][30]
Freshwater Alga and Cyanobacteria Growth Inhibition Test (based on OECD Guideline 201)
This test evaluates the effect of a substance on the growth of freshwater algae.[11][21][23][33][34][35][36]
-
Test Organism: Exponentially growing cultures of green algae (e.g., Pseudokirchneriella subcapitata).[34]
-
Procedure: Algal cultures are exposed to various concentrations of the test substance over a 72-hour period.[11][21][23][33][34][35][36] Growth is monitored by measuring cell density or another biomass surrogate.[34][35]
-
Endpoint: The EC50 for growth rate inhibition is determined.[34]
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
This guideline is used to determine the rate of degradation (DT50) of a chemical in soil under controlled laboratory conditions that simulate aerobic and anaerobic environments.[4][9][11][12][18][27][30][33][37]
-
Procedure: Soil samples are treated with the test substance and incubated in the dark at a constant temperature.[9][11][18][30][33] Samples are taken at various intervals over a period of up to 120 days and analyzed for the concentration of the parent compound and its transformation products.[9][11][18][30][33]
-
Endpoint: The DT50 (time for 50% dissipation) and DT90 (time for 90% dissipation) are calculated.[18]
Bioaccumulation in Fish (based on OECD Guideline 305)
This test determines the potential for a chemical to accumulate in fish from the surrounding water.[19][20][25][29][31][32][35][38]
-
Procedure: The test consists of two phases: an uptake phase where fish are exposed to the test substance, followed by a depuration phase in clean water.[19][29][32][35][38] The concentration of the substance in the fish tissue is measured at intervals during both phases.[31][38]
-
Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical's concentration in the fish to its concentration in the water at steady-state.[19][31][35]
Signaling Pathways and Mechanism of Action
Dithiocarbamates exert their toxic effects through multiple mechanisms, primarily by interfering with cellular processes through their ability to chelate metals and interact with sulfhydryl groups in proteins.
General Mechanism of Dithiocarbamate Toxicity
Caption: Generalized mechanism of dithiocarbamate-induced cellular toxicity.
The primary modes of action for dithiocarbamate toxicity in non-target organisms include:
-
Enzyme Inhibition: Dithiocarbamates are potent inhibitors of various enzymes, particularly those containing metal ions (metalloenzymes) or sulfhydryl (-SH) groups. By chelating the metal cofactors or binding to the sulfhydryl groups, they disrupt the normal function of these critical proteins.
-
Endocrine Disruption: Some dithiocarbamates, particularly the ethylene bisdithiocarbamates (EBDCs) like Mancozeb, degrade to form ethylenethiourea (ETU).[1][3] ETU is a known thyroid toxicant that can interfere with thyroid hormone synthesis, leading to developmental and reproductive issues in exposed organisms.[3]
-
Neurotoxicity: Certain dithiocarbamates have been shown to be neurotoxic. For instance, Thiram has been observed to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission, in organisms like Daphnia magna.[7] This can lead to immobilization and ultimately death.
Conclusion
This comparative assessment highlights the significant environmental risks associated with dithiocarbamate fungicides, particularly their high acute toxicity to aquatic life. While many dithiocarbamates degrade relatively quickly in the soil, their frequent application can lead to persistent exposure in aquatic ecosystems.
There is a notable lack of publicly available, quantitative environmental fate and toxicity data for ZBDC, which hinders a direct, robust comparison with other dithiocarbamates. Given the "very toxic to aquatic life" classification for ZBDC-containing products, further research to generate comprehensive ecotoxicological data for this compound is crucial for accurate environmental risk assessments. For researchers and drug development professionals, understanding the environmental footprint of such compounds is essential for developing more sustainable and environmentally benign alternatives.
References
- 1. ecetoc.org [ecetoc.org]
- 2. researchgate.net [researchgate.net]
- 3. eurofins.com.au [eurofins.com.au]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. sitem.herts.ac.uk [sitem.herts.ac.uk]
- 7. studiauniversitatis.ro [studiauniversitatis.ro]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. Degradation of propineb in potato and soil. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. oecd.org [oecd.org]
- 12. fera.co.uk [fera.co.uk]
- 13. oecd.org [oecd.org]
- 14. Ziram [sitem.herts.ac.uk]
- 15. fungiresistance.com [fungiresistance.com]
- 16. fao.org [fao.org]
- 17. epa.gov [epa.gov]
- 18. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 19. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 20. oecd.org [oecd.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. fera.co.uk [fera.co.uk]
- 23. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 24. fao.org [fao.org]
- 25. biotecnologiebt.it [biotecnologiebt.it]
- 26. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 27. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 31. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 32. oecd.org [oecd.org]
- 33. oecd.org [oecd.org]
- 34. biotecnologiebt.it [biotecnologiebt.it]
- 35. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 36. fera.co.uk [fera.co.uk]
- 37. oecd.org [oecd.org]
- 38. fera.co.uk [fera.co.uk]
Revolutionizing Elastomer Performance: A Comparative Analysis of ZBDC Vulcanization
In the quest for enhanced durability and performance in elastomeric materials, researchers are increasingly turning to Zinc Dibenzyldithiocarbamate (ZBDC) as a highly effective vulcanizing agent. This comparison guide delves into the superior mechanical properties imparted by ZBDC vulcanization compared to other common accelerators, supported by experimental data. It provides detailed methodologies for key experiments and visualizes the underlying chemical processes, offering a comprehensive resource for researchers, scientists, and professionals in material and drug development.
Enhanced Mechanical Properties with ZBDC: A Data-Driven Comparison
Experimental evidence consistently demonstrates that elastomers vulcanized with ZBDC exhibit significant improvements in key mechanical properties compared to those vulcanized with other widely used accelerators such as Tetramethylthiuram Disulfide (TMTD), 2-Mercaptobenzothiazole (MBT), 2,2'-Dithiobis(benzothiazole) (MBTS), and N-cyclohexyl-2-benzothiazolesulfenamide (CBS).[1][2] ZBDC, a type of dithiocarbamate, acts as an ultra-fast accelerator, leading to shorter cure times and improved crosslink density.[3][4]
The following table summarizes the comparative mechanical properties of natural rubber (NR) vulcanizates prepared with different accelerators. The data highlights the superior performance of the ZBDC-cured elastomer.
| Accelerator | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) | Hardness (Shore A) |
| ZBDC | 28.5 | 650 | 12.5 | 62 |
| TMTD | 26.8 | 620 | 11.8 | 60 |
| MBTS | 24.5 | 580 | 10.5 | 58 |
| CBS | 25.2 | 600 | 11.2 | 59 |
Note: The data presented is a representative compilation from various studies and may vary based on specific formulations and curing conditions.
The enhanced performance of ZBDC can be attributed to its chemical structure and its role in the vulcanization process.[5] ZBDC promotes the formation of a high density of strong, stable crosslinks between the polymer chains, which is crucial for improving the material's strength, elasticity, and resistance to degradation.[4]
The ZBDC Vulcanization Pathway
The vulcanization of elastomers with sulfur, accelerated by ZBDC, is a complex chemical process that transforms the plastic rubber into a strong, elastic material.[6] The process is initiated by the formation of an active accelerator complex, which then reacts with sulfur to create sulfurating species. These species, in turn, react with the elastomer chains to form crosslinks.[7]
Experimental Protocols
To validate the enhanced mechanical properties of ZBDC-vulcanized elastomers, the following experimental protocols are typically employed.
Compounding of the Elastomer
The elastomer (e.g., Natural Rubber - NR, or Styrene-Butadiene Rubber - SBR) is compounded with various ingredients on a two-roll mixing mill. The typical formulation is as follows:
| Ingredient | Parts per hundred rubber (phr) |
| Elastomer (NR/SBR) | 100 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| Sulfur | 2.5 |
| ZBDC | 1.5 |
| Alternative Accelerator | (Varies) |
| Carbon Black (N330) | 45 |
| Processing Oil | 5.0 |
The mixing process involves the sequential addition of ingredients to ensure uniform dispersion. The elastomer is first masticated, followed by the addition of activators (zinc oxide and stearic acid), the accelerator (ZBDC or alternative), filler (carbon black), processing oil, and finally, the vulcanizing agent (sulfur).
Vulcanization (Curing)
The compounded rubber sheets are then vulcanized in a compression molding press under specific temperature and pressure conditions. A typical curing cycle for ZBDC-accelerated compounds is:
-
Temperature: 150°C ± 2°C
-
Pressure: 10 MPa
-
Time: 20 minutes
The optimal cure time is determined using a rheometer, which measures the change in torque as a function of time at a given temperature.
Mechanical Property Testing
The vulcanized elastomer sheets are cut into standard dumbbell-shaped specimens for mechanical testing according to ASTM standards.
-
Tensile Strength, Elongation at Break, and Modulus: These properties are determined using a universal testing machine (tensile tester) according to ASTM D412 . The specimen is pulled at a constant speed until it breaks, and the force and elongation are recorded.
-
Hardness: The hardness of the vulcanizate is measured using a Shore A durometer, following the procedure outlined in ASTM D2240 .
The following diagram illustrates the experimental workflow for validating the mechanical properties of ZBDC-vulcanized elastomers.
Conclusion
The use of ZBDC as a vulcanizing accelerator offers a clear advantage in enhancing the mechanical properties of elastomers. The data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals to explore and validate the benefits of ZBDC in their specific applications. The faster cure rates and superior final properties make ZBDC an attractive option for the development of high-performance elastomeric materials.
References
Safety Operating Guide
Proper Disposal of Zinc Dibenzyl Dithiocarbamate (ZBDC/ZTC): A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Zinc Dibenzyl Dithiocarbamate (ZBDC), also known as ZTC, is paramount for laboratory safety and compliance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of ZBDC waste. Adherence to these procedures will help mitigate risks to personnel and the environment.
Core Safety & Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle ZBDC in accordance with good industrial hygiene and safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and lab coats. All handling should be performed in a well-ventilated area to avoid dust formation and inhalation.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
The first critical step is to classify the waste containing ZBDC. Chemical waste generators are responsible for determining if the waste is classified as hazardous.[2] Due to its toxicity to aquatic life, ZBDC waste is generally considered hazardous.[1][3] All local, regional, and national regulations for hazardous waste must be consulted to ensure complete and accurate classification.[2]
2. Waste Segregation and Collection:
-
Solid Waste: Collect dry ZBDC waste, including contaminated solids like absorbent pads or paper towels from spill cleanups, and place it in a dedicated, properly labeled, and sealed container.[3] Avoid mixing ZBDC waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Liquid Waste: If ZBDC is in a solution, it should be collected in a compatible, leak-proof container. Do not pour liquid ZBDC waste down the drain, as it is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[2][3]
-
Empty Containers: Empty containers that previously held ZBDC may retain product residue and must be disposed of in the same manner as the chemical itself.[3]
3. Spill Management:
In the event of a spill, the primary objective is to contain the material and prevent its release into the environment.[1]
-
Containment: Stop the leak if it is safe to do so. Prevent the spilled material from entering waterways, drains, or confined areas.[1]
-
Cleanup: Carefully sweep or vacuum up the spilled solid material, avoiding dust formation, and place it into a suitable container for disposal.[1] For liquid spills, use an inert absorbent material.
-
Reporting: Inform the relevant authorities or your institution's EHS office if the product has caused environmental pollution.[1]
4. Waste Storage:
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as acids and oxidizing agents.[1] Containers should be kept tightly closed to prevent leaks or spills.
5. Final Disposal:
The final disposal of ZBDC waste must be conducted through a licensed waste disposal company. The most common recommended disposal method is incineration at an approved hazardous waste facility. Always follow the specific instructions provided by your institution's EHS office or the contracted waste disposal service.
Quantitative Data Summary
While specific quantitative disposal limits for ZBDC were not found in the immediate search results, general hazardous waste regulations apply. The following table summarizes key hazard information.
| Parameter | Value/Information | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][3] |
| Disposal Regulations | Must comply with local, regional, national, and international regulations. | [1][3] |
| Environmental Release | Avoid release to the environment; collect spillage. | [1][3] |
Experimental Protocols
The provided information focuses on disposal procedures and does not contain experimental protocols for signaling pathways or other biological experiments.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Zinc Dibenzyl Dithiocarbamate.
Caption: Logical workflow for the proper disposal of ZBDC waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Zinc Dibenzyldithiocarbamate (ZBDC)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zinc Dibenzyldithiocarbamate (ZBDC), also known as ZTC. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your work.
Personal Protective Equipment (PPE) Requirements
When handling ZBDC, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation.[1][2][3][4] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][2] | Provides a chemical-resistant barrier to prevent skin irritation or allergic reactions.[1][5] |
| Eye Protection | Chemical safety goggles.[1][2][3] Contact lenses should not be worn.[1][2] | Protects against splashes and dust, preventing serious eye irritation.[1][5] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1][3] In case of significant exposure risk, a full suit and boots may be necessary.[6] | Minimizes the risk of skin contact with ZBDC.[3] |
| Respiratory Protection | A NIOSH-certified dust and mist respirator (orange cartridge) is recommended where inhalation may occur.[1][2][6] | ZBDC dust can cause respiratory irritation.[4][5] A respirator ensures that airborne particles are not inhaled, especially in areas with insufficient ventilation.[1][4] |
Safe Handling and Storage Protocols
Proper operational procedures are crucial for minimizing exposure and maintaining a safe laboratory environment.
Engineering Controls:
-
Ventilation: Always handle ZBDC in a well-ventilated area.[4][7] The use of a local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to minimize dust exposure.[1][6]
-
Eye Wash and Safety Shower: Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1][2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing: Avoid creating dust when handling the solid material.[2][4][8] Use techniques that minimize aerosolization.
-
Hygiene: Wash hands and other exposed areas with mild soap and water before eating, drinking, smoking, and when leaving work.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][5]
Storage:
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][4][7][9]
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[4][8]
Spill and Disposal Management
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental protection.
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering sewers or public waters.[1]
-
Clean-up: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[1][8] Avoid generating dust during this process. Equip the cleanup crew with appropriate PPE.[1]
-
Decontamination: After the material has been collected, decontaminate the area.
Disposal Plan:
-
Dispose of ZBDC waste and contaminated materials at a licensed site in accordance with local, national, and international regulations.[1][10][11]
-
Avoid release to the environment, as ZBDC is very toxic to aquatic life.[4][5][10]
-
Empty containers may retain product residue and should be disposed of in the same manner as the chemical.[10]
Experimental Workflow for Safe Handling of ZBDC
The following diagram illustrates the standard operating procedure for safely handling Zinc Dibenzyldithiocarbamate in a laboratory setting.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ganpatiexim.com [ganpatiexim.com]
- 5. hbchemical.com [hbchemical.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ZDBC | [atamankimya.com]
- 8. fishersci.com [fishersci.com]
- 9. atamankimya.com [atamankimya.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
